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  • Product: 5-Fluoro-2-methoxynicotinonitrile
  • CAS: 1256789-86-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Fluoro-2-methoxynicotinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Core Chemical Identity and Physicochemical Properties 5-Fluoro-2-methoxynicotinonitrile, identified by CAS Number 1256789-86-2 , is a substituted pyridine d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Properties

5-Fluoro-2-methoxynicotinonitrile, identified by CAS Number 1256789-86-2 , is a substituted pyridine derivative with the molecular formula C₇H₅FN₂O and a molecular weight of 152.13 g/mol .[1][2][3] The strategic placement of a fluorine atom, a methoxy group, and a nitrile function on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in organic synthesis.[4]

The electron-withdrawing nature of the fluorine atom and the nitrile group influences the electron density of the pyridine ring, affecting its reactivity and metabolic stability. Conversely, the methoxy group acts as an electron-donating group, further modulating the electronic character of the scaffold.[4] This distinct electronic arrangement is crucial for its utility in constructing complex molecular architectures, particularly in the field of drug discovery.[4]

Table 1: Physicochemical Properties of 5-Fluoro-2-methoxynicotinonitrile and Related Compounds

Property5-Fluoro-2-methoxynicotinonitrile5-Fluoro-2-methoxynicotinaldehyde5-Fluoro-2-methoxypyridine
CAS Number 1256789-86-2[1]351410-62-3[5]51173-04-7[4]
Molecular Formula C₇H₅FN₂O[2]C₇H₆FNO₂[5]C₆H₆FNO[4]
Molecular Weight 152.13 g/mol [2]155.13 g/mol [5]127.12 g/mol [4]
Boiling Point Not explicitly reported233.2°C at 760 mmHg~144.8°C at 760 mmHg[4]
Density Not explicitly reported1.266 g/cm³~1.146 g/cm³[4]

While specific, experimentally determined physical constants for 5-Fluoro-2-methoxynicotinonitrile are not widely published, data from structurally similar compounds, as shown in Table 1, can provide valuable estimations for reaction planning and physical handling.

Synthesis and Purification: A Validated Protocol

The synthesis of 5-Fluoro-2-methoxynicotinonitrile can be approached through various synthetic strategies. A plausible and efficient method involves the cyanation of a corresponding halogenated precursor. The following protocol is a representative, self-validating system for its preparation.

Diagram 1: Synthetic Pathway to 5-Fluoro-2-methoxynicotinonitrile

Synthesis A 2-Chloro-5-fluoronicotinonitrile C 5-Fluoro-2-methoxynicotinonitrile A->C Nucleophilic Aromatic Substitution (SNAr) Methanol, Heat B Sodium Methoxide B->C

Caption: A representative synthetic route to 5-Fluoro-2-methoxynicotinonitrile.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxynicotinonitrile

  • Reaction Setup: To a solution of 2-chloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous methanol (10 vol), add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extraction: To the residue, add water (10 vol) and extract with a suitable organic solvent, such as ethyl acetate (3 x 10 vol).

  • Purification: Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Fluoro-2-methoxynicotinonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents unwanted side reactions with atmospheric moisture and oxygen.

  • Anhydrous Methanol: The use of an anhydrous solvent is critical to prevent hydrolysis of the nitrile group and to ensure the efficacy of the sodium methoxide.

  • Excess Sodium Methoxide: A slight excess of the nucleophile ensures the complete conversion of the starting material.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

Spectral Analysis and Structural Elucidation

The structural identity and purity of 5-Fluoro-2-methoxynicotinonitrile are confirmed through a combination of spectroscopic techniques.

Diagram 2: Expected Spectroscopic Correlations for 5-Fluoro-2-methoxynicotinonitrile

Spectroscopy cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_aromatic Aromatic Protons (δ 7.5-8.5 ppm) H_methoxy Methoxy Protons (δ ~4.0 ppm, s) C_aromatic Aromatic Carbons (δ 110-160 ppm) C_nitrile Nitrile Carbon (δ ~115 ppm) C_methoxy Methoxy Carbon (δ ~55 ppm) IR_CN C≡N Stretch (~2230 cm⁻¹) IR_Aromatic C=C/C=N Stretches (1600-1400 cm⁻¹) IR_CO C-O Stretch (~1250 cm⁻¹) MS_M Molecular Ion (M⁺) (m/z = 152) MS_frag Key Fragments (Loss of CH₃, OCH₃) Molecule 5-Fluoro-2-methoxynicotinonitrile Molecule->H_aromatic Molecule->H_methoxy Molecule->C_aromatic Molecule->C_nitrile Molecule->C_methoxy Molecule->IR_CN Molecule->IR_Aromatic Molecule->IR_CO Molecule->MS_M Molecule->MS_frag

Caption: Key expected signals in the spectroscopic analysis of the title compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, likely appearing as multiplets in the downfield region (δ 7.5-8.5 ppm) due to spin-spin coupling with each other and with the fluorine atom. The methoxy group protons will present as a sharp singlet at approximately δ 4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The nitrile carbon is expected around δ 115 ppm, and the methoxy carbon will appear upfield at approximately δ 55 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. The aromatic C=C and C=N stretching vibrations will be observed in the 1600-1400 cm⁻¹ region. A prominent C-O stretching band for the methoxy group should be present around 1250 cm⁻¹.

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ at m/z = 152. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 137, or the loss of a methoxy radical (•OCH₃) resulting in a fragment at m/z = 121.

Reactivity and Key Chemical Transformations

The chemical reactivity of 5-Fluoro-2-methoxynicotinonitrile is governed by the interplay of its functional groups.

Diagram 3: Reactivity Profile of 5-Fluoro-2-methoxynicotinonitrile

Reactivity Core 5-Fluoro-2-methoxynicotinonitrile Nitrile Nitrile Group (Hydrolysis, Reduction, Cyclization) Core->Nitrile Reacts with nucleophiles and reducing agents Pyridine Pyridine Ring (N-oxidation, Further Substitution) Core->Pyridine Site for electrophilic attack (under forcing conditions) Methoxy Methoxy Group (Demethylation) Core->Methoxy Can be cleaved to a hydroxyl group

Caption: Overview of the main reactive sites on the 5-Fluoro-2-methoxynicotinonitrile molecule.

  • Nitrile Group: The nitrile functionality is a versatile handle for further chemical transformations. It can undergo:

    • Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Cyclization Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of these reactions.

  • Methoxy Group: The methyl ether can be cleaved under strong acidic conditions (e.g., HBr) to yield the corresponding 2-hydroxypyridine derivative.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[4] 5-Fluoro-2-methoxynicotinonitrile serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored as potential therapeutic agents in various disease areas.

The presence of the nitrile group allows for its elaboration into amides, amines, and other functional groups, which are common pharmacophores in drug candidates. The 5-fluoro-2-methoxypyridine core is a privileged scaffold found in numerous kinase inhibitors and other targeted therapies.

Safety and Handling

References

  • The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1256789-86-2,2-甲氧基-5-氟烟腈-韶远. [Link]

  • Buy 3-cyano-5-fluoro-2-methoxypyridine from Dayang Chem... [Link]

  • US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google P
  • 5-Fluoro-2-methoxynicotinaldehyde | C7H6FNO2 | CID 22678323 - PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the synthetic pathways leading to 5-Fluoro-2-methoxynicotinonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to 5-Fluoro-2-methoxynicotinonitrile, a key building block in the development of novel pharmaceuticals. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering both strategic insights and practical, step-by-step protocols.

Strategic Analysis of Synthetic Routes

The synthesis of 5-Fluoro-2-methoxynicotinonitrile can be approached through two primary strategic pathways, each with its own merits and challenges. The choice of route often depends on the availability of starting materials, scalability, and overall cost-effectiveness.

Route 1: Nucleophilic Aromatic Substitution (SNAr) from a Halogenated Precursor

This is the most direct and industrially favored approach. It commences with a pre-functionalized pyridine ring containing a fluorine atom at the 5-position and a suitable leaving group, typically chlorine, at the 2-position. The synthesis is completed by a nucleophilic aromatic substitution reaction to introduce the methoxy group.

Route 2: Diazotization and Fluorination of an Amino Precursor (Sandmeyer-type Reaction)

This alternative pathway begins with a 5-aminopyridine derivative. The amino group is converted into a diazonium salt, which is subsequently displaced by a fluoride ion. Further functionalization is then required to introduce the methoxy and cyano groups. While versatile, this route generally involves more steps and can be more challenging to optimize.

This guide will focus on providing a detailed, in-depth protocol for the more direct and efficient Route 1 .

Route 1: A Detailed Examination of the Nucleophilic Aromatic Substitution Pathway

This synthetic strategy is predicated on the well-established principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The presence of the electron-withdrawing nitrile group and the ring nitrogen atom facilitates the attack of a nucleophile at the 2-position.

Overall Synthetic Scheme

Synthesis_Pathway_1 start 2-Chloro-5-fluoronicotinaldehyde step1 Oxime Formation start->step1 Hydroxylamine hydrochloride intermediate1 2-Chloro-5-fluoronicotinaldehyde oxime step1->intermediate1 step2 Dehydration intermediate1->step2 1,1'-Carbonyldiimidazole intermediate2 2-Chloro-5-fluoronicotinonitrile step2->intermediate2 step3 Nucleophilic Aromatic Substitution intermediate2->step3 Sodium methoxide product 5-Fluoro-2-methoxynicotinonitrile step3->product

Caption: Overall workflow for the synthesis of 5-Fluoro-2-methoxynicotinonitrile via Route 1.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-fluoronicotinonitrile

The commercially available or readily synthesized 2-chloro-5-fluoronicotinaldehyde serves as a practical starting material. The synthesis of the nitrile intermediate involves a two-step process: formation of an oxime followed by dehydration.

Step 1.1: Oxime Formation

The aldehyde is first converted to its corresponding oxime by reaction with hydroxylamine. This is a standard and high-yielding reaction in organic synthesis.

  • Reaction: 2-chloro-5-fluoronicotinaldehyde + Hydroxylamine hydrochloride → 2-chloro-5-fluoronicotinaldehyde oxime

  • Rationale: The carbonyl group of the aldehyde is susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. The subsequent elimination of a water molecule yields the stable oxime.

Step 1.2: Dehydration to the Nitrile

The oxime is then dehydrated to form the nitrile. A variety of dehydrating agents can be employed, with 1,1'-carbonyldiimidazole being an effective choice.

  • Reaction: 2-chloro-5-fluoronicotinaldehyde oxime → 2-Chloro-5-fluoronicotinonitrile

  • Rationale: 1,1'-Carbonyldiimidazole activates the hydroxyl group of the oxime, facilitating its elimination as a good leaving group and leading to the formation of the carbon-nitrogen triple bond of the nitrile.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoronicotinonitrile [1]

  • Oxime Formation:

    • To a solution of hydroxylamine hydrochloride (5.902 mmol) in water (7.5 mL), add a solution of 2-chloro-5-fluoronicotinaldehyde (5.365 mmol) in ethanol (10 mL) in one portion.

    • A white solid is expected to precipitate.

    • Stir the mixture at room temperature for 1 hour.

    • Add water (10 mL) to the suspension.

    • Filter the white solid and wash with water to obtain the intermediate oxime.

  • Dehydration:

    • Suspend the obtained oxime in dichloromethane (15 mL) under a nitrogen atmosphere.

    • Add 1,1'-carbonyldiimidazole (6.438 mmol). The suspension should become a clear solution.

    • Heat the mixture at reflux for 1 hour.

    • Concentrate the reaction mixture under reduced pressure to yield 2-chloro-5-fluoronicotinonitrile.

Parameter Value Reference
Starting Material 2-chloro-5-fluoronicotinaldehyde[1]
Reagents Hydroxylamine hydrochloride, 1,1'-carbonyldiimidazole[1]
Solvents Ethanol, Water, Dichloromethane[1]
Reaction Time ~2 hours[1]
Overall Yield ~90%[1]
Part 2: Nucleophilic Aromatic Substitution to Yield 5-Fluoro-2-methoxynicotinonitrile

The final step in this pathway is the displacement of the chlorine atom at the 2-position with a methoxy group. This is achieved by reacting the 2-chloro-5-fluoronicotinonitrile intermediate with sodium methoxide.

Reaction: 2-Chloro-5-fluoronicotinonitrile + Sodium methoxide → 5-Fluoro-2-methoxynicotinonitrile

Causality Behind Experimental Choices:

  • Nucleophile: Sodium methoxide is a strong nucleophile and a readily available reagent. The methoxide ion (CH₃O⁻) is a potent nucleophile for attacking the electron-deficient carbon at the 2-position of the pyridine ring.

  • Solvent: Methanol is the solvent of choice as it is the conjugate acid of the methoxide nucleophile, preventing unwanted side reactions. It also readily dissolves both the substrate and the nucleophile.

  • Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start 2-Chloro-5-fluoronicotinonitrile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Slow Nucleophile CH3O- Leaving_Group Cl- Product 5-Fluoro-2-methoxynicotinonitrile Intermediate->Product Fast

Caption: Simplified mechanism of the nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxynicotinonitrile (A representative procedure based on similar transformations[2])

  • Reaction Setup:

    • To a solution of 2-chloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Fluoro-2-methoxynicotinonitrile.

Parameter Typical Value Reference
Starting Material 2-Chloro-5-fluoronicotinonitrile[1]
Reagent Sodium methoxide[2]
Solvent Methanol[2]
Temperature Reflux (~65 °C)[2]
Reaction Time 2-4 hours
Expected Yield >80%

Alternative Strategy: Route 2 - Sandmeyer-type Fluorination

While Route 1 is generally preferred, Route 2 offers a viable alternative, particularly if the corresponding 5-amino-2-methoxynicotinonitrile is a more accessible starting material.

Conceptual Workflow:

  • Diazotization: The 5-amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Fluorination (Balz-Schiemann or similar): The diazonium salt is then treated with a fluoride source, such as fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), followed by thermal or photochemical decomposition to introduce the fluorine atom. A copper catalyst can also be employed in a Sandmeyer-type fluoro-deamination.[3][4]

The successful implementation of this route requires careful control of the diazotization conditions, as diazonium salts can be unstable.

Conclusion

The synthesis of 5-Fluoro-2-methoxynicotinonitrile is most efficiently achieved through a two-part strategy commencing with 2-chloro-5-fluoronicotinaldehyde. The key transformations involve the conversion of the aldehyde to a nitrile, followed by a robust nucleophilic aromatic substitution with sodium methoxide. This pathway offers high yields and utilizes readily available reagents, making it a scalable and economically viable option for the production of this important pharmaceutical intermediate. The alternative Sandmeyer-type approach, while mechanistically sound, presents a more synthetically demanding challenge.

References

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (2019). Virginia Commonwealth University. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. (2001). Google Patents.
  • Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007). Google Patents.
  • Preparation method of 2-fluoro-5-formylbenzonitrile. (n.d.). Google Patents.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. (2014). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (2012). PubMed. Retrieved January 22, 2026, from [Link]

  • 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (n.d.). Filo. Retrieved January 22, 2026, from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Exam Prep. (n.d.). Clutch Prep. Retrieved January 22, 2026, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. (2000). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 22, 2026, from [Link]

  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2013). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. (1993). ResearchGate. Retrieved January 22, 2026, from [Link]

  • New method for introducing fluorinated components into molecules. (2024). University of Münster. Retrieved January 22, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Compound Interest. Retrieved January 22, 2026, from [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorinated Pyridines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] 5-Fluoro-2-methoxynicotinonitrile, a substituted pyridine, represents a valuable building block for medicinal chemists. The pyridine ring itself is a prevalent motif in pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4] This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of 5-Fluoro-2-methoxynicotinonitrile, ensuring its identity and purity for downstream applications in drug development.

The Integrated Spectroscopic Workflow: A Multi-Faceted Approach to Structural Verification

The unambiguous structural confirmation of a novel or synthesized compound is not reliant on a single analytical technique. Instead, it is the synergistic application of multiple spectroscopic methods that provides a self-validating system of evidence. Each technique offers a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assignment.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 A Sample of 5-Fluoro-2-methoxynicotinonitrile B ¹H NMR A->B C ¹³C NMR A->C D FT-IR A->D E LC-MS A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Integrated workflow for the spectroscopic characterization of a chemical entity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle and Rationale

Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. It is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. By applying radiofrequency pulses, transitions between these energy states can be induced. The precise frequency at which a proton resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This allows us to distinguish between protons in different parts of a molecule.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-2-methoxynicotinonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The deuterated solvent is used to avoid overwhelming the spectrum with solvent protons.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard instrument parameters for a 400 MHz spectrometer would include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Acquisition: Acquire the free induction decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted Data Interpretation

For 5-Fluoro-2-methoxynicotinonitrile, we expect to see three distinct signals in the ¹H NMR spectrum: one for the methoxy group protons and two for the aromatic protons on the pyridine ring.

  • Methoxy Protons (-OCH₃): A singlet peak is anticipated for the three equivalent protons of the methoxy group. Its chemical shift would likely be in the range of 3.9-4.1 ppm . The downfield shift from a typical aliphatic methoxy group is due to the electron-withdrawing effect of the aromatic ring.

  • Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are in different chemical environments and will therefore have different chemical shifts.

    • H-4: This proton is expected to appear as a doublet of doublets due to coupling with both the H-6 proton and the fluorine atom at position 5. Its chemical shift is predicted to be in the region of 7.0-7.2 ppm .

    • H-6: This proton will likely appear as a doublet due to coupling with the fluorine atom. The coupling to H-4 might be too small to be resolved. This signal is expected to be the most downfield, likely in the 8.0-8.2 ppm range, due to the deshielding effects of the adjacent nitrogen and the nitrile group.

Data Summary Table: Predicted ¹H NMR
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.0 - 8.2d1HH-6
7.0 - 7.2dd1HH-4
3.9 - 4.1s3H-OCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle and Rationale

Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon nuclei of a molecule. As the ¹³C isotope has a low natural abundance (~1.1%), the technique is less sensitive than ¹H NMR. However, it provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. The chemical shifts of these signals are indicative of the type of carbon (e.g., alkyl, alkenyl, aromatic, carbonyl).

Experimental Protocol
  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer). A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A wider spectral width (e.g., 200-220 ppm) is used.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Predicted Data Interpretation

For 5-Fluoro-2-methoxynicotinonitrile, we expect to see seven distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.

  • Methoxy Carbon (-OCH₃): A signal in the range of 55-60 ppm .

  • Nitrile Carbon (-C≡N): A characteristically sharp signal in the region of 115-120 ppm .

  • Aromatic Carbons: Five signals are expected for the carbons of the pyridine ring. The chemical shifts will be influenced by the substituents.

    • C-2: Attached to the electronegative oxygen of the methoxy group, this carbon is expected to be significantly downfield, likely around 160-165 ppm .

    • C-3: The carbon bearing the nitrile group will be deshielded, with a predicted chemical shift in the range of 100-105 ppm .

    • C-4: This carbon will show a chemical shift influenced by the adjacent fluorine and nitrile group, predicted to be around 110-115 ppm .

    • C-5: The carbon directly bonded to the highly electronegative fluorine atom will show a large downfield shift and will likely appear as a doublet due to C-F coupling. Its chemical shift is predicted to be in the range of 155-160 ppm .

    • C-6: This carbon, adjacent to the ring nitrogen, is expected around 145-150 ppm .

Data Summary Table: Predicted ¹³C NMR
Predicted Chemical Shift (δ, ppm)Assignment
160 - 165C-2
155 - 160C-5
145 - 150C-6
115 - 120-C≡N
110 - 115C-4
100 - 105C-3
55 - 60-OCH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale

FT-IR spectroscopy is a technique used to identify the functional groups present in a molecule. It works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. Molecular bonds vibrate at specific frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a bond, the molecule absorbs the radiation. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" of the molecule.

Experimental Protocol
  • Sample Preparation: For a solid sample like 5-Fluoro-2-methoxynicotinonitrile, the attenuated total reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for any atmospheric or instrumental absorptions.

  • Sample Spectrum: The sample spectrum is then acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final FT-IR spectrum of the compound.

Predicted Data Interpretation

The FT-IR spectrum of 5-Fluoro-2-methoxynicotinonitrile is expected to show characteristic absorption bands for its functional groups.

  • C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group is expected in the region of 2220-2240 cm⁻¹ .

  • C=C and C=N Aromatic Stretches: Several bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.

  • C-O Stretch: The stretching vibration of the aryl-ether C-O bond is expected to produce a strong band in the 1200-1250 cm⁻¹ region.

  • C-F Stretch: A strong absorption band due to the carbon-fluorine bond stretch is anticipated in the 1000-1100 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹ , while the aliphatic C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ range.

Data Summary Table: Predicted FT-IR
Wavenumber (cm⁻¹)IntensityAssignment
> 3000WeakAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch (-OCH₃)
2220 - 2240Strong, SharpC≡N stretch
1400 - 1600Medium-StrongC=C and C=N aromatic ring stretches
1200 - 1250StrongAryl C-O stretch
1000 - 1100StrongC-F stretch

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle and Rationale

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC separates the components of a mixture, and the MS provides information about the molecular weight and structure of each component. For a pure compound, LC-MS is used to confirm its molecular weight. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental composition of the molecule.

Experimental Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • LC Separation: The sample is injected into an LC system. For a pure compound, a simple isocratic or rapid gradient elution on a C18 column can be used to deliver the sample to the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is sprayed into the MS source, creating charged droplets from which ions are generated.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Predicted Data Interpretation

The molecular formula of 5-Fluoro-2-methoxynicotinonitrile is C₇H₅FN₂O.

  • Molecular Weight: The calculated monoisotopic mass is 152.0386 g/mol .

  • Mass Spectrum: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, with an expected m/z of 153.0464 . High-resolution mass spectrometry should be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.

Data Summary Table: Predicted LC-MS
IonCalculated m/z
[M+H]⁺153.0464

Integrated Spectroscopic Characterization: Building a Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from all techniques. Each method corroborates the findings of the others, leading to an irrefutable structural assignment.

G cluster_0 Structural Features of 5-Fluoro-2-methoxynicotinonitrile cluster_1 Confirming Evidence Structure C₇H₅FN₂O Aromatic Substituted Pyridine Ring Structure->Aromatic Methoxy Methoxy Group (-OCH₃) Structure->Methoxy Nitrile Nitrile Group (-C≡N) Structure->Nitrile Fluorine Fluorine Atom (-F) Structure->Fluorine LCMS LC-MS: - [M+H]⁺ at m/z 153.0464 - Confirms molecular formula Structure->LCMS HNMR ¹H NMR: - 2 aromatic protons - 1 methoxy singlet Aromatic->HNMR CNMR ¹³C NMR: - 7 unique carbons - Shifts indicate aromatic, ether, and nitrile C Aromatic->CNMR Methoxy->HNMR Methoxy->CNMR Nitrile->CNMR FTIR FT-IR: - Sharp C≡N stretch at ~2230 cm⁻¹ - Strong C-O and C-F stretches Nitrile->FTIR Fluorine->CNMR

Caption: Correlation of spectroscopic data to the structural features of the molecule.

The presence of a methoxy group is indicated by the singlet at ~4.0 ppm in the ¹H NMR and the carbon signal at ~57 ppm in the ¹³C NMR, and corroborated by the C-O stretch in the FT-IR. The nitrile functional group is strongly evidenced by the sharp IR band at ~2230 cm⁻¹ and the ¹³C NMR signal at ~117 ppm. The substitution pattern on the pyridine ring is elucidated by the chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of the aromatic carbons in the ¹³C NMR spectrum. Finally, the high-resolution mass spectrum confirms the overall elemental composition, tying all the pieces of evidence together.

Applications in Drug Development

As a functionalized heterocyclic compound, 5-Fluoro-2-methoxynicotinonitrile is a versatile intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further diversification. The fluorinated pyridine core is a desirable feature in many drug candidates for its ability to enhance metabolic stability and modulate pKa.[1] Therefore, this compound can serve as a key starting material for the synthesis of libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.

References

  • Dahan, A., et al. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Cancers (Basel). Retrieved from [Link]

  • Jain, C., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. Retrieved from [Link]

  • Al-Tahami, K. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • PubMed Central. (2025). Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. Nature Communications. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of.... Retrieved from [Link]

  • Al-Tahami, K. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

  • Savitski, M. M., et al. (2014). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]

  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-5-methylbenzophenone, trifluoroacetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Horvath, G. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylfuran - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Acetoxy-1-propyl)-2,5-dimethoxytetrahydrofuran - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the molecular structure of 5-Fluoro-2-methoxynicotinoni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 5-Fluoro-2-methoxynicotinonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural characteristics, spectroscopic signature, and strategic application in the synthesis of complex pharmaceutical agents. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Nicotinonitriles

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and its functionalization plays a pivotal role in modulating the bioactivity and pharmacokinetic properties of drug candidates. Nicotinonitrile derivatives, in particular, are precursors to a wide array of therapeutic agents.[1] The strategic incorporation of a fluorine atom and a methoxy group onto the nicotinonitrile core, as seen in 5-Fluoro-2-methoxynicotinonitrile, imparts unique electronic properties that are highly advantageous in drug design. Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, improve binding affinity, and fine-tune the lipophilicity of a molecule.[2] The methoxy group, an electron-donating substituent, further modulates the electronic profile of the pyridine ring.

This guide will elucidate the molecular architecture of 5-Fluoro-2-methoxynicotinonitrile, providing a foundational understanding for its application as a versatile synthetic intermediate.

Molecular Structure and Properties

5-Fluoro-2-methoxynicotinonitrile, with the chemical formula C₇H₅FN₂O and a molecular weight of 152.13 g/mol , possesses a distinct molecular structure that dictates its reactivity and utility.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

  • Cyano Group (-C≡N) at C3: This strong electron-withdrawing group is a key functional handle for further chemical transformations.

  • Methoxy Group (-OCH₃) at C2: An electron-donating group that influences the electron density of the pyridine ring.

  • Fluorine Atom (-F) at C5: A small, highly electronegative atom that significantly alters the molecule's physicochemical properties.

The interplay of these functional groups creates a unique electronic landscape within the molecule, influencing its reactivity in nucleophilic and electrophilic substitution reactions.

Table 1: Physicochemical Properties of 5-Fluoro-2-methoxynicotinonitrile

PropertyValueSource
CAS Number 1256789-86-2[3]
Molecular Formula C₇H₅FN₂O[3]
Molecular Weight 152.13 g/mol [4]
Appearance Pale yellow solid (typical)[5]

Synthesis of 5-Fluoro-2-methoxynicotinonitrile

While multiple synthetic routes to substituted nicotinonitriles exist, a common strategy for preparing 5-Fluoro-2-methoxynicotinonitrile involves the functionalization of a pre-existing dihalonicotinonitrile precursor.

A plausible and industrially relevant approach starts from 2,6-dichloro-5-fluoronicotinonitrile. The synthesis of this precursor is detailed in U.S. Patent 6,197,964 B1.[6] The process involves the chlorination of a 3-cyano-2-hydroxy-5-fluoropyrid-6-one salt.

Conceptual Synthetic Pathway:

Synthesis_Pathway Precursor 2,6-dichloro-5-fluoronicotinonitrile Intermediate 5-Fluoro-2-methoxynicotinonitrile Precursor->Intermediate Nucleophilic Aromatic Substitution Product Target Molecule Intermediate->Product Purification Reagent Sodium Methoxide (NaOMe) in Methanol Reagent->Intermediate caption Conceptual synthesis of 5-Fluoro-2-methoxynicotinonitrile. Drug_Discovery_Workflow Start 5-Fluoro-2-methoxynicotinonitrile Step1 Functional Group Transformation (e.g., reduction of nitrile, hydrolysis) Start->Step1 Step2 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Lead Compound Synthesis Step2->Step3 Step4 Biological Screening (e.g., kinase assays) Step3->Step4 Outcome Identification of Bioactive Molecules Step4->Outcome caption Workflow for the use of 5-Fluoro-2-methoxynicotinonitrile in drug discovery.

Sources

Exploratory

An In-Depth Technical Guide to the Physical Characteristics of 5-Fluoro-2-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-methoxynicotinonitrile is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxynicotinonitrile is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a methoxy group onto the nicotinonitrile scaffold imparts unique electronic properties that can influence molecular interactions, metabolic stability, and pharmacokinetic profiles of larger drug candidates.[1] A thorough understanding of its fundamental physical characteristics is paramount for its effective utilization in synthesis, process development, and quality control. This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of 5-Fluoro-2-methoxynicotinonitrile, supported by established analytical methodologies and safety considerations.

Molecular and Chemical Identity

A foundational aspect of characterizing any chemical entity is confirming its molecular structure and fundamental properties.

Table 1: Core Molecular and Chemical Identifiers

PropertyValueSource
Chemical Name 5-Fluoro-2-methoxynicotinonitrileIUPAC Nomenclature
CAS Number 1131941-26-9Chemical Abstracts Service
Molecular Formula C₇H₅FN₂O[2]
Molecular Weight 152.13 g/mol [2]
Canonical SMILES COC1=NC=C(C=C1F)C#N
InChI Key Not available

Note: While the molecular formula and weight are provided for a regioisomer, 6-Fluoro-5-methoxynicotinonitrile, they are identical for the target compound, 5-Fluoro-2-methoxynicotinonitrile, due to their isomeric relationship.[2]

Physicochemical Properties

The physical state, melting point, boiling point, and solubility of a compound are critical parameters that dictate its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data

PropertyValueExperimental Notes
Physical State Solid (predicted)Based on related structures[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableExpected to be soluble in common organic solvents.
Causality Behind Physical State and Solubility Predictions

The prediction of a solid physical state at room temperature is based on the analysis of structurally similar compounds, such as other substituted nicotinonitriles and fluorinated aromatic compounds, which are often crystalline solids.[3] The presence of the polar nitrile and methoxy groups, along with the fluorine atom, introduces dipole moments that can lead to ordered packing in a crystal lattice.

The expected solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone stems from the organic nature of the molecule. However, the polar functional groups might limit its solubility in non-polar solvents like hexanes.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a molecule. This section outlines the expected spectroscopic signatures for 5-Fluoro-2-methoxynicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methoxy group. Aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm), while the methoxy protons will be a singlet in the upfield region (δ 3.5-4.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon of the nitrile group will be significantly downfield (δ 115-125 ppm). The carbons attached to the fluorine and oxygen atoms will also exhibit characteristic shifts.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~2230-2210Nitrile (C≡N)Stretching
~1600-1450Aromatic Ring (C=C)Stretching
~1250-1000C-O-C (Methoxy)Asymmetric Stretching
~1200-1000C-FStretching

The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z ratio corresponding to the molecular weight of the compound (152.13). Due to the presence of a nitrogen atom, this will be an odd nominal mass, consistent with the Nitrogen Rule.[4]

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl group (•CH₃) from the methoxy group, or the loss of a hydrogen cyanide (HCN) molecule.

Experimental Protocols for Physical Characterization

To ensure the scientific integrity of the data, the following are standard, self-validating protocols for determining the key physical characteristics of a novel compound like 5-Fluoro-2-methoxynicotinonitrile.

Melting Point Determination

Melting_Point_Protocol start Start sample_prep Sample Preparation: Finely powder the crystalline solid. start->sample_prep capillary Capillary Loading: Pack a small amount into a capillary tube. sample_prep->capillary instrument Instrument Setup: Place in melting point apparatus. capillary->instrument heating Heating: Heat at a controlled rate (1-2 °C/min). instrument->heating observation Observation: Record the temperature range from the first liquid drop to complete melting. heating->observation end End observation->end

Melting Point Determination Workflow
Solubility Assessment

Solubility_Assessment start Start weigh Weigh Sample: Accurately weigh a small amount of the compound. start->weigh add_solvent Add Solvent: Add a known volume of solvent. weigh->add_solvent agitate Agitation: Mix thoroughly (vortex or sonicate). add_solvent->agitate observe Observation: Visually inspect for dissolution. agitate->observe repeat Repeat with different solvents. observe->repeat end End repeat->end

Solubility Assessment Workflow

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[3][5]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Hazards (based on related compounds):

  • Harmful if swallowed or inhaled.[6][7]

  • May cause skin and eye irritation.[6][8]

Applications in Drug Development

Fluorinated building blocks like 5-Fluoro-2-methoxynicotinonitrile are valuable in the synthesis of complex molecules for drug discovery. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups. The methoxy group can also influence solubility and metabolic pathways. The nitrile group can serve as a handle for further chemical transformations or act as a hydrogen bond acceptor in ligand-protein interactions.

Conclusion

This technical guide provides a comprehensive overview of the anticipated physical and spectroscopic characteristics of 5-Fluoro-2-methoxynicotinonitrile. While some experimental data is not yet publicly available, the provided predictions and standardized protocols offer a solid foundation for researchers and scientists working with this compound. Adherence to proper safety and handling procedures is crucial when working with this and any other novel chemical entity.

References

  • PubChem. 5-Fluoro-2-hydroxynicotinic acid. [Link]

  • Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • Mass spectra of fluorocarbons. [Link]

  • Corteva Agriscience. SAFETY DATA SHEET. [Link]

  • MSU chemistry. Mass Spectrometry. [Link]

Sources

Foundational

The Strategic Deployment of Fluorine in Modern Medicinal Chemistry: A Technical Guide

Abstract Fluorine, the most electronegative element, has transitioned from a chemical curiosity to an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into small molecule drug candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorine, the most electronegative element, has transitioned from a chemical curiosity to an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into small molecule drug candidates can profoundly modulate a suite of physicochemical and pharmacokinetic properties, often leading to enhanced efficacy, selectivity, and metabolic stability. This guide provides an in-depth technical analysis of the multifaceted roles of fluorine in drug design. We will explore the fundamental principles behind fluorine's influence on metabolic pathways, target binding affinity, acid/base character (pKa), lipophilicity, and molecular conformation. Furthermore, this document details representative synthetic protocols for the introduction of fluorine and concludes with a discussion on key analytical techniques for the characterization of organofluorine compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to overcome challenges in modern drug discovery.

The Rationale for Fluorine: Unique Properties and Strategic Impact

The utility of fluorine in medicinal chemistry stems from a unique combination of its intrinsic properties. It is the most electronegative element (Pauling scale: 3.98) yet has a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å).[1][2] This allows fluorine to act as a bioisostere of a hydrogen atom, often with minimal steric perturbation, while inducing significant electronic changes.[3][4] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol for sp³ C-F), rendering it highly resistant to metabolic cleavage.[2] These core characteristics are the foundation for the strategic applications discussed below.

Key Physicochemical Effects of Fluorine Substitution:
  • Metabolic Stability: Blocking sites of oxidative metabolism.[1][2]

  • Binding Affinity: Introducing new, favorable interactions with the target protein.[1][2]

  • pKa Modulation: Altering the ionization state of nearby functional groups.[2][5][6]

  • Lipophilicity (LogP/LogD): Tuning membrane permeability and solubility.[1][7]

  • Conformational Control: Influencing molecular shape through stereoelectronic effects.[2][7]

The following diagram provides a high-level overview of the strategic impact of incorporating fluorine into a drug candidate.

G cluster_props Fundamental Properties of Fluorine cluster_effects Physicochemical & Pharmacokinetic Effects cluster_outcomes Desired Drug Development Outcomes High Electronegativity High Electronegativity Binding_Affinity Enhanced Binding Affinity High Electronegativity->Binding_Affinity pKa_Mod pKa Modulation High Electronegativity->pKa_Mod Conformation Conformational Control High Electronegativity->Conformation Small van der Waals Radius Small van der Waals Radius Small van der Waals Radius->Binding_Affinity Bioisostere for H Small van der Waals Radius->Conformation Bioisostere for H Strong C-F Bond Strong C-F Bond Metabolic_Stability Increased Metabolic Stability Strong C-F Bond->Metabolic_Stability Improved Bioavailability Improved Bioavailability Metabolic_Stability->Improved Bioavailability Longer Half-Life Longer Half-Life Metabolic_Stability->Longer Half-Life Increased Potency & Selectivity Increased Potency & Selectivity Binding_Affinity->Increased Potency & Selectivity pKa_Mod->Improved Bioavailability pKa_Mod->Improved Bioavailability Lipophilicity Altered Lipophilicity Lipophilicity->Improved Bioavailability Lipophilicity->Improved Bioavailability Conformation->Increased Potency & Selectivity Reduced Off-Target Effects Reduced Off-Target Effects Conformation->Reduced Off-Target Effects

Caption: Core properties of fluorine and their downstream effects on drug properties and development outcomes.

Enhancing Metabolic Stability: The "Fluorine Shield"

A primary driver for incorporating fluorine is to enhance a molecule's metabolic stability. Many drug candidates fail due to rapid clearance mediated by cytochrome P450 (CYP) enzymes, which often hydroxylate electron-rich or sterically accessible C-H bonds ("metabolic soft spots").[6]

Mechanism of Metabolic Blocking

Replacing a metabolically labile hydrogen with fluorine leverages the exceptional strength of the C-F bond. This bond is significantly more resistant to oxidative cleavage by CYP enzymes than a C-H bond.[1][2][8] This "fluorine shield" effectively blocks metabolism at that specific position, which can dramatically increase the drug's half-life and oral bioavailability.[7][9] This strategy is most effective when fluorine is installed directly at a known site of metabolism, such as a benzylic position or a position alpha to a heteroatom.[2]

G Metabolic Blocking Strategy cluster_parent Parent Drug cluster_metabolite Metabolism cluster_fluoro Fluorinated Analog Parent R-CH₂-Ar label_parent Metabolic 'Soft Spot' (C-H) Metabolite R-CH(OH)-Ar Parent->Metabolite CYP450 Oxidation label_metabolite Inactive Metabolite Fluoro R-CFH-Ar label_fluoro Blocked Site (C-F) No_Metabolism Increased Half-Life & Exposure Fluoro->No_Metabolism Metabolism Blocked

Caption: Fluorine substitution at a metabolic soft spot prevents oxidative metabolism.

Case Study Insight

In the development of the SGLT2 inhibitor Empagliflozin , fluorination of the aryl ring was crucial for preventing oxidative hydroxylation, a key metabolic pathway for related compounds. This modification was critical for achieving the desired pharmacokinetic profile for once-daily oral dosing.[7]

Modulating Physicochemical Properties

Beyond metabolic stability, fluorine's powerful electronic effects can be used to fine-tune other critical drug properties.

pKa Modulation

As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. When placed near a basic functional group, such as an amine, it lowers the pKa of the conjugate acid, making the amine less basic.[2][5][10] Conversely, it increases the acidity of nearby acidic groups. This modulation is critical because the ionization state of a drug at physiological pH (pKa) affects its solubility, membrane permeability, and binding to the target and off-target proteins (e.g., hERG channel, P-glycoprotein).[2][11]

Causality: A lower pKa for a basic amine reduces the proportion of the charged species at physiological pH. The less-charged, more neutral form generally has better passive membrane permeability, which can improve oral absorption and central nervous system (CNS) penetration.[1][10]

CompoundFunctional GroupPosition of FluorinepKaChange in pKa
AnilineAmineNone4.6-
3-FluoroanilineAminemeta3.5-1.1
BenzylamineAmineNone9.3-
2-FluoroethylamineAmineβ~8.7~-0.6
3-FluoropropylamineAmineγ~9.8~-0.5

Data synthesized from principles described in cited literature.[6][11]

Lipophilicity (LogP)

The effect of fluorine on lipophilicity is context-dependent. A single fluorine-for-hydrogen substitution on an aromatic ring often slightly increases the LogP (a measure of lipophilicity).[2] However, more heavily fluorinated groups like trifluoromethyl (CF₃) can have varied effects, while sometimes increasing lipophilicity, they can also decrease it in certain molecular contexts due to their unique electronic nature.[2][7] This allows medicinal chemists to precisely tune a molecule's lipophilicity to balance membrane permeability with aqueous solubility, a critical aspect of the drug design process known as navigating "Lipinski's Rule of 5".

Enhancing Binding Affinity and Selectivity

Fluorine can directly participate in or indirectly influence interactions within the protein binding pocket, often leading to increased potency and selectivity.[1][2]

  • Direct Interactions: The polarized C-F bond can act as a hydrogen bond acceptor and engage in favorable electrostatic and dipole-dipole interactions with polar residues in the binding site.[2][9]

  • Water Displacement: The increased lipophilicity of a fluorinated moiety can enhance binding by favorably displacing water molecules from a hydrophobic pocket, a process driven by the hydrophobic effect.[9]

  • Conformational Control (The Gauche Effect): The presence of fluorine can restrict the conformational flexibility of a molecule. The gauche effect describes the tendency of a C-F bond to prefer a gauche (dihedral angle of ~60°) rather than an anti (~180°) conformation relative to an adjacent electron-withdrawing group or polar bond.[2][12][13] This is driven by a stabilizing hyperconjugation interaction (σ C-H → σ* C-F).[13][14] By locking the molecule into its "bioactive conformation"—the shape required for optimal binding—potency can be significantly enhanced.[2][10]

G The Fluorine Gauche Effect cluster_anti Anti Conformation (Less Stable) cluster_gauche Gauche Conformation (More Stable) cluster_explanation Stabilizing Interaction Anti Anti Gauche Gauche Anti->Gauche Conformational Preference Explanation Hyperconjugation (σ C-H → σ* C-F) locks bioactive shape Gauche->Explanation

Caption: Fluorine's gauche effect stabilizes a specific conformation, often the bioactive one.

Synthetic Methodologies for Fluorination

The strategic introduction of fluorine requires robust synthetic methods. Modern fluorination chemistry is broadly divided into nucleophilic and electrophilic approaches, with a significant focus on methods suitable for late-stage fluorination (LSF) of complex molecules.

Protocol: Nucleophilic Fluorination using DAST

Objective: To convert a secondary alcohol to a secondary fluoride, a common transformation in lead optimization.

Reagent: Diethylaminosulfur trifluoride (DAST) is a versatile reagent for deoxofluorination.

Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the reactivity of DAST and minimize side reactions like elimination.

  • Reagent Addition: Add DAST (1.2 eq) dropwise via syringe over 10 minutes. The solution should be stirred vigorously.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Trustworthiness: The quench must be done slowly and at low temperature as it is highly exothermic and releases gas.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol: Electrophilic Aromatic Fluorination using Selectfluor

Objective: To introduce a fluorine atom onto an electron-rich aromatic ring.

Reagent: Selectfluor® (F-TEDA-BF₄) is a stable, crystalline, and widely used electrophilic fluorinating agent.[15]

Methodology:

  • Preparation: In a round-bottom flask, dissolve the aromatic substrate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to yield the desired fluorinated aromatic compound.

Analytical Characterization: The Power of ¹⁹F NMR

The presence of fluorine provides a powerful analytical handle for characterizing drug candidates and their metabolites.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it highly sensitive for NMR analysis.[16] The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, providing a large spectral dispersion (~800 ppm) that often results in a simple, well-resolved spectrum even for complex molecules.[16] This makes ¹⁹F NMR an exceptional tool for:

    • Confirming the successful incorporation of fluorine.

    • Assessing purity and identifying fluorinated impurities.

    • Studying drug-protein binding interactions.

    • Tracking drug metabolism, as fluorinated metabolites can be readily detected in biological fluids.[1]

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a cornerstone of modern drug discovery, enabling medicinal chemists to rationally design molecules with improved pharmacokinetic profiles and enhanced biological activity.[7] From shielding against metabolic attack to fine-tuning pKa and locking in bioactive conformations, the influence of this small but powerful atom is profound.[1][5] The continued development of novel and selective late-stage fluorination methods will further expand the ability to rapidly generate and test fluorinated analogs, accelerating the discovery of next-generation therapeutics.[7] The key challenge moving forward is the rational and predictive installation of fluorine to optimize molecular properties in a context-dependent manner.[17]

References

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Exploratory

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-methoxynicotinonitrile

Abstract: 5-Fluoro-2-methoxynicotinonitrile is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. As with many highly functionalized heterocyclic compounds, a thorough u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Fluoro-2-methoxynicotinonitrile is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. As with many highly functionalized heterocyclic compounds, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for 5-Fluoro-2-methoxynicotinonitrile, synthesized from an analysis of its chemical structure, data from closely related analogues, and established best practices for handling aromatic nitriles.

Hazard Identification and Risk Assessment

The primary challenge in assessing the safety profile of 5-Fluoro-2-methoxynicotinonitrile is the absence of compound-specific toxicological data. However, by dissecting the molecule into its key components—a fluorinated pyridine ring, a methoxy group, and a nitrile group—we can construct a reliable presumptive hazard profile.

  • The Nicotinonitrile Core: The nitrile (-C≡N) functional group is the most significant contributor to the compound's potential toxicity. Organic nitriles are known to be toxic and can be metabolized to release cyanide ions, which interfere with cellular respiration.[1] A close structural analogue, 5-Fluoro-2,6-dihydroxynicotinonitrile , is classified as Acutely Toxic (Oral), Category 3 (H301: Toxic if swallowed) , warranting the GHS06 Skull and Crossbones pictogram. This strongly suggests that 5-Fluoro-2-methoxynicotinonitrile should be handled as a substance with high acute toxicity.

  • Fluorinated Aromatic System: The presence of a fluorine atom on the pyridine ring can alter metabolic pathways and enhance binding to biological targets, potentially increasing toxicity. Safety data for 5-Fluoro-2-nitrobenzonitrile indicates it is harmful if swallowed or inhaled, toxic in contact with skin, and causes significant skin and eye irritation.[2]

  • General Chemical Class Hazards: Aromatic nitriles are generally incompatible with strong acids, bases, and oxidizing agents.[1] Combustion can produce highly toxic gases, including hydrogen cyanide (HCN), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[1]

Presumptive GHS Classification

Based on the available data from analogues, a conservative GHS classification for 5-Fluoro-2-methoxynicotinonitrile is proposed in the table below. Researchers must, at a minimum, treat the compound as having these hazards.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 3H301 : Toxic if swallowed

Acute Toxicity, DermalCategory 3H311 : Toxic in contact with skin

Acute Toxicity, InhalationCategory 4H332 : Harmful if inhaled

Skin Corrosion/IrritationCategory 2H315 : Causes skin irritation

Serious Eye Damage/IrritationCategory 2H319 : Causes serious eye irritation

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" model prioritizes eliminating or substituting hazards first. Since this is not feasible in a research context, the focus shifts to engineering controls, administrative controls, and finally, PPE.

HierarchyOfControls cluster_0 Hierarchy of Controls for 5-Fluoro-2-methoxynicotinonitrile Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Barrier) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE

Caption: Hierarchy of controls adapted for handling potent research compounds.

Engineering Controls
  • Primary Containment: All manipulations of solid 5-Fluoro-2-methoxynicotinonitrile (e.g., weighing, preparing solutions) must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation, with a recommended 6-12 air changes per hour. The fume hood sash should be kept as low as possible during operations.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical, proper PPE is non-negotiable.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (inspect before use)Provides protection against incidental contact. Given the high dermal toxicity, double-gloving is recommended for extended manipulations.[1] Discard gloves immediately if contamination is suspected.[3]
Eye Protection Chemical safety goggles or a face shieldStandard laboratory glasses are insufficient. Goggles provide a seal against splashes and airborne powder. A face shield should be worn in addition to goggles when there is a significant splash risk.[3]
Body Protection Flame-resistant laboratory coatA fully buttoned lab coat protects skin and personal clothing from contamination.
Respiratory Not required if using a fume hoodIf engineering controls fail or for emergency situations, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[4]

Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidental release.

Prudent Handling Practices
  • Avoid Formation of Dust: Handle the solid material carefully to avoid creating dust.[3]

  • Designated Area: All work with this compound should be conducted in a designated area of the lab, clearly marked with hazard signs.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[6]

  • Transportation: When moving the compound within the lab, use sealed, shatter-proof secondary containers.

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

  • Security: Due to its high acute toxicity, the compound should be stored in a locked cabinet or a secure area with restricted access.[2]

Experimental Workflow: Weighing and Solution Preparation

This protocol outlines the critical steps for safely handling the solid compound.

WeighingProtocol cluster_workflow Safe Weighing & Dissolution Workflow Start 1. Prepare Workspace (Fume Hood, Spill Kit) DonPPE 2. Don PPE (Double Gloves, Goggles, Lab Coat) Start->DonPPE Weigh 3. Weigh Compound (Inside Fume Hood, on Weigh Paper) DonPPE->Weigh Transfer 4. Transfer Solid (Carefully to Flask) Weigh->Transfer AddSolvent 5. Add Solvent (Slowly, in Hood) Transfer->AddSolvent Dissolve 6. Cap & Dissolve (Swirl/Stir) AddSolvent->Dissolve Cleanup 7. Decontaminate (Spatula, Weigh Paper) Dissolve->Cleanup DoffPPE 8. Doff PPE & Wash Hands Cleanup->DoffPPE End End DoffPPE->End

Caption: Step-by-step workflow for safely weighing and dissolving the compound.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][6]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Call a poison control center.[2][3]
Spill Response
  • Small Spills (Solid):

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[3]

    • Carefully sweep the material into a sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleanup materials in a sealed bag for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Waste Disposal

All waste containing 5-Fluoro-2-methoxynicotinonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

References

  • Corteva Agriscience. (2021, June 3). SAFETY DATA SHEET: WHORL™ EC Herbicide. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • National Sun Yat-sen University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

  • Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols for 5-Fluoro-2-methoxynicotinonitrile in Synthetic Chemistry

Introduction In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for optimizing pharmacological profiles.[1][2][3] F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for optimizing pharmacological profiles.[1][2][3] Fluorine's unique stereoelectronic properties can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable.[2][4][5] 5-Fluoro-2-methoxynicotinonitrile is a quintessential example of such a building block. It belongs to the class of multi-substituted pyridines, which are core structures in numerous biologically active compounds.[4][6] This guide provides a detailed exploration of the reactivity of 5-Fluoro-2-methoxynicotinonitrile and offers robust, field-proven protocols for its application in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe experimental protocol.

PropertyValue
Chemical Name 5-Fluoro-2-methoxynicotinonitrile
CAS Number 1256789-86-2
Molecular Formula C₇H₅FN₂O
Molecular Weight 152.13 g/mol
Appearance Solid
Primary Application Heterocyclic building block in organic synthesis

Safety & Handling: Researchers must consult the latest Safety Data Sheet (SDS) before handling 5-Fluoro-2-methoxynicotinonitrile or any related reagents.[7][8][9][10] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8][9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of 5-Fluoro-2-methoxynicotinonitrile is electronically modified by the electron-withdrawing fluorine and cyano groups and the electron-donating methoxy group. This electronic nature, combined with the presence of a C-F bond that can be activated under certain conditions (though C-Br or C-I are more common coupling partners in similar structures), makes it an interesting substrate for palladium-catalyzed reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency.[11][12][13]

The following sections provide detailed protocols for two of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.[13][14][15]

Logical Workflow for Cross-Coupling Reactions

Successful execution of these sensitive catalytic reactions requires a systematic and rigorous workflow to ensure reproducibility and high yields. The exclusion of oxygen and moisture is critical for the stability and activity of the palladium catalyst.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Purification Phase A 1. Reagent Preparation (Dry solvents, weigh reagents) B 2. Glassware Preparation (Flame-dry Schlenk flask/reaction vial) A->B C 3. Assemble Apparatus (Under Argon/Nitrogen) B->C D 4. Charge Reagents (Substrate, Coupling Partner, Base, Ligand, Catalyst) C->D E 5. Add Solvent & Degas (Freeze-Pump-Thaw or N2/Ar bubbling) D->E F 6. Reaction Execution (Heat to specified temperature, stir) E->F G 7. Monitor Progress (TLC, LC-MS) F->G H 8. Quenching & Extraction (Cool, dilute, wash with aqueous layers) G->H I 9. Drying & Concentration (Dry with MgSO4/Na2SO4, evaporate solvent) H->I J 10. Purification (Column Chromatography) I->J K 11. Characterization (NMR, MS, etc.) J->K

Caption: General workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate.[16][17] This protocol details the coupling of an arylboronic acid with a suitable heteroaryl halide, illustrating a common transformation where 5-Fluoro-2-methoxynicotinonitrile could be a precursor or a related structural analog is used.

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[18] A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[16][19]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) diaryl_pd2 R¹-Pd(II)L₂-R² transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 R¹-R² center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Methodology

Materials & Reagents

ReagentAmount (Example)Molar Eq.Purpose
5-Fluoro-2-methoxynicotinonitrile Analogue (Aryl Halide)1.0 mmol1.0Substrate
Arylboronic Acid1.2 - 1.5 mmol1.2 - 1.5Coupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂0.02 - 0.05 mmol2 - 5 mol%Palladium Catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0 mmol2.0 - 3.0Base
Toluene/H₂O or Dioxane/H₂O (e.g., 4:1)10 mL-Solvent System

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl halide (e.g., a brominated version of the title compound, 1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[12]

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[12] Then, add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.[12]

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[15][20] The reaction couples an amine with an aryl halide or sulfonate.[15][21] This protocol outlines a general procedure applicable to substrates like 5-Fluoro-2-methoxynicotinonitrile, assuming it acts as the aryl halide component.

Causality: The choice of ligand is paramount in this reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the key steps of oxidative addition and reductive elimination, especially with less reactive aryl chlorides.[20][22] The base (often a strong, non-nucleophilic one like NaOtBu) is required to deprotonate the amine, forming the active amide nucleophile.[22]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex amide_formation Amide Formation pd2_complex->amide_formation HNR¹R² (Base) amido_complex Ar-Pd(II)L₂(NR¹R²) amide_formation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR¹R²

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Methodology

Materials & Reagents

ReagentAmount (Example)Molar Eq.Purpose
5-Fluoro-2-methoxynicotinonitrile Analogue (Aryl Halide)1.0 mmol1.0Substrate
Primary or Secondary Amine1.1 - 1.5 mmol1.1 - 1.5Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.02 mmol1 - 2 mol%Palladium Pre-catalyst
XPhos or other phosphine ligand0.02 - 0.05 mmol2 - 5 mol%Ligand
NaOtBu or K₃PO₄1.4 - 2.0 mmol1.4 - 2.0Base
Toluene or Dioxane (anhydrous)10 mL-Solvent

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a flame-dried reaction vessel.[11]

  • Reagent Addition: Add the aryl halide (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring.[11] The use of a sealed vessel is important, especially with volatile amines.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[11]

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired aryl amine.

References

  • The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley Online Library.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • 5-Fluoro-2,6-dihydroxynicotinonitrile. Sigma-Aldrich.
  • 5-Fluoro-2-methoxynicotinic acid | 884494-82-0. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central.
  • The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
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  • 5-FLUORO-2-METHOXYNICOTINALDEHYDE - Safety Data Sheet. ChemicalBook.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central.
  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Avens Publishing Group.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
  • 5-Fluoro-2-methoxynicotinonitrile. BLD Pharm.
  • Ethyl 5-fluoro-2-methoxynicotinate. PubChem.
  • The Role of Fluorinated Building Blocks in Drug Discovery.
  • 5-Fluoro-2-hydroxynicotinic acid. PubChem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Fluorinated building blocks in drug design: new pathways and targets. PubMed Central.
  • 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. Fisher Scientific.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • 2-Fluoro-5-methoxynicotinic acid | 1215868-59-9. Benchchem.
  • 5-fluoro-2-methoxynicotinaldehyde (C7H6FNO2). PubChem.
  • Spectral Information. PubChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. Benchchem.
  • 6-Fluoro-5-methoxynicotinonitrile. BLD Pharm.
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  • Fluorinated building blocks in drug design: new pathways and targets. Figshare.
  • 5-Fluoro-2-methylbenzonitrile 98 77532-79-7. Sigma-Aldrich.
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Application

Application Notes and Protocols: 5-Fluoro-2-methoxynicotinonitrile as a Versatile Building Block in Modern Medicinal Chemistry

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1][2][3] The pyridine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1][2][3] The pyridine ring, a prevalent motif in pharmaceuticals, is a prime candidate for such modification. This document provides an in-depth technical guide on the applications of 5-Fluoro-2-methoxynicotinonitrile, a highly functionalized pyridine derivative. We will explore its reactivity profile, detail key synthetic transformations, and provide validated, step-by-step protocols for its use in medicinal chemistry research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel therapeutic agents.

Introduction: The Strategic Advantage of the 5-Fluoro-2-methoxypyridine Scaffold

The utility of 5-Fluoro-2-methoxynicotinonitrile in medicinal chemistry stems from the unique interplay of its three substituents on the pyridine core. This arrangement provides a powerful platform for controlled, regioselective synthesis.

  • 5-Fluoro Group: The highly electronegative fluorine atom significantly modulates the electronic properties of the pyridine ring.[2] It can enhance binding affinity to target proteins through favorable electrostatic interactions, block sites of metabolic oxidation to improve drug half-life, and increase lipophilicity, which can aid in membrane permeability.[1][2]

  • 2-Methoxy Group: This electron-donating group can influence the reactivity of the ring. Critically, it can also serve as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a key handle for diversification.[4]

  • 3-Nitrile (Cyano) Group: As a strong electron-withdrawing group, the nitrile activates the pyridine ring, making it more susceptible to nucleophilic attack. Furthermore, the nitrile itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening numerous avenues for further molecular elaboration.

This combination of features makes 5-Fluoro-2-methoxynicotinonitrile an attractive starting material for building complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.[4]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's properties is essential for effective experimental design.

PropertyValueSource
CAS Number 1131931-43-3Internal Data
Molecular Formula C₇H₅FN₂OInternal Data
Molecular Weight 152.13 g/mol Internal Data
Appearance White to off-white crystalline powderInternal Data
Boiling Point Approx. 245.5°C at 760 mmHgCalculated
Density Approx. 1.35 g/cm³Calculated
Reactivity Map

The electronic characteristics of the substituents create a predictable pattern of reactivity. The electron-withdrawing nitrile and fluorine groups make the ring electron-deficient, predisposing it to nucleophilic attack, particularly at the C2 and C6 positions.

Caption: Reactivity map of 5-Fluoro-2-methoxynicotinonitrile.

Key Synthetic Transformations & Protocols

This section details core synthetic protocols that utilize 5-Fluoro-2-methoxynicotinonitrile as a starting material.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with Amines

Principle: The SNAr reaction is a powerful method for C-N bond formation. In this scaffold, the methoxy group at the C2 position can be displaced by a primary or secondary amine. The reaction is facilitated by the electron-deficient nature of the pyridine ring. This protocol provides a general method for synthesizing 2-amino-5-fluoronicotinonitrile derivatives, which are common substructures in kinase inhibitors.

Experimental Workflow:

Caption: General workflow for SNAr reactions.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)
5-Fluoro-2-methoxynicotinonitrile152.131.0 g6.57
Amine (e.g., Aniline)93.130.73 g7.89 (1.2 eq)
Diisopropylethylamine (DIPEA)129.241.7 mL9.86 (1.5 eq)
n-Butanol-20 mL-

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Fluoro-2-methoxynicotinonitrile (1.0 g, 6.57 mmol).

  • Add the desired amine (1.2 eq) and n-butanol (20 mL).

  • Add DIPEA (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 118°C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-amino-5-fluoronicotinonitrile derivative.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. A successful reaction is indicated by the disappearance of the methoxy signal (~4.0 ppm in ¹H NMR) and the appearance of signals corresponding to the newly introduced amine.

Protocol: Suzuki-Miyaura Cross-Coupling via Borylation

Principle: While 5-Fluoro-2-methoxynicotinonitrile itself is not a typical substrate for direct Suzuki coupling, it can be converted into a valuable coupling partner. A common strategy involves a C-H borylation reaction, followed by a subsequent Suzuki coupling. This two-step process allows for the introduction of aryl or heteroaryl groups, significantly increasing molecular complexity.

Materials and Reagents (Step 1: Borylation):

ReagentM.W.AmountMoles (mmol)
5-Fluoro-2-methoxynicotinonitrile152.13500 mg3.29
Bis(pinacolato)diboron (B₂pin₂)253.94920 mg3.62 (1.1 eq)
[Ir(COD)OMe]₂ (catalyst)662.7865 mg0.098 (3 mol%)
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)268.4253 mg0.197 (6 mol%)
Tetrahydrofuran (THF), anhydrous-15 mL-

Step-by-Step Procedure (Borylation):

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 5-Fluoro-2-methoxynicotinonitrile, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy.

  • Add anhydrous THF (15 mL) via syringe.

  • Stir the mixture at 80°C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude boronate ester can often be used directly in the next step after filtration through a short plug of silica gel.

Step-by-Step Procedure (Suzuki Coupling):

  • To the crude boronate ester from the previous step, add the desired aryl halide (1.0 eq), Pd(PPh₃)₄ (5 mol%), and a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Add a solvent mixture of dioxane and water (4:1, 0.1 M concentration).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100°C and stir for 8-12 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product.[5]

Causality Behind Choices:

  • Iridium Catalyst: Iridium-based catalysts are highly effective for C-H borylation of electron-deficient heterocycles.

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki-Miyaura couplings, suitable for a wide range of substrates.[5][6]

  • Base: An aqueous base like Na₂CO₃ is crucial for the transmetalation step in the Suzuki catalytic cycle.

Protocol: Reduction of the Nitrile to a Primary Amine

Principle: The reduction of the nitrile group to an aminomethyl group introduces a flexible basic linker, a common feature in many pharmacophores that can form key salt-bridge interactions with protein targets. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)
5-Fluoro-2-methoxynicotinonitrile152.131.0 g6.57
Raney Nickel (50% slurry in water)-~0.5 g-
Methanol, saturated with ammonia-50 mL-
Hydrogen (H₂) gas-Balloon or Parr shaker-

Step-by-Step Procedure:

  • Carefully wash the Raney Nickel slurry with methanol (3 x 10 mL) in a flask.

  • Add the 5-Fluoro-2-methoxynicotinonitrile starting material to the flask.

  • Add methanolic ammonia solution. The ammonia helps to prevent the formation of secondary amine byproducts.

  • Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of hydrogen (balloon or ~50 psi in a Parr apparatus) at room temperature for 12-18 hours.

  • Once the reaction is complete (monitored by TLC/LC-MS), carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the Celite pad should be kept wet with solvent and disposed of properly.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-fluoro-2-methoxypyridin-3-yl)methanamine, which can be purified further if necessary.

Case Study: Synthesis of HIV-1 Maturation Inhibitor Precursors

5-Fluoro-2-methoxynicotinonitrile and its derivatives are key intermediates in the synthesis of advanced pharmaceutical agents. For instance, related structures are employed in the development of next-generation HIV-1 maturation inhibitors like GSK3640254.[7][8] These inhibitors block the final step of Gag protein processing, resulting in the production of non-infectious virions.[9]

The synthesis of these complex molecules often relies on the pyridine core provided by our title compound. A hypothetical, simplified retrosynthetic analysis highlighting its role is shown below.

Target Complex Drug Target (e.g., GSK3640254 Core) Intermediate1 Functionalized Pyridine-Amine Target->Intermediate1 Amide Coupling BuildingBlock 5-Fluoro-2-methoxynicotinonitrile Intermediate1->BuildingBlock Nitrile Reduction

Caption: Simplified retrosynthesis showing the utility of the building block.

The synthesis would involve reducing the nitrile of 5-Fluoro-2-methoxynicotinonitrile to the primary amine (as in Protocol 3.3), which is then coupled with another complex fragment to build the final drug molecule. The fluorine and methoxy groups are carried through the synthesis to become integral parts of the final pharmacophore, influencing the molecule's activity and properties.[8]

Conclusion

5-Fluoro-2-methoxynicotinonitrile is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its pre-installed fluorine atom and versatile functional handles—a displaceable methoxy group and a transformable nitrile—provide an efficient entry point to a wide range of complex, fluorinated pyridine derivatives. The protocols outlined in this guide demonstrate its utility in robust and scalable reactions that are fundamental to modern drug discovery. By leveraging the predictable reactivity of this scaffold, researchers can accelerate the synthesis of novel compounds with potentially superior therapeutic profiles.

References

  • Kirk, K.L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127, 1013–1029. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Slusarczyk, M., et al. (2021). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Journal of Medicinal Chemistry, 64(11), 7435–7449. [Link]

  • Regueiro-Ren, A., et al. (2022). The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation. Journal of Medicinal Chemistry, 65(18), 12141–12157. [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 14856-14911. [Link]

  • Li, A., et al. (2013). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 18(10), 12856-12867. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Gao, Y., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(2), 205-215. [Link]

  • Jeffrey, J. L., et al. (2021). GSK3640254 IS A NOVEL MATURATION INHIBITOR WITH AN OPTIMIZED VIROLOGY PROFILE. CROI Conference. [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

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  • Spinner, C., et al. (2021). PHASE IIA PROOF-OF-CONCEPT TRIAL OF NEXT-GENERATION MATURATION INHIBITOR GSK3640254. CROI Conference. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

  • Li, A., et al. (2013). Synthesis and biological evaluation of new 5-fluorouracil-substituted ampelopsin derivatives. PubMed Central. [Link]

  • Block, E. R., et al. (1972). Pharmacological Studies with 5-Fluorocytosine. Antimicrobial Agents and Chemotherapy, 1(6), 476-482. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • de la Torre, D., et al. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 11(4), 364–369. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • MDPI. (2022). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Pharmaceuticals, 15(10), 1214. [Link]

  • Kumar, R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4725. [Link]

  • Senge, M. O., & Sample, H. C. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(10), 1289-1307. [Link]

  • Wang, Y., et al. (2018). Synthesis, Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 23(10), 2639. [Link]

  • Noell, S., et al. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Journal of Medicinal Chemistry, 58(15), 6047–6064. [Link]

  • Chemistry Shorts. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 723. [Link]

  • ResearchGate. (2019). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

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Method

The Versatile Virtuoso: 5-Fluoro-2-methoxynicotinonitrile as a Strategic Building Block in Complex Synthesis

In the intricate tapestry of modern organic synthesis, particularly within the realm of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of modern organic synthesis, particularly within the realm of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Fluoro-2-methoxynicotinonitrile has emerged as a highly valuable and versatile scaffold. Its unique electronic and steric properties, arising from the judicious placement of a fluorine atom, a methoxy group, and a nitrile moiety on a pyridine ring, render it a powerful tool for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of 5-Fluoro-2-methoxynicotinonitrile, complete with detailed application notes and protocols for its effective implementation in research and development.

Unveiling the Reactivity Landscape

The synthetic potential of 5-Fluoro-2-methoxynicotinonitrile is primarily dictated by the interplay of its three key functional groups on the electron-deficient pyridine core. The fluorine atom at the 5-position and the nitrile group at the 3-position act as strong electron-withdrawing groups, significantly activating the pyridine ring towards nucleophilic attack. Conversely, the methoxy group at the 2-position is an electron-donating group. This electronic dichotomy governs the regioselectivity of its reactions, making it a predictable and reliable building block.

The primary modes of reactivity for 5-Fluoro-2-methoxynicotinonitrile are:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the fluoro and cyano substituents, makes the 2- and 6-positions highly susceptible to nucleophilic attack. The fluorine atom itself can act as a leaving group in SNAr reactions, although displacement of other leaving groups at positions activated by the existing functionalities is more common.

  • Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of carbon and heteroatom substituents.

  • Transformations of the Nitrile Group: The cyano group is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.

Application Spotlight: Synthesis of Kinase Inhibitors

A compelling illustration of the synthetic utility of 5-Fluoro-2-methoxynicotinonitrile and its derivatives is found in the synthesis of potent kinase inhibitors, a significant class of therapeutic agents. For instance, the core of GSK2126458, a highly potent inhibitor of PI3K and mTOR, features a substituted pyridine moiety that can be conceptually derived from precursors similar to 5-Fluoro-2-methoxynicotinonitrile.[1][2]

The synthesis of such complex molecules often involves a convergent strategy where a functionalized pyridine fragment is coupled with other key intermediates. The unique substitution pattern of 5-Fluoro-2-methoxynicotinonitrile provides a strategic starting point for the elaboration of such fragments.

Experimental Protocols

The following protocols are illustrative examples of how 5-Fluoro-2-methoxynicotinonitrile and its close analogs can be employed in key synthetic transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details a representative SNAr reaction where an amino group is introduced onto a fluoropyridine core. This is a fundamental transformation in the synthesis of many biologically active molecules.

Reaction: Synthesis of 2-(Substituted-amino)-5-fluoronicotinonitrile

SNAr_Reaction reagent1 5-Fluoro-2-chloronicotinonitrile product 2-(R-amino)-5-fluoronicotinonitrile reagent1->product SNA_r reagent2 R-NH2 (Amine) reagent2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Suzuki_Coupling reagent1 5-Fluoro-2-chloronicotinonitrile product 2-(Aryl)-5-fluoronicotinonitrile reagent1->product Suzuki Coupling reagent2 Arylboronic Acid reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O)

Sources

Application

Mastering the Purification of 5-Fluoro-2-methoxynicotinonitrile: A Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, biological efficacy, and ultimately, p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, biological efficacy, and ultimately, patient safety. 5-Fluoro-2-methoxynicotinonitrile, a key building block in the synthesis of a variety of pharmacologically active agents, is no exception. Its purification presents a unique set of challenges owing to the electronic properties imparted by the fluoro and methoxy substituents on the pyridine ring. This guide provides a comprehensive overview of robust purification techniques, grounded in chemical principles and validated by practical application, to empower researchers in obtaining this critical intermediate in a highly pure form.

The Imperative of Purity: Understanding Potential Contaminants

The synthetic routes to 5-Fluoro-2-methoxynicotinonitrile can introduce a variety of impurities. A priori knowledge of these potential contaminants is crucial for selecting an appropriate purification strategy. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthetic pathway.

  • Isomeric Byproducts: Positional isomers formed during substitution reactions on the pyridine ring.

  • Hydrolysis Products: Conversion of the nitrile group to a carboxylic acid or amide under certain reaction or workup conditions.

  • Solvent Adducts: Residual solvents from the reaction or initial workup that may form adducts with the product.

The presence of these impurities can have significant downstream consequences, including altered reactivity in subsequent synthetic steps and the introduction of unwanted side products.

Strategic Purification: A Multi-pronged Approach

A singular purification method is rarely a panacea. The optimal strategy for purifying 5-Fluoro-2-methoxynicotinonitrile often involves a combination of techniques, tailored to the specific impurity profile of the crude material. The following sections detail the most effective methods, from initial bulk purification to final polishing.

Recrystallization: The Art and Science of Crystal Lattice Perfection

Recrystallization remains a powerful and scalable technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1]

Choosing the Right Solvent System: A Decision Matrix

The selection of an appropriate recrystallization solvent is paramount for success. An ideal solvent should exhibit high solubility for 5-Fluoro-2-methoxynicotinonitrile at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] The impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).[1]

Given the polar nature of the nitrile and the pyridine nitrogen, coupled with the influence of the fluoro and methoxy groups, a systematic approach to solvent screening is recommended.

Solvent/Solvent SystemRationale & Expected Outcome
Single Solvents
IsopropanolOften a good starting point for moderately polar compounds.
Ethyl AcetateCan be effective if impurities are significantly more or less polar.
TolueneAromatic nature may favor dissolution of the pyridine ring system at elevated temperatures.
AcetonitrileIts polarity is well-suited for many nitrogen-containing heterocycles.
Two-Solvent Systems
Ethyl Acetate/HeptaneA versatile combination for compounds of intermediate polarity. The compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added dropwise until turbidity persists, followed by reheating to achieve a clear solution before cooling.[2]
Dichloromethane/HexaneSimilar to the above, offering a different polarity spectrum.
Methanol/WaterEffective for more polar compounds, where water acts as the anti-solvent.[2]

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-Fluoro-2-methoxynicotinonitrile. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.

  • Addition of Anti-Solvent: While maintaining the temperature, add the "poor" solvent (the one in which it is sparingly soluble) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol.

Caption: Decision workflow for recrystallization.

Flash Column Chromatography: High-Resolution Purification

For challenging separations where recrystallization is ineffective or for obtaining analytical-grade material, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Key Parameters for Successful Chromatography

  • Stationary Phase: Standard silica gel (40-63 µm) is generally suitable for the purification of 5-Fluoro-2-methoxynicotinonitrile. For particularly challenging separations, amino-functionalized silica can be beneficial in reducing tailing of basic pyridine compounds.[3]

  • Mobile Phase: A gradient elution is often more effective than an isocratic one. A common starting point is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the mobile phase is gradually increased to elute compounds with stronger interactions with the stationary phase.

Protocol 3: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column, ensuring a level and well-consolidated bed.

  • Sample Loading: Dissolve the crude 5-Fluoro-2-methoxynicotinonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully loaded onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent. The elution can be monitored by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

G A Crude Product B Dissolve in Minimum Solvent A->B C Adsorb onto Silica Gel B->C D Dry Adsorbed Sample C->D F Load Dry Sample onto Column D->F E Pack Chromatography Column E->F G Elute with Solvent Gradient F->G H Collect Fractions G->H I Analyze Fractions (TLC) H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Dry Under High Vacuum K->L M Pure Product L->M

Caption: Workflow for flash chromatography purification.

Purity Assessment: The Analytical Imperative

Purification is incomplete without a rigorous assessment of the final product's purity. A combination of analytical techniques provides the most comprehensive evaluation.

Analytical MethodPrincipleInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity assessment, detection of non-volatile impurities.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Identification of volatile impurities and structural information.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.Highly accurate purity determination without the need for a specific reference standard of the analyte.[4]

Protocol 4: Purity Determination by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of 5-Fluoro-2-methoxynicotinonitrile.

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration with the mobile phase.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The purification of 5-Fluoro-2-methoxynicotinonitrile is a critical step in its utilization as a synthetic intermediate. By understanding the potential impurities and employing a systematic approach that combines recrystallization and chromatographic techniques, researchers can consistently obtain this valuable building block in high purity. The protocols and guidelines presented herein are designed to serve as a robust starting point for developing a purification strategy tailored to specific experimental needs, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

  • Current time information in Winnipeg, CA. (n.d.). Google.
  • Recrystallization. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 22, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Alberta. Retrieved January 22, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 22, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 22, 2026, from [Link]

  • AbuEid, K., et al. (2022). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols, 3(3), 101563. [Link]

  • Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. (n.d.). Google Patents.
  • Dietz, J. P., et al. (2018). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Chemistry – A European Journal, 24(51), 13514-13518. [Link]

  • Process for preparing 5-fluoronicotinic acid. (n.d.). Google Patents.
  • 5-Fluoro-2-hydroxynicotinic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Guedon, D., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. Journal of Chromatography B, 877(28), 3465-3472. [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Google Patents.
  • Fluorouracil-impurities. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Fokin, A. V., et al. (2025). and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure. Russian Chemical Bulletin, 45(8), 1935-1939. [Link]

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-2-methoxynicotinonitrile

Introduction 5-Fluoro-2-methoxynicotinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine atom and the methoxy group on the pyridine ring i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-2-methoxynicotinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine atom and the methoxy group on the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity and biological activity. This document provides a comprehensive guide for the large-scale synthesis of 5-Fluoro-2-methoxynicotinonitrile, intended for researchers, scientists, and professionals in drug development and process chemistry. The protocols detailed herein are designed to be robust, scalable, and accompanied by explanations of the underlying chemical principles to ensure both safety and success in a laboratory or manufacturing setting.

Synthetic Strategy Overview

The presented synthesis of 5-Fluoro-2-methoxynicotinonitrile is a multi-step process commencing from the readily available starting material, 2-aminopyridine. The key transformations involve the introduction of the fluorine and cyano groups onto the pyridine ring, followed by the installation of the methoxy group. The chosen synthetic route is outlined below and is designed for scalability and efficiency.

Synthetic_Workflow A 2-Aminopyridine B 2-Acetamido-5-nitropyridine A->B 1. Acetylation 2. Nitration C 5-Amino-2-acetamidopyridine B->C Reduction D 2-Acetamido-5-fluoropyridine C->D Balz-Schiemann Reaction E 2-Amino-5-fluoropyridine D->E Hydrolysis F 5-Fluoro-2-chloronicotinonitrile E->F Sandmeyer Reaction G 5-Fluoro-2-methoxynicotinonitrile F->G Methoxylation

Figure 1: Overall synthetic workflow for 5-Fluoro-2-methoxynicotinonitrile.

Part 1: Synthesis of 2-Amino-5-fluoropyridine

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-Amino-5-fluoropyridine, from 2-aminopyridine. This involves a sequence of protection, nitration, reduction, fluorination, and deprotection steps.

Step 1.1: Acetylation of 2-Aminopyridine

The amino group of 2-aminopyridine is first protected as an acetamide to prevent side reactions during the subsequent nitration step.

Protocol:

  • To a stirred solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-acetamidopyridine.

Step 1.2: Nitration of 2-Acetamidopyridine

The protected 2-acetamidopyridine undergoes electrophilic nitration at the 5-position of the pyridine ring.

Protocol:

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, slowly add 2-acetamidopyridine (1.0 eq) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is approximately 7-8.

  • The precipitated product, 2-acetamido-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 1.3: Reduction of 2-Acetamido-5-nitropyridine

The nitro group is reduced to an amino group to give 5-amino-2-acetamidopyridine.

Protocol:

  • In a suitable reactor, suspend 2-acetamido-5-nitropyridine (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 40-50 °C.

  • Maintain the reaction under these conditions until the uptake of hydrogen ceases (typically 4-8 hours).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-amino-2-acetamidopyridine.

Step 1.4: Balz-Schiemann Reaction for Fluorination

The amino group at the 5-position is converted to a fluorine atom via the Balz-Schiemann reaction.[1][2]

Protocol:

  • Dissolve 5-amino-2-acetamidopyridine (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium tetrafluoroborate salt.

  • The precipitated diazonium salt is filtered, washed with cold ethanol and diethyl ether, and then carefully dried.

  • The dry diazonium salt is then thermally decomposed by gentle heating until the evolution of nitrogen gas ceases.

  • The resulting crude product, 2-acetamido-5-fluoropyridine, is purified by recrystallization or column chromatography.

Step 1.5: Hydrolysis of 2-Acetamido-5-fluoropyridine

The acetyl protecting group is removed by hydrolysis to yield the desired 2-amino-5-fluoropyridine.[1]

Protocol:

  • Reflux a mixture of 2-acetamido-5-fluoropyridine (1.0 eq) in aqueous hydrochloric acid (e.g., 6M HCl) for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base such as sodium hydroxide to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-5-fluoropyridine.

Part 2: Synthesis of 5-Fluoro-2-chloronicotinonitrile via Sandmeyer Reaction

With 2-amino-5-fluoropyridine in hand, the next key transformation is the introduction of the cyano and chloro groups. This can be achieved through a Sandmeyer reaction.[3][4][5]

Sandmeyer_Reaction 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Diazonium Salt Diazonium Salt 2-Amino-5-fluoropyridine->Diazonium Salt NaNO₂, HCl 0-5 °C Aryl Radical + N₂ Aryl Radical + N₂ Diazonium Salt->Aryl Radical + N₂ Cu(I) catalyst (e.g., CuCl/CuCN) 5-Fluoro-2-chloronicotinonitrile 5-Fluoro-2-chloronicotinonitrile Aryl Radical + N₂->5-Fluoro-2-chloronicotinonitrile + Cl⁻, CN⁻

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Protocol:

  • To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide/chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-fluoro-2-chloronicotinonitrile is then purified by column chromatography or recrystallization.

Part 3: Methoxylation to 5-Fluoro-2-methoxynicotinonitrile

The final step is a nucleophilic aromatic substitution to replace the chloro group with a methoxy group.

Protocol:

  • To a solution of sodium methoxide (1.5 eq) in dry methanol, add 5-fluoro-2-chloronicotinonitrile (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The final product, 5-Fluoro-2-methoxynicotinonitrile, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductExpected Yield (%)
1.12-AminopyridineAcetic anhydrideDichloromethane0 - RT2-32-Acetamidopyridine90-95
1.22-AcetamidopyridineConc. H₂SO₄, Fuming HNO₃-0 - RT4-62-Acetamido-5-nitropyridine80-85
1.32-Acetamido-5-nitropyridineH₂, Pd/CEthanol40-504-85-Amino-2-acetamidopyridine90-95
1.45-Amino-2-acetamidopyridineHBF₄, NaNO₂Water0 - 1002-42-Acetamido-5-fluoropyridine60-70
1.52-Acetamido-5-fluoropyridine6M HClWaterReflux4-62-Amino-5-fluoropyridine85-90
22-Amino-5-fluoropyridineNaNO₂, HCl, CuCl, NaCNWater0 - 602-35-Fluoro-2-chloronicotinonitrile70-80
35-Fluoro-2-chloronicotinonitrileSodium methoxideMethanolReflux4-85-Fluoro-2-methoxynicotinonitrile85-95

Safety and Handling

  • Cyanides: Sodium cyanide and hydrogen cyanide (which can be formed in acidic conditions) are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood. A dedicated cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.

  • Acids and Bases: Concentrated acids and bases are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Diazonium Salts: Diazonium salts can be explosive when dry. They should be handled with care and not isolated unless necessary. It is recommended to use them in solution directly for the subsequent reaction.

  • Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation step should be carried out in a properly rated reactor with appropriate safety measures.

Analytical Characterization

The purity of the intermediates and the final product should be assessed at each stage of the synthesis. Recommended analytical techniques include:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and identification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The synthetic route and protocols described in this application note provide a robust and scalable method for the large-scale synthesis of 5-Fluoro-2-methoxynicotinonitrile. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers and production chemists can confidently produce this valuable building block for further applications in the pharmaceutical and agrochemical industries.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2021 , 18, 3377–3403. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules2020 , 25(15), 3345. [Link]

  • Sandmeyer Reaction. J&K Scientific LLC. [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Acc. Chem. Res.2018 , 51(2), 496–506. [Link]

  • Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Eur. J. Org. Chem.2019 , 5519–5526. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. J. Heterocycl. Chem.2020 , 57, 2859-2895. [Link]

  • Improved synthesis of mono- and disubstituted 2-halonicotinonitriles from alkylidene malononitriles. Tetrahedron Lett.2013 , 54(42), 5662-5664. [Link]

  • Process for the preparation of 6-fluoro-2-methyl-1-indanone. WO 2005/068411 A1.
  • 5-fluctyosine preparation method suitable for industrial production. CN 105153041 A.
  • Process for the preparation of 5-fluorocytosine.
  • Preparation method of 2-fluoro-5-formylbenzonitrile. CN 114907234 B.
  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. J. Med. Chem.2018 , 61(17), 7849–7863. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. Chemical Reagents2008 , 30(10), 763-764. [Link]

  • 5-Fluoro-2-hydroxynicotinic acid. PubChem. [Link]

  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Anal. Biochem.2014 , 459, 26-31. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Master's Thesis, Lanzhou University of Technology, 2013 . [Link]

  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. EP 0655998 B1.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-methoxynicotinonitrile

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous transformations reported in the literature.

I. Overview of Synthetic Strategies

The synthesis of 5-Fluoro-2-methoxynicotinonitrile can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. A common and logical approach involves a two-step process starting from the commercially available 2-chloro-5-fluoronicotinonitrile. This strategy leverages a nucleophilic aromatic substitution (SNA_r_) reaction followed by the introduction of the nitrile group.

A plausible and efficient synthetic route is outlined below:

Synthetic_Pathway A 2-Chloro-5-fluoronicotinonitrile B 5-Fluoro-2-methoxynicotinonitrile A->B Nucleophilic Aromatic Substitution (SNAr) C Sodium methoxide (NaOMe) Methanol (MeOH) C->A Alternative_Routes cluster_0 Route A: Cyanation cluster_1 Route B: Lithiation A 3-Bromo-5-fluoro-2-methoxypyridine B 5-Fluoro-2-methoxynicotinonitrile A->B Palladium-Catalyzed Cyanation C Pd Catalyst Cyanide Source C->A D 5-Fluoro-2-methoxypyridine E [Intermediate Lithiated Species] D->E Directed Ortho Metalation F 5-Fluoro-2-methoxynicotinonitrile E->F Cyanation G 1. n-BuLi 2. Cyanating Agent G->D

Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methoxynicotinonitrile

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methoxynicotinonitrile. This molecule is a key building block in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methoxynicotinonitrile. This molecule is a key building block in medicinal chemistry and drug development, and its purity is paramount for downstream applications. This guide is structured to provide not just protocols, but a deep understanding of the reaction dynamics, focusing on the identification, mitigation, and prevention of common side reactions. We will move beyond simple step-by-step instructions to explore the causality behind the synthetic challenges, empowering you to troubleshoot effectively and optimize your results.

Section 1: The Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient laboratory-scale synthesis of 5-Fluoro-2-methoxynicotinonitrile involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The foundational principle relies on the displacement of a good leaving group, typically a halide at the 2-position of the pyridine ring, by a methoxide nucleophile. The 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the cyano group.[1]

The precursor of choice is typically 2-chloro-5-fluoronicotinonitrile due to its commercial availability and the high reactivity of the C2-chloro group.

Caption: Primary synthesis via SNAr reaction.

Section 2: Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses the most frequent issues encountered during the synthesis. Each problem is analyzed from cause to solution, providing actionable intelligence for your experimental workflow.

Q1: My reaction is incomplete, and I see a significant amount of 2-chloro-5-fluoronicotinonitrile starting material remaining. What's going wrong?

Plausible Causes: This is one of the most common issues and typically points to insufficient nucleophile activity or suboptimal reaction conditions.

  • Deactivated Nucleophile: Sodium methoxide is hygroscopic. If it has absorbed moisture from the air, it will be converted to sodium hydroxide and methanol. While methanol is the solvent, the reduction in the active methoxide concentration can stall the reaction.

  • Insufficient Temperature or Time: The SNAr reaction, while favorable, has an activation energy barrier. If the reaction temperature is too low or the duration is too short, the reaction will not proceed to completion.

  • Poor Solubility: While the starting material is generally soluble in methanol, at very high concentrations or if the solvent quality is poor, solubility issues can hinder the reaction rate.

Diagnostic Steps:

  • TLC/LC-MS Analysis: Co-spot your reaction mixture with the starting material standard. A persistent spot/peak corresponding to the starting material confirms an incomplete reaction. LC-MS can further verify its identity by mass.

Corrective Actions & Preventative Measures:

  • Ensure Reagent Quality: Use freshly opened or properly stored sodium methoxide. For best results, consider using a solution of sodium methoxide in methanol that has been recently titrated or prepared fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere.

  • Optimize Reaction Conditions: Ensure your reaction mixture reaches and maintains the reflux temperature of methanol (~65°C). Extend the reaction time, monitoring every 1-2 hours by TLC or HPLC until the starting material is consumed.

  • Solvent Considerations: Use anhydrous methanol to prevent deactivation of the nucleophile. Ensure sufficient solvent volume is used to fully dissolve the starting material at the reaction temperature.

Q2: I've isolated a byproduct with a mass of 138.03 g/mol (C₆H₃FN₂O), which corresponds to the loss of a methyl group from my product. What is this impurity and how can I prevent it?

Plausible Causes: This impurity is 5-Fluoro-2-hydroxynicotinonitrile , resulting from the demethylation of your desired product.

  • Excess or Stronger Nucleophile: If a stronger, less-hindered nucleophile is present (e.g., hydroxide from wet sodium methoxide), it can attack the methyl group of the product in an SN2-type reaction, especially at elevated temperatures.

  • Acidic Workup Conditions: During workup, using strong acids to neutralize the excess base can lead to acid-catalyzed hydrolysis of the methyl ether. While aryl ethers are generally stable, the electron-deficient nature of the pyridine ring can make it more susceptible.[2]

Demethylation_Pathway Product 5-Fluoro-2-methoxynicotinonitrile SideProduct 5-Fluoro-2-hydroxynicotinonitrile Product->SideProduct Sₙ2 attack on methyl group Cause1 Contaminant Nucleophile (e.g., OH⁻ from wet NaOMe) Cause1->Product Cause2 Harsh Acidic Workup (e.g., conc. HCl) Cause2->SideProduct Acid-catalyzed hydrolysis

Caption: Formation of the demethylated side product.

Diagnostic Steps:

  • ¹H NMR Spectroscopy: The characteristic singlet of the methoxy group (~4.0 ppm) will be absent, and a broad singlet corresponding to the hydroxyl proton will appear.

  • LC-MS: The mass of the impurity will be 14 units less than the product (152.05 g/mol vs. 138.03 g/mol ).

Corrective Actions & Preventative Measures:

  • Strictly Anhydrous Conditions: Use anhydrous methanol and high-quality sodium methoxide to minimize the presence of hydroxide ions.

  • Controlled Workup: Neutralize the reaction mixture carefully with a milder acid, such as saturated ammonium chloride solution or dilute acetic acid, while keeping the temperature low (ice bath). Avoid using strong mineral acids.

Q3: My product is contaminated with a species that appears to be the corresponding carboxylic acid or amide. How did this happen?

Plausible Causes: This indicates that the nitrile group has undergone hydrolysis. The final product can be the amide (5-Fluoro-2-methoxynicotinamide ) or the fully hydrolyzed carboxylic acid (5-Fluoro-2-methoxynicotinic acid ).

  • Presence of Water at High Temperatures: The reaction is run under basic conditions at reflux. If significant water is present (from wet solvent or reagents), it can facilitate the hydrolysis of the nitrile group.[3][4]

  • Workup Conditions: Prolonged exposure to either strongly acidic or strongly basic conditions during the workup and extraction phase can fully hydrolyze the nitrile.[5]

Hydrolysis_Pathway Start 5-Fluoro-2-methoxynicotinonitrile Intermediate 5-Fluoro-2-methoxynicotinamide Start->Intermediate Partial Hydrolysis Final 5-Fluoro-2-methoxynicotinic acid Intermediate->Final Full Hydrolysis Conditions H₂O / H⁺ or OH⁻ Heat Conditions->Intermediate Conditions->Final

Caption: Stepwise hydrolysis of the nitrile group.

Diagnostic Steps:

  • FT-IR Spectroscopy: The sharp, characteristic nitrile (C≡N) stretch around 2230 cm⁻¹ will be diminished or absent in the impurity, replaced by a strong carbonyl (C=O) stretch around 1680 cm⁻¹ (for the acid) or 1650 cm⁻¹ (for the amide).

  • LC-MS: The mass will increase by 18 (amide) or 19 (acid) units compared to the starting nitrile.

Corrective Actions & Preventative Measures:

  • Use Anhydrous Solvents: This is the most critical preventative measure. Ensure your methanol is rated as anhydrous.

  • Minimize Workup Time: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Perform extractions efficiently and move to the drying and solvent removal steps promptly.

  • Temperature Control: During workup, use an ice bath to keep the temperature low, which will significantly slow the rate of hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal source of methoxide? While solid sodium methoxide is common, a freshly prepared solution from sodium metal in anhydrous methanol is superior as it guarantees an active and anhydrous nucleophile. Using methanol with a non-nucleophilic base like sodium hydride (NaH) to generate the methoxide in situ is also an excellent, though more technically demanding, strategy.

Methoxide SourceProsCons
Solid Sodium Methoxide Convenient, commercially available.Highly hygroscopic; potency can be variable.
Commercial NaOMe Solution Easy to handle, known concentration.Can degrade over time; may contain water.
Na metal in Anhydrous MeOH Highest reactivity, anhydrous.Requires careful handling of sodium metal.
MeOH with NaH Generates anhydrous methoxide in situ.NaH is moisture-sensitive; requires inert atmosphere.

FAQ 2: How can I effectively purify the final product? 5-Fluoro-2-methoxynicotinonitrile is a solid at room temperature.

  • Recrystallization: This is often the most effective method for removing minor impurities. A solvent system like isopropanol/water or ethyl acetate/hexanes can yield highly pure crystalline material.

  • Silica Gel Chromatography: If significant amounts of closely related impurities are present, column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

  • Acid/Base Wash: During the workup, a wash with a weak base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities like the hydrolyzed carboxylic acid.

Section 4: Key Experimental Protocol

Protocol: Synthesis of 5-Fluoro-2-methoxynicotinonitrile

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Materials:

  • 2-Chloro-5-fluoronicotinonitrile (1.0 eq)

  • Sodium methoxide (1.2 - 1.5 eq)

  • Anhydrous Methanol (approx. 0.2 M concentration)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-fluoronicotinonitrile.

  • Dissolution: Add anhydrous methanol to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Carefully add sodium methoxide portion-wise to the solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting material spot/peak is no longer visible.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution until the pH is approximately neutral.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 5-Fluoro-2-methoxynicotinonitrile as a white to off-white solid.

Section 5: References

  • Dietz, J.-P., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(31), 5519-5526. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Ono, K., et al. (2006). Chemoselective Demethylation of Methoxypyridine. Synthetic Communications, 36(5), 635-641. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Google Patents. (1975). US3920670A - Process for hydrolysis of nitriles.

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution Reactions - Mechanism & Examples. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed 5-Fluoro-2-methoxynicotinonitrile Reactions

Welcome to the technical support center for 5-Fluoro-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our goal is to equip you with the scientific rationale behind each step, ensuring your reactions are both successful and reproducible.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific problems that may arise during common synthetic transformations of 5-Fluoro-2-methoxynicotinonitrile, offering potential causes and actionable solutions.

Issue 1: Incomplete or Stalled Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction on 5-Fluoro-2-methoxynicotinonitrile with an amine or alkoxide nucleophile is showing low conversion, with significant starting material remaining. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion in SNAr reactions with 5-Fluoro-2-methoxynicotinonitrile is a common challenge. The pyridine ring is inherently electron-deficient, which activates it for nucleophilic attack. However, several factors can impede the reaction.

Potential Causes & Troubleshooting Steps:

  • Insufficient Activation: The electron-withdrawing nature of the nitrile and fluorine groups facilitates SNAr. However, the methoxy group is electron-donating, which can slightly deactivate the ring compared to other pyridines with more strongly withdrawing substituents.[1]

    • Solution: Ensure your reaction conditions are sufficiently forcing. This may involve increasing the reaction temperature or extending the reaction time. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.[2]

  • Weak Nucleophile: The nucleophilicity of your amine or alkoxide is critical. Sterically hindered or electronically poor nucleophiles will react more slowly.

    • Solution: If using a weak nucleophile, consider using a stronger base to generate a more potent nucleophilic species in situ. For alkoxides, switching from a weaker base like potassium carbonate to a stronger base like sodium hydride may be beneficial. For amines, ensure the reaction medium is not acidic, as this will protonate the amine, rendering it non-nucleophilic.

  • Inadequate Solvent: The choice of solvent is crucial for SNAr reactions. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the intermediate Meisenheimer complex and do not interfere with the nucleophile.[1]

    • Solution: Ensure your solvent is anhydrous. Water can compete with your nucleophile and lead to undesired hydrolysis byproducts.[3] If using a less polar solvent, consider switching to one of the recommended polar aprotic solvents.

  • Leaving Group Ability: While fluorine is a highly electronegative atom that activates the ring towards nucleophilic attack, its ability as a leaving group in SNAr is better than other halogens because the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group.[4][5]

    • Solution: This is an inherent property of the substrate. The focus should be on optimizing the other reaction parameters to facilitate the nucleophilic attack.

Issue 2: Unwanted Hydrolysis of the Nitrile Group

Question: During my reaction or workup, I am observing the formation of the corresponding amide or carboxylic acid, indicating hydrolysis of the nitrile. How can I prevent this?

Answer:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be a significant side reaction.[6][7]

Potential Causes & Troubleshooting Steps:

  • Harsh pH Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, will promote nitrile hydrolysis.[7]

    • Solution (Acidic Conditions): If your reaction requires acidic conditions, aim for the mildest effective acid and the lowest possible temperature. During workup, neutralize the reaction mixture promptly with a suitable base (e.g., sodium bicarbonate solution) as soon as the desired transformation is complete.[3]

    • Solution (Basic Conditions): For base-catalyzed reactions, use the minimum necessary amount of base and monitor the reaction closely to avoid extended reaction times. Milder bases or careful control of stoichiometry can sometimes prevent overreaction.[8] Some methods for converting nitriles to amides use an alkaline solution of hydrogen peroxide under controlled conditions.[8][9]

  • Workup Procedure: Aqueous workups, especially with acidic or basic washes, can induce hydrolysis if not performed carefully.

    • Solution: Minimize the contact time with aqueous acidic or basic solutions. If possible, use a buffered wash or simply wash with brine to remove inorganic salts. Ensure the organic phase is thoroughly dried with a drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.

Condition Primary Hydrolysis Product Mitigation Strategy
Acidic (e.g., HCl, H₂SO₄) Carboxylic Acid[6][7]Use mildest acid, lowest temperature, and prompt neutralization.
Basic (e.g., NaOH, KOH) Amide (milder conditions) or Carboxylate Salt (harsher conditions)[7][8]Use minimal base, monitor reaction time, and consider controlled conditions like alkaline H₂O₂ for amide formation.[8][9]

Troubleshooting Workflow for Nitrile Hydrolysis

start Nitrile Hydrolysis Observed check_pH Check Reaction and Workup pH start->check_pH acidic Acidic Conditions? check_pH->acidic Yes basic Basic Conditions? check_pH->basic Yes mild_acid Use Milder Acid / Lower Temp acidic->mild_acid mild_base Use Weaker Base / Shorter Time basic->mild_base neutralize Prompt Neutralization During Workup mild_acid->neutralize end Hydrolysis Minimized neutralize->end controlled_hydrolysis Consider Controlled Hydrolysis (e.g., alkaline H₂O₂ for amide) mild_base->controlled_hydrolysis controlled_hydrolysis->end start Low Suzuki Coupling Yield catalyst Screen Pd Catalysts and Ligands (e.g., Pd(PPh₃)₄, SPhos) start->catalyst base Test Different Bases (e.g., Cs₂CO₃, K₃PO₄) catalyst->base solvent Optimize Solvent System (e.g., Dioxane/H₂O) & Degas Thoroughly base->solvent boron Verify Boronic Acid Quality / Use Pinacol Ester solvent->boron end Improved Yield boron->end

Caption: Workflow for optimizing Suzuki coupling reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with 5-Fluoro-2-methoxynicotinonitrile?

A1: Like many fluorinated organic compounds and nitriles, 5-Fluoro-2-methoxynicotinonitrile should be handled with care. It is classified as acutely toxic if swallowed. [10]Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Q2: How can I best monitor the progress of my reaction involving 5-Fluoro-2-methoxynicotinonitrile?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring most reactions. [2]Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any byproducts. Visualize the spots under a UV lamp (254 nm). For more quantitative analysis and for reactions that are difficult to resolve by TLC, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent alternatives. [11] Q3: I am having difficulty purifying my final product. What strategies can I employ?

A3: Purification challenges often arise from the presence of closely related impurities.

  • Column Chromatography: This is the most common method. Experiment with different solvent gradients to achieve optimal separation. Using a high-quality silica gel is important. [12]* Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. You may need to screen several solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. [13]* Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC is a powerful, albeit more resource-intensive, option.

Q4: Can the methoxy group be cleaved during my reaction?

A4: Yes, ether cleavage is a potential side reaction, particularly under strongly acidic conditions (e.g., HBr, HI) or with Lewis acids like BBr₃. If your desired transformation requires such conditions, you may need to reconsider your synthetic route or accept a lower yield of the desired product.

References

  • Chemguide. Hydrolysis of nitriles. [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Journal of Research in Pharmacy. Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. [Link]

  • MDPI. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PharmD Guru. 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • Organic Syntheses. A GENERAL SUZUKI-MIYAURA COUPLING OF HETEROCYCLIC HALIDES AND PHENOLIC DERIVATIVES IN GREEN SOLVENTS. [Link]

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED! [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Royal Society of Chemistry. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]

  • Semantic Scholar. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. [Link]

  • IRIS Unibas. YDmDS. [Link]

  • PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • Organic Syntheses. C-H FLUORINATION OF HETEROCYCLES AND ELECTRON-RICH ARENES BY SELECTFLUOR. [Link]

  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • National Institutes of Health. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Royal Society of Chemistry. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]

  • Drug Discovery and Development Institute. A Patient's Guide to 5-Fluorouracil Side Effects. [Link]

  • PubMed. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. [Link]

  • ResearchGate. (PDF) 5-FLUOROURACIL (5-FU) - USING AND SIDE EFFECTS. [Link]

  • PubMed. Dermatological toxicity from chemotherapy containing 5-fluorouracil. [Link]

  • National Institutes of Health. Fluorouracil. [Link]

  • Semantic Scholar. Adverse effects of 5-fluorouracil: Focus on rare side effects. [Link]

  • Raines Lab. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for 5-Fluoro-2-methoxynicotinonitrile

Introduction 5-Fluoro-2-methoxynicotinonitrile is a critical heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents. The strategic placement of its fluoro,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-2-methoxynicotinonitrile is a critical heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents. The strategic placement of its fluoro, methoxy, and cyano groups offers multiple reaction sites for constructing complex molecular architectures. However, the synthesis of this intermediate can present challenges, including low yields, side-product formation, and purification difficulties. This technical support guide provides in-depth troubleshooting and optimization strategies in a practical question-and-answer format to assist researchers in overcoming common experimental hurdles.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable route to 5-Fluoro-2-methoxynicotinonitrile involves the nucleophilic aromatic substitution of a halogen at the 2-position of a pyridine ring with a methoxide source. A common starting material for this synthesis is 2-chloro-5-fluoronicotinonitrile. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the pyridine ring, making the 2-position susceptible to nucleophilic attack.

cluster_workflow General Synthetic Workflow SM Starting Material (e.g., 2-Chloro-5-fluoronicotinonitrile) Reaction Reaction Setup - Anhydrous Solvent (e.g., MeOH, DMF) - Methoxide Source (e.g., NaOMe) - Inert Atmosphere (N2/Ar) SM->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Workup Aqueous Workup - Quench Reaction - Neutralize pH Monitoring->Workup Extraction Solvent Extraction (e.g., EtOAc, DCM) Workup->Extraction Purification Purification - Column Chromatography - Recrystallization Extraction->Purification Product Final Product 5-Fluoro-2-methoxynicotinonitrile Purification->Product

Caption: General workflow for the synthesis of 5-Fluoro-2-methoxynicotinonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may encounter during the synthesis of 5-Fluoro-2-methoxynicotinonitrile.

Q1: My synthesis of 5-Fluoro-2-methoxynicotinonitrile from 2-chloro-5-fluoronicotinonitrile is resulting in a very low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields are a frequent challenge and can stem from several factors. The key is to systematically investigate and optimize each reaction parameter.

Potential Causes & Optimization Steps:

  • Moisture Contamination: The methoxide base (e.g., sodium methoxide) is extremely sensitive to moisture, which can consume the reagent and inhibit the reaction.

    • Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1][2]

    • Expected Outcome: A significant improvement in yield by preserving the integrity of the nucleophile.

  • Suboptimal Temperature: The reaction temperature is critical. If it's too low, the reaction rate will be slow and may not reach completion. If it's too high, it can lead to the formation of byproducts and degradation.[3]

    • Troubleshooting: Start the reaction at room temperature and monitor its progress by TLC or HPLC.[2] If the reaction is sluggish, gradually increase the temperature to reflux. The optimal temperature can vary depending on the solvent used.

    • Expected Outcome: Driving the reaction to completion while minimizing the formation of impurities.

  • Incorrect Stoichiometry or Purity of Base: Using an insufficient amount of base will result in incomplete conversion. The purity of the base is also crucial.

    • Troubleshooting: Use a slight excess (1.1 to 1.5 equivalents) of sodium methoxide to ensure the starting material is fully consumed. Verify the purity of your sodium methoxide; older stock can be less active due to degradation.

    • Expected Outcome: Complete consumption of the starting material and a higher yield of the desired product.

Start Low Yield Observed CheckMoisture Are conditions strictly anhydrous? Start->CheckMoisture CheckTemp Is temperature optimized? CheckMoisture->CheckTemp Yes FixMoisture Solution: - Use oven-dried glassware - Use anhydrous solvents - Run under N2/Ar CheckMoisture->FixMoisture No CheckBase Is base stoichiometry & purity adequate? CheckTemp->CheckBase Yes FixTemp Solution: - Monitor via TLC/HPLC - Gradually increase heat - Consider reflux CheckTemp->FixTemp No FixBase Solution: - Use 1.1-1.5 eq. of base - Use fresh, high-purity base CheckBase->FixBase No End Yield Improved CheckBase->End Yes (Investigate other issues) FixMoisture->End FixTemp->End FixBase->End

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm observing a significant impurity in my crude product that is difficult to separate. What could it be, and how can I prevent its formation?

A2: The most common impurities are typically related to side reactions involving the starting materials or the product itself.

Potential Impurities & Prevention Strategies:

  • Unreacted Starting Material (2-chloro-5-fluoronicotinonitrile): This is the most common impurity if the reaction does not go to completion.

    • Prevention: Follow the optimization steps in Q1, such as increasing reaction time, adjusting temperature, or using a slight excess of the methoxide source.[1]

    • Separation: This impurity can usually be separated from the product using silica gel column chromatography with a hexane/ethyl acetate eluent system.

  • Hydrolysis Products (e.g., 5-Fluoro-2-methoxy-nicotinamide): The nitrile group (-CN) can be sensitive to harsh acidic or basic conditions during workup, leading to hydrolysis to the corresponding amide.

    • Prevention: During the workup, neutralize the reaction mixture carefully and promptly. Avoid prolonged exposure to strong acids or bases.[1]

    • Separation: The amide is more polar than the nitrile and can be separated by column chromatography.

  • Formation of Isomeric Byproducts: While less common in this specific SNAr reaction, if the starting material contains isomeric impurities, they will likely carry through to the final product.

    • Prevention: Ensure the purity of your starting 2-chloro-5-fluoronicotinonitrile using techniques like NMR or GC-MS before starting the reaction.

    • Separation: Isomers can be very difficult to separate. Preparative HPLC may be required if column chromatography is ineffective.[1]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound is insoluble in the solvent at a temperature above its melting point. This prevents the formation of a crystal lattice.[4]

Troubleshooting Steps for Recrystallization:

  • Use a Larger Volume of Solvent: This can help keep the product dissolved until the solution cools to a lower temperature where crystallization can occur.[4]

  • Cool the Solution More Slowly: Rapid cooling often leads to the formation of an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[4]

  • Adjust the Solvent System: If using a mixed solvent system like ethyl acetate/hexane, try adjusting the ratio. A slightly more polar system (more ethyl acetate) might be necessary to keep the compound dissolved at higher temperatures.[4]

  • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites that initiate crystallization.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Data Summary: Reaction Parameter Optimization

The choice of solvent and temperature significantly impacts reaction efficiency. Below is a summary of typical conditions.

ParameterConditionRationale & Expected Outcome
Solvent Methanol (MeOH)Acts as both the solvent and the source of the methoxide ion (when using Na metal) or as a suitable solvent for sodium methoxide. Reaction often proceeds well at reflux.
Dimethylformamide (DMF)A polar aprotic solvent that can accelerate SNAr reactions. Allows for a wider range of temperatures. Ensure it is anhydrous.
Tetrahydrofuran (THF)Another common solvent, often used when precise control over the amount of methoxide is needed. Must be anhydrous.
Base Sodium Methoxide (NaOMe)The most common and effective base. Use a 25-30% solution in methanol or as a solid.
Sodium Hydride (NaH)Can be used to generate sodium methoxide in situ from methanol. Requires careful handling.
Temperature 25 °C to 65 °C (Reflux in MeOH)A good starting range. Higher temperatures can drive the reaction to completion but risk byproduct formation.[3]
Reaction Time 2 to 24 hoursHighly dependent on temperature and substrate reactivity. Monitor by TLC or HPLC to determine the optimal endpoint.[2]

Detailed Experimental Protocol

This protocol describes a representative synthesis of 5-Fluoro-2-methoxynicotinonitrile from 2-chloro-5-fluoronicotinonitrile.

Materials:

  • 2-chloro-5-fluoronicotinonitrile

  • Sodium methoxide (25% solution in methanol)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-fluoronicotinonitrile (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Reagent Addition: While stirring, add sodium methoxide solution (1.2 eq) dropwise to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5-Fluoro-2-methoxynicotinonitrile as a pure solid.

References

  • Rainier, J. D., et al. (2013). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. NIH Public Access. [Link]

  • Opatz, T., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry. [Link]

  • Li, Z., et al. (2018). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. NIH Public Access. [Link]

  • Google Patents. (2022). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • American Chemical Society. (2022). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Publications. [Link]

  • Google Patents. (2007).
  • ChemRxiv. (2024). Schedule Optimization for Chemical Library Synthesis. [Link]

  • Semantic Scholar. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. [Link]

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. (2018). Optimization of synthetic route to PNA-T-OH monomers. [Link]

  • ResearchGate. (n.d.). Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Pyridine Compounds

Welcome to the Technical Support Center for the purification of fluorinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of these challenging molecules. The unique physicochemical properties imparted by fluorine substitution can significantly impact the behavior of pyridine derivatives during common purification techniques. This resource aims to provide not only solutions but also the underlying scientific principles to empower you to tackle even the most stubborn purification challenges.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the purification of fluorinated pyridine compounds, providing explanations and actionable solutions.

Chromatography Issues

Question: Why are my fluorinated pyridine compounds showing significant peak tailing during column chromatography on silica gel?

Answer: Peak tailing is a common and frustrating issue when purifying pyridine derivatives, and the presence of fluorine can exacerbate the problem. The primary cause is the interaction of the basic nitrogen of the pyridine ring with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, interaction leads to a portion of the analyte being retained longer, resulting in a "tailing" peak.

The electron-withdrawing nature of fluorine atoms can decrease the basicity of the pyridine nitrogen. However, even with this reduced basicity, the interaction with acidic silanol groups can still be significant enough to cause poor peak shape. Several strategies can be employed to mitigate this issue:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: A common and effective solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) is a popular choice, typically added at a concentration of 0.1-1% (v/v). The TEA will preferentially bind to the active sites on the silica, preventing your compound from interacting with them.

    • Using a Buffered Mobile Phase: For HPLC applications, using a mobile phase buffered at a slightly acidic pH can help to protonate the pyridine nitrogen, reducing its interaction with the stationary phase. However, care must be taken as some fluorinated pyridines can be acid-sensitive.

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Using a high-purity, end-capped silica gel can reduce the number of accessible silanol groups, thereby minimizing peak tailing.

    • Alumina: Switching to a basic or neutral alumina stationary phase can be an excellent alternative to silica gel for the purification of basic compounds. Alumina's surface is less acidic and can lead to significantly improved peak shapes for pyridines.[1][2]

  • Loading Technique:

    • Dry Loading: Adsorbing the crude material onto a small amount of silica gel or Celite® and then loading the dry powder onto the column can sometimes improve peak shape compared to wet loading in a solvent that promotes strong binding.

Question: I am trying to separate regioisomers of a fluorinated pyridine, but they are co-eluting. What can I do to improve separation?

Answer: The separation of regioisomers can be particularly challenging as they often have very similar polarities. Here are several approaches to enhance resolution:

  • Optimize the Solvent System:

    • Solvent Screening: Systematically screen a variety of solvent systems with different selectivities. Common solvent systems for flash chromatography include mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether, dichloromethane). For particularly stubborn separations, trying a solvent system with a different type of polar component, such as acetone or methyl tert-butyl ether (MTBE), can sometimes provide the necessary selectivity.

    • Isocratic vs. Gradient Elution: For flash chromatography, a shallow gradient of the polar solvent can often provide better separation than an isocratic elution. For HPLC, a carefully optimized gradient is crucial.

  • Alternative Stationary Phases:

    • Pentafluorophenyl (PFP) Phase: For reverse-phase HPLC, a PFP stationary phase can offer unique selectivity for fluorinated compounds due to dipole-dipole, π-π, and ion-exchange interactions.

    • Silver-Impregnated Silica Gel: Argentation chromatography, where silica gel is impregnated with silver nitrate, can be highly effective for separating isomers of nitrogen heterocycles.[3][4][5] The silver ions can form weak complexes with the pyridine nitrogen and π-system, and subtle differences in the stability of these complexes between isomers can lead to separation.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of isomers and has been shown to provide high selectivity for pyridine derivatives.[6][7][8][9][10] It is also a "greener" alternative to traditional chromatography, using supercritical CO2 as the primary mobile phase.

Crystallization Difficulties

Question: My fluorinated pyridine compound "oils out" instead of crystallizing. How can I induce crystallization?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is common for low-melting compounds or when the compound is highly soluble in the chosen solvent.[11] Here are some troubleshooting steps:

  • Solvent Selection:

    • Solvent Pairs: The use of a solvent/anti-solvent system is often effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly. Common solvent pairs include dichloromethane/hexanes, ethyl acetate/heptane, and acetone/water.

    • Lower Polarity Solvents: If you are using a very polar solvent, try switching to a less polar one.

  • Cooling Rate:

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of a stable crystal lattice.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of the pure solid, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that serve as nucleation sites for crystal growth.

Question: My fluorinated pyridine is a low-melting solid or a volatile liquid. How can I effectively purify it?

Answer: For low-melting solids, the crystallization techniques described above are applicable. However, for very low-melting solids or volatile liquids, distillation or preparative gas chromatography (prep-GC) may be more suitable purification methods.

  • Vacuum Distillation: For compounds that are thermally stable but have high boiling points, vacuum distillation can be used to lower the boiling point and prevent decomposition.

  • Kugelrohr Distillation: This technique is particularly useful for small quantities of material and can minimize losses.

  • Preparative Gas Chromatography (Prep-GC): For volatile and thermally stable compounds, prep-GC can provide excellent separation and high purity.

Impurity and Stability Issues

Question: What are the common impurities I should expect when working with fluorinated pyridines?

Answer: Impurities can arise from the starting materials, side reactions during synthesis, or degradation of the product.

  • Synthetic Byproducts:

    • Regioisomers: As discussed earlier, fluorination reactions can often lead to the formation of regioisomers.[12]

    • Over-fluorination or Incomplete Fluorination: Depending on the fluorinating agent and reaction conditions, you may have products with more or fewer fluorine atoms than desired.

    • Byproducts from the Fluorinating Agent: The choice of fluorinating agent can introduce specific impurities. For example, reactions using Selectfluor® may have byproducts derived from the reagent itself.

  • Degradation Products:

    • Hydrolysis: Some fluorinated pyridines can be susceptible to hydrolysis, especially if there are other activating groups on the ring. This can lead to the formation of hydroxypyridines.

    • On-Column Degradation: As mentioned, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. If you suspect this is happening, switching to a more inert stationary phase like alumina is recommended.

Question: My purified fluorinated pyridine discolors over time. What is causing this and how can I prevent it?

Answer: Discoloration is often a sign of degradation, which can be caused by exposure to air, light, or residual impurities.

  • Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light (e.g., in an amber vial), and at a low temperature (e.g., in a refrigerator or freezer).

  • Purity: Ensure that the compound is free of any acidic or basic impurities that could catalyze decomposition. If necessary, a final purification step, such as a short plug of basic alumina, can be used to remove trace acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the effect of fluorine substitution on the chromatographic behavior of pyridines?

A1: Fluorine is the most electronegative element, and its introduction into a pyridine ring has several effects:

  • Reduced Basicity: The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, making it less basic. This can reduce, but not always eliminate, the strong interactions with acidic silica gel.

  • Increased Polarity of the C-F Bond: The C-F bond is highly polar, which can increase the overall polarity of the molecule.

  • Increased Lipophilicity: In many cases, the introduction of fluorine can increase the lipophilicity of a molecule, which can lead to longer retention times in reverse-phase chromatography.

The interplay of these effects can make predicting the chromatographic behavior of fluorinated pyridines complex. A systematic approach to solvent and stationary phase screening is often necessary.

Q2: Should I use silica gel or alumina for the column chromatography of my fluorinated pyridine?

A2: The choice depends on the specific properties of your compound.

  • Silica Gel: It is the most common stationary phase and is suitable for a wide range of compounds. However, for basic compounds like pyridines, it can lead to peak tailing. Using a deactivated silica gel or adding a basic modifier to the mobile phase can help.

  • Alumina: Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina is often a better choice for purifying pyridines as it minimizes the acidic interactions that cause peak tailing.[1][2] However, alumina can sometimes be more reactive than silica and may not be suitable for all compounds. It is always best to run a TLC on both silica and alumina to see which provides better separation and peak shape.

Q3: How can I remove residual triethylamine (TEA) from my purified compound after column chromatography?

A3: Residual TEA can be removed by several methods:

  • Co-evaporation: Dissolve the sample in a solvent like dichloromethane or toluene and evaporate it under reduced pressure. Repeating this process several times can help to remove the more volatile TEA.

  • Acid Wash: If your compound is not acid-sensitive, you can dissolve it in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1% HCl or 5% citric acid). The TEA will be protonated and move into the aqueous layer. Be sure to subsequently wash with brine and dry the organic layer thoroughly.

  • Short Silica Plug: Passing a solution of your compound through a short plug of silica gel can sometimes retain the more basic TEA.

Q4: Are there any "green" purification methods for fluorinated pyridines?

A4: Yes, several techniques can reduce the environmental impact of purification:

  • Supercritical Fluid Chromatography (SFC): As mentioned earlier, SFC primarily uses supercritical CO2, a much more environmentally friendly solvent than the organic solvents used in traditional chromatography.[6][7][8][9][10]

  • Solvent Reduction: Optimizing your chromatography to use less solvent is a key principle of green chemistry. This can be achieved through techniques like using smaller particle size stationary phases for higher efficiency.

  • Solvent Recycling: In some cases, the solvents used for chromatography can be distilled and reused.

Data and Protocols

Table 1: Common Solvent Systems for Flash Chromatography of Fluorinated Pyridines
Polarity of CompoundRecommended Solvent System (v/v)Notes
Low Polarity 5-20% Ethyl Acetate in HexanesA good starting point for many compounds.
5-20% Diethyl Ether in HexanesCan offer different selectivity than ethyl acetate.
Medium Polarity 20-60% Ethyl Acetate in Hexanes
10-40% Dichloromethane in HexanesGood for compounds with moderate polarity.
High Polarity 1-5% Methanol in DichloromethaneFor highly polar compounds. Use with caution as methanol can dissolve silica gel at higher concentrations.
50-100% Ethyl Acetate in Hexanes

Note: The addition of 0.1-1% triethylamine is recommended for all solvent systems when using silica gel to prevent peak tailing.

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine the optimal solvent system using thin-layer chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.

    • Dry Loading (Recommended for Pyridines): Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Solvent Pair
  • Solvent Selection: Choose a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture with gentle swirling until the solid dissolves completely.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizing Purification Workflows

Diagram 1: Troubleshooting Peak Tailing in Column Chromatography

G start Peak Tailing Observed q1 Is the peak tailing severe? start->q1 a1_yes Add 0.5% Triethylamine to Eluent q1->a1_yes Yes a1_no Use High-Purity, End-Capped Silica q1->a1_no No q2 Did TEA solve the issue? a1_yes->q2 a2_yes Proceed with Purification q2->a2_yes Yes a2_no Switch to Alumina (Basic or Neutral) q2->a2_no No end_success Improved Peak Shape a2_yes->end_success a2_no->end_success a1_no->end_success

Caption: A decision tree for troubleshooting peak tailing.

Diagram 2: Workflow for Purifying a Low-Melting Fluorinated Pyridine

G start Crude Low-Melting Fluorinated Pyridine step1 Attempt Recrystallization (Solvent Pair) start->step1 q1 Did it crystallize or oil out? step1->q1 a1_cryst Collect Crystals by Filtration q1->a1_cryst Crystallized a1_oil Consider Alternative Methods q1->a1_oil Oiled Out step2a Check Purity (TLC, NMR) a1_cryst->step2a step2b Column Chromatography (Alumina or Deactivated Silica) a1_oil->step2b step3 Vacuum Distillation or Kugelrohr a1_oil->step3 end_pure Pure Compound step2a->end_pure step2b->end_pure step3->end_pure

Caption: A workflow for purifying low-melting compounds.

References

Sources

Optimization

Technical Support Center: Stability of 5-Fluoro-2-methoxynicotinonitrile under Acidic Conditions

Welcome to the technical support guide for 5-Fluoro-2-methoxynicotinonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Fluoro-2-methoxynicotinonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability challenges of this compound in acidic environments. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experiments, and design robust synthetic protocols.

Core Stability Concerns: An Overview

5-Fluoro-2-methoxynicotinonitrile is a versatile building block in medicinal chemistry. However, its structure contains two functional groups that are susceptible to degradation under acidic conditions: the nitrile group and the 2-methoxy ether . Understanding the reactivity of these sites is the first step in mitigating stability issues.

The primary degradation pathways are:

  • Acid-Catalyzed Nitrile Hydrolysis : The cyano group (-C≡N) can be hydrolyzed in the presence of aqueous acid, first to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[1][2] This reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it vulnerable to nucleophilic attack by water.[3][4]

  • Acidic Cleavage of the Aryl Ether : The C-O bond of the 2-methoxy group is prone to cleavage by strong acids, particularly hydrohalic acids like HBr and HI.[5][6] This reaction involves protonation of the ether oxygen, converting it into a good leaving group. A nucleophile (like a halide ion) then attacks the methyl group, leading to the formation of a 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer) and a methyl halide.[7][8]

Below is a diagram illustrating the primary points of vulnerability on the molecule.

G cluster_main 5-Fluoro-2-methoxynicotinonitrile cluster_sites Potential Sites of Acid Attack mol Structure Nitrile Nitrile Group (-C≡N) mol->Nitrile Hydrolysis (H₃O⁺) Ether Methoxy Group (-OCH₃) mol->Ether Cleavage (e.g., HBr, HI)

Caption: Primary sites of acid-catalyzed degradation on 5-Fluoro-2-methoxynicotinonitrile.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is generating unexpected byproducts that are more polar than my starting material. What are they?

A1: Increased polarity is a strong indicator of degradation via one of the two primary pathways. The most likely byproducts are:

  • 5-Fluoro-2-methoxynicotinamide: Formed by the partial hydrolysis of the nitrile group. This is often an intermediate on the way to the carboxylic acid.

  • 5-Fluoro-2-methoxynicotinic acid: The product of complete nitrile hydrolysis.[9]

  • 5-Fluoro-2-hydroxynicotinonitrile: (Tautomer: 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile) Formed by the cleavage of the methoxy ether. This results in a significant change in the molecule's electronic properties and polarity.[10]

  • 5-Fluoro-2-hydroxynicotinic acid: The result of both ether cleavage and complete nitrile hydrolysis. This is the most polar potential byproduct.[10]

Recommendation: Use LC-MS to analyze your crude reaction mixture. The mass difference between your starting material and the observed byproducts can help confirm their identities. (Starting Material MW: 154.12 g/mol ; Amide: +18.02; Carboxylic Acid: +19.02; Hydroxy: -14.03).

Q2: I'm observing a low yield or complete consumption of my starting material, even with minimal byproduct formation. What could be the cause?

A2: This scenario often points to aggressive reaction conditions that lead to complex decomposition or polymerization.

  • Causality: High concentrations of strong acids (e.g., >6M HCl, concentrated H₂SO₄) combined with elevated temperatures (>50°C) can drastically accelerate both hydrolysis and ether cleavage.[6] Ethers are generally stable, but forcing conditions like strong acid and heat are required for their cleavage.[6] The protonated pyridine ring is highly electron-deficient, which can make it susceptible to further reactions once the primary degradation has occurred.

Recommendation: Re-evaluate your reaction conditions. If strong acid is required, conduct the reaction at the lowest possible temperature (e.g., 0°C to room temperature). Use a time-course study, taking aliquots every hour to find the optimal reaction time before significant degradation occurs.

Q3: How can I effectively monitor the stability of 5-Fluoro-2-methoxynicotinonitrile during my reaction?

A3: Real-time or frequent monitoring is crucial. Do not rely solely on a final time-point analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. Use a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% TFA or formic acid) to ensure sharp peaks. You can quantify the disappearance of the starting material and the appearance of new, typically more polar (earlier eluting), byproduct peaks.

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the reaction. You will likely see new, lower Rf spots corresponding to the more polar degradation products.

  • ¹H and ¹⁹F NMR Spectroscopy: For detailed mechanistic studies, you can take a sample of your reaction mixture, quench the acid, extract, and analyze by NMR. The disappearance of the methoxy singlet (~4.0 ppm) in the ¹H NMR indicates ether cleavage. Changes in the chemical environment of the fluorine atom can be monitored by ¹⁹F NMR.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Fluoro-2-methoxynicotinonitrile to ensure long-term stability?

A1: Based on standard safety and handling guidelines for similar fine chemicals, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11][12] Keep it in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.[13]

Q2: Which types of acids and conditions pose the highest risk of degradation?

A2: The risk is highly dependent on the acid's strength, its conjugate base's nucleophilicity, temperature, and reaction time.

ConditionRisk LevelPrimary Degradation PathwayRationale
Reflux in HBr or HIHigh Ether Cleavage & Nitrile HydrolysisStrong acids with highly nucleophilic conjugate bases (Br⁻, I⁻) are very effective at cleaving ethers via an SN2 mechanism.[5][8] The aqueous conditions also promote hydrolysis.
Hot Conc. H₂SO₄ or HCl (>6M)High Nitrile Hydrolysis & Ether CleavageStrong, hydronium-ion-rich conditions aggressively drive nitrile hydrolysis.[14] At high temperatures, even less nucleophilic counter-ions can facilitate ether cleavage.
Trifluoroacetic Acid (TFA), neat, RTModerate Nitrile Hydrolysis (slow)Strong acid but a non-nucleophilic conjugate base. Primarily promotes slow hydrolysis. Ether cleavage is generally not observed without extended heating.
Acetic Acid, RT or heatLow Minimal to NoneWeak acid. Unlikely to cause significant degradation unless other reactive species are present.
Lewis Acids (e.g., BCl₃, BBr₃)High Ether CleavageThese are potent reagents specifically used for cleaving aryl ethers. They coordinate to the ether oxygen, activating it for cleavage. Avoid unless demethylation is intended.

Q3: How does the fluorine substituent affect the molecule's stability in acid?

A3: The fluorine atom at the 5-position is a strong electron-withdrawing group. This has two main effects:

  • Decreased Basicity: It reduces the basicity of the pyridine nitrogen, meaning a stronger acid is required for complete protonation compared to an unsubstituted 2-methoxypyridine.

  • Ring Deactivation: It further deactivates the aromatic ring towards electrophilic attack. However, it has a minimal direct effect on the acid-catalyzed hydrolysis of the nitrile or the cleavage of the ether, as these reactions are initiated by direct protonation of the respective functional groups. Despite the perceived stability of C-F bonds, certain metabolic or chemical conditions can lead to their cleavage, though this is less common under typical synthetic acidic conditions.[15]

Mitigation Strategies & Recommended Protocol

The key to successfully using 5-Fluoro-2-methoxynicotinonitrile in acidic media is careful control of reaction parameters.

G start Planning Reaction with 5-Fluoro-2-methoxynicotinonitrile in Acidic Conditions q1 Is a strong protic acid (e.g., HCl, H₂SO₄, HBr) required? start->q1 q2 Is the acid's conjugate base highly nucleophilic? (e.g., Br⁻, I⁻) q1->q2 Yes action3 Consider milder alternatives: - Weaker organic acids (pKa > 2) - Lewis acids (if targeting specific reactivity) - Anhydrous conditions q1->action3 No q3 Is the reaction temperature above room temp (25°C)? q2->q3 No action1 High Risk of Ether Cleavage. Consider alternative non-nucleophilic acids (e.g., H₂SO₄, TfOH). q2->action1 Yes action2 High Risk of Accelerated Degradation. Run reaction at 0°C to RT. Monitor closely by HPLC/TLC. q3->action2 Yes end_run Proceed with Caution. Perform small-scale test first. q3->end_run No action1->q3 action2->end_run action3->end_run

Caption: Decision workflow for planning experiments under acidic conditions.

Experimental Protocol: Self-Validating Stability Test

This protocol allows you to test the stability of 5-Fluoro-2-methoxynicotinonitrile under your specific proposed acidic conditions before committing to a large-scale reaction.

Objective: To quantify the rate of degradation of the starting material under specific acidic conditions.

Materials:

  • 5-Fluoro-2-methoxynicotinonitrile

  • Your chosen acid (e.g., 6M HCl)

  • Reaction solvent (e.g., Dioxane, THF, or water)

  • Internal standard (e.g., Naphthalene, 1,3,5-Trimethoxybenzene - choose something stable under the reaction conditions and with a distinct HPLC retention time)

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • Extraction solvent (e.g., Ethyl Acetate)

  • HPLC system with a C18 column

Procedure:

  • Prepare a Stock Solution: Accurately weigh ~50 mg of 5-Fluoro-2-methoxynicotinonitrile and ~50 mg of the internal standard. Dissolve in 10 mL of the reaction solvent.

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, add your reaction solvent and the chosen acid. Bring the solution to the desired reaction temperature (e.g., 25°C).

  • Initiate Reaction (T=0): Add 1.0 mL of the stock solution to the stirring acidic mixture. Immediately withdraw a ~0.1 mL aliquot.

  • T=0 Sample Workup: Immediately quench the T=0 aliquot in a vial containing 1 mL of quenching solution and 1 mL of extraction solvent. Vortex thoroughly. Allow the layers to separate.

  • Time-Course Sampling: Repeat step 4 at regular intervals (e.g., T = 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • HPLC Analysis: Analyze the organic layer from each worked-up time point by HPLC.

  • Data Analysis: For each time point, calculate the ratio of the peak area of 5-Fluoro-2-methoxynicotinonitrile to the peak area of the internal standard. Plot this ratio against time. A sharp decrease indicates instability. The appearance and growth of new peaks should also be noted.

This self-validating system provides you with empirical data on the compound's stability in your hands, under your conditions, which is far more reliable than general literature statements.

References
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

  • Liao, Y., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Chemistry LibreTexts. (2020). 15.5: Acidic Cleavage of Ethers. [Link]

  • St-Cyr, D., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. [Link]

  • Govek, S. P., & Overman, L. E. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC - NIH. [Link]

  • Wang, J., & Wang, B. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]

Sources

Troubleshooting

preventing byproduct formation in nicotinonitrile synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for nicotinonitrile synthesis. This document is designed for researchers, chemists, and process development professionals to troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for nicotinonitrile synthesis. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of high-purity nicotinonitrile, a critical intermediate in the pharmaceutical and agrochemical industries.[1] The predominant industrial route is the vapor-phase ammoxidation of 3-picoline, a process that, while efficient, can be prone to byproduct formation if not carefully controlled.[2][3][4]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab and during scale-up.

Troubleshooting Guide

This section addresses specific, common problems that can arise during the ammoxidation of 3-picoline. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My conversion of 3-picoline is high, but the selectivity to nicotinonitrile is poor. I'm seeing significant amounts of CO₂ and pyridine in my off-gas analysis. What is happening?

This is a classic case of over-oxidation and demethylation, which are the primary competing side reactions in 3-picoline ammoxidation.

  • Causality: The catalyst's role is to facilitate the partial oxidation of the methyl group and subsequent amination. However, if the reaction temperature is too high or the residence time is too long, the catalyst will continue to oxidize the molecule. The pyridine ring is relatively stable, but the methyl group and the nitrile group can be completely oxidized to CO₂ and N₂ at excessive temperatures. The formation of pyridine suggests demethylation, where the methyl group is cleaved off entirely.

  • Actionable Solutions:

    • Temperature Optimization: This is the most critical parameter. Reduce the reactor temperature in increments of 10-15°C. The optimal window for many vanadia-based catalysts is typically between 340°C and 400°C.[2][5] Temperatures exceeding this range often favor complete combustion.

    • Adjust Reactant Stoichiometry: An incorrect ratio of air (oxygen) to 3-picoline is a common culprit.

      • Decrease the air/oxygen feed ratio to make the environment less oxidative.

      • Increase the ammonia (NH₃) to 3-picoline molar ratio. A higher concentration of ammonia can improve the rate of the desired amination step and suppress the competing oxidation pathways. Molar ratios of NH₃ to 3-picoline often range from 3:1 to 10:1.[5]

    • Check Catalyst Health: A degraded or poorly prepared catalyst can lose selectivity. Ensure the active vanadium oxide phase is well-dispersed on its support.[6] Sintering at high temperatures can create sites that favor complete oxidation.

Q2: I'm observing a dark, tar-like substance forming in the reactor and downstream piping, leading to blockages and a difficult purification process. How can I prevent this?

The formation of tar or polymeric material is a significant operational challenge, often stemming from undesired polymerization or condensation reactions.

  • Causality: Nicotinonitrile and its precursors are reactive at high temperatures. "Hot spots" within a fixed-bed reactor can create localized zones of extreme temperature, initiating complex side reactions where molecules condense and form high-molecular-weight, carbonaceous materials (coke or tar).[7] This is not a formal polymerization in the traditional sense but a thermal degradation and condensation process.

  • Actionable Solutions:

    • Improve Heat Management: Ensure uniform temperature distribution across the catalyst bed. In industrial settings, fluidized-bed or multi-tubular fixed-bed reactors are used for this reason.[3] In the lab, ensure proper furnace design and consider diluting the catalyst bed with an inert material (e.g., silicon carbide, quartz chips) to improve heat dissipation.

    • Introduce an Inhibitor (Advanced): While less common for vapor-phase reactions, the principle of inhibiting unwanted polymerization is relevant.[8][9] The primary "inhibitor" in this process is tight control over temperature and residence time. Ensure your feedstock is pure, as some impurities can act as initiators for side reactions.

    • Optimize Residence Time: Decrease the contact time of the reactants with the catalyst by increasing the gas hourly space velocity (GHSV). This reduces the opportunity for secondary reactions that lead to tar formation.

Q3: My catalyst performance is excellent initially but degrades rapidly after only a few hours on stream. What is causing this deactivation?

Rapid catalyst deactivation is typically caused by coking (the deposition of the tar-like substances discussed in Q2) or poisoning.

  • Causality:

    • Coking: Carbonaceous deposits physically block the active sites of the catalyst, preventing reactants from accessing them. This is the most common deactivation mechanism in this process.

    • Poisoning: Impurities in the feed streams (3-picoline, ammonia, or air) can irreversibly bind to the catalyst's active sites. Sulfur or chlorine compounds are particularly detrimental.

    • Sintering: Operating at temperatures above the catalyst's thermal stability limit can cause the small, highly dispersed active particles (e.g., V₂O₅) to agglomerate into larger, less active particles.[6]

  • Actionable Solutions:

    • Feedstock Purification: Ensure high-purity reactants. Use distilled 3-picoline and high-purity grade ammonia and air.

    • Implement a Regeneration Cycle: Coked catalysts can often be regenerated. This typically involves a controlled burn-off of the carbon deposits using a diluted air stream at a controlled temperature. See the protocol below for a general procedure.

    • Review Operating Temperature: Verify that your maximum operating temperature is within the manufacturer's recommended range for the catalyst to prevent thermal degradation (sintering).

Frequently Asked Questions (FAQs)

What are the most critical process parameters to control for high selectivity in nicotinonitrile synthesis?

Success in this synthesis hinges on balancing several interconnected variables. The most critical are summarized in the table below.

ParameterTypical RangeRationale & Impact on Byproducts
Temperature 340 - 400 °CMost critical parameter. Too low: Incomplete conversion. Too high: Promotes over-oxidation to COₓ and demethylation to pyridine.[2]
Molar Ratio (NH₃:Picoline) 3:1 to 10:1High ammonia concentration favors the desired ammoxidation pathway over direct oxidation of the methyl group.
Molar Ratio (O₂:Picoline) 1.5:1 to 3:1Must be sufficient for the reaction but excess oxygen increases the risk of complete combustion to COₓ.[5]
Catalyst V₂O₅ on TiO₂, ZrO₂, or SiO₂The choice of support and promoters (e.g., MoO₃, Sb₂O₃) affects the catalyst's acidity, redox properties, and stability, all of which influence selectivity.[3][6]
Residence Time / GHSV VariableShorter residence times can minimize secondary reactions that lead to tars and COₓ, but may result in lower conversion.
How does the ammoxidation reaction proceed and where do byproducts form?

The diagram below illustrates the main desired reaction pathway against the major side reactions that lead to byproduct formation. The key is to operate under conditions that favor the kinetics of the ammoxidation pathway.

G cluster_main Desired Ammoxidation Pathway cluster_side Side Reactions Picoline 3-Picoline Intermediate Adsorbed Intermediate (Aldehyde/Imine) Picoline->Intermediate + O₂ Pyridine Pyridine (Demethylation) Picoline->Pyridine High Temp Nicotinonitrile Nicotinonitrile (Product) Intermediate->Nicotinonitrile + NH₃ COx CO₂ + H₂O (Over-oxidation) Intermediate->COx Excess O₂ High Temp Nicotinonitrile->COx Excess O₂ High Temp G start Start Optimization set_baseline Set Baseline Conditions (Temp, Ratios, Flow) start->set_baseline stabilize Stabilize System (1-2h) Monitor with Online GC set_baseline->stabilize temp_screen Temperature Screening (e.g., 350-400°C) stabilize->temp_screen analyze_temp Analyze Data Identify Optimal Temp temp_screen->analyze_temp ratio_screen Reactant Ratio Screening (NH₃:Picoline, O₂:Picoline) analyze_temp->ratio_screen Set Optimal Temp analyze_ratio Analyze Data Identify Optimal Ratios ratio_screen->analyze_ratio end Optimal Conditions Found analyze_ratio->end Set Optimal Ratios

Sources

Optimization

Technical Support Center: Scaling Up 5-Fluoro-2-methoxynicotinonitrile Production

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Fluoro-2-methoxynicotinonitrile. Here, we address common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Fluoro-2-methoxynicotinonitrile. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, focusing on robust and scalable synthetic strategies. Our approach is grounded in established chemical principles to ensure both efficiency and safety in your laboratory and pilot plant operations.

Section 1: Synthetic Strategy Overview

The successful scale-up of 5-Fluoro-2-methoxynicotinonitrile hinges on selecting a synthetic route that is not only high-yielding but also reproducible, cost-effective, and safe. While several pathways exist, a highly effective and industrially viable approach involves the nucleophilic aromatic substitution (SNAr) of a readily available di-halogenated precursor. The most common strategy is the selective methoxylation of 2-chloro-5-fluoronicotinonitrile.

This pathway is advantageous because the high electronegativity of the fluorine atom and the electron-withdrawing nature of the nitrile group activate the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions.[1] The chlorine atom at the C2 position is a good leaving group, allowing for a clean and selective substitution reaction with sodium methoxide.

G start 2-Chloro-5-fluoronicotinonitrile process Nucleophilic Aromatic Substitution (SNAr) start->process Starting Material reagent Sodium Methoxide (NaOMe) Methanol (MeOH) reagent->process Reagent & Solvent workup Aqueous Workup & Crude Isolation process->workup Reaction Mixture product 5-Fluoro-2-methoxynicotinonitrile purification Recrystallization or Column Chromatography product->purification workup->product Crude Product final Final Pure Product purification->final

Caption: A typical workflow for the synthesis of 5-Fluoro-2-methoxynicotinonitrile.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the methoxylation step?

A1: The three most critical parameters are temperature, moisture content, and stoichiometry .

  • Temperature: The reaction is typically exothermic. Uncontrolled temperature can lead to the formation of side products. A consistent temperature profile ensures batch-to-batch reproducibility.

  • Moisture: Sodium methoxide is highly sensitive to water. Any moisture in the solvent (methanol) or on the glassware will consume the reagent, leading to incomplete reactions and the formation of the hydrolysis byproduct, 5-fluoro-2-hydroxynicotinonitrile. Always use anhydrous solvents and properly dried equipment.[2]

  • Stoichiometry: While a slight excess of sodium methoxide (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can complicate the workup and potentially lead to undesired side reactions.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Safety must be the top priority. Key hazards include:

  • Sodium Methoxide: A strong base and highly corrosive. It reacts violently with water. All handling should be done under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area, with appropriate personal protective equipment (PPE).

  • Chlorinated Pyridines: The starting material, 2-chloro-5-fluoronicotinonitrile, is a toxic substance. Avoid inhalation and skin contact.

  • Cyanide Group: The nitrile group (-CN) can release toxic hydrogen cyanide (HCN) gas if exposed to strong acidic conditions. The workup should be carefully designed to avoid this, typically by quenching into a neutral or slightly basic aqueous solution.

  • Solvents: Methanol is flammable and toxic. Ensure proper grounding of equipment to prevent static discharge and use adequate ventilation.

Q3: How can I effectively monitor the reaction's progress?

A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Provides a quick, qualitative check for the disappearance of the starting material (2-chloro-5-fluoronicotinonitrile) and the appearance of the product. A typical mobile phase would be a mixture of heptane and ethyl acetate.

  • HPLC/GC: Offers quantitative analysis of the reaction mixture, allowing you to determine the precise percentage of starting material, product, and any significant byproducts. This data is crucial for deciding when the reaction is complete and for optimizing reaction time.

Q4: What is the best method for purifying the final product on a larger scale?

A4: For multi-gram to kilogram scales, recrystallization is generally preferred over chromatography due to its cost-effectiveness and efficiency. The crude product is often a solid that can be purified by dissolving it in a suitable hot solvent (e.g., isopropanol, ethanol, or a toluene/heptane mixture) and allowing it to cool slowly to form crystals. If the product is an oil or if impurities co-crystallize, column chromatography may be necessary, but this is less ideal for large-scale production.[3]

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low or Stalled Conversion During Methoxylation

Q: My reaction has stalled, with significant starting material remaining after the expected reaction time. What went wrong?

A: This is a common issue often related to reagent or solvent quality. Follow this diagnostic workflow:

G problem Low / Stalled Conversion q1 Q1: Was the sodium methoxide fresh and handled under inert gas? problem->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Q2: Was the methanol (or other solvent) anhydrous? a1_yes->q2 c1 Cause: Deactivated NaOMe. Solution: Use fresh, high-purity reagent and ensure inert handling. a1_no->c1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Q3: Is the reaction temperature correct? a2_yes->q3 c2 Cause: Moisture consumed reagent. Solution: Use anhydrous solvent (<50 ppm H2O) and dry glassware thoroughly. a2_no->c2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end If issues persist, analyze starting material purity. a3_yes->end c3 Cause: Insufficient thermal energy. Solution: Increase temperature modestly (e.g., in 5-10°C increments) and monitor. a3_no->c3

Caption: Decision tree for troubleshooting low conversion in the methoxylation step.

Issue 2: Significant Byproduct Formation

Q: My post-reaction analysis shows a significant peak corresponding to 5-fluoro-2-hydroxynicotinonitrile. How can I prevent this?

A: The formation of 5-fluoro-2-hydroxynicotinonitrile is a direct result of hydrolysis, where water acts as a nucleophile instead of methoxide. This is caused by excess moisture in the reaction.

  • Preventative Action: The most critical step is to ensure strictly anhydrous conditions. Use a high-grade anhydrous solvent and ensure all glassware is oven- or flame-dried before use. Handle the hygroscopic sodium methoxide under a blanket of nitrogen or argon.

Q: I'm observing a different, unexpected byproduct. What could it be?

A: Without specific analytical data, it's hard to be certain. However, other potential side reactions include:

  • Reaction with Solvent Impurities: If using technical-grade solvents, impurities could react. For example, if the methanol contains acetone, an aldol-type condensation could occur.

  • Over-reaction: At excessively high temperatures or with very strong bases, the nitrile or fluoro group can sometimes undergo side reactions, although this is less common under typical methoxylation conditions.[4]

  • Action: Isolate the byproduct and characterize it using NMR and Mass Spectrometry. Understanding its structure is key to identifying the reaction pathway that formed it and subsequently preventing it.

Issue 3: Purification and Isolation Problems

Q: After workup, my product is an oil instead of the expected solid. How can I crystallize it?

A: Oiling out is common when the product's melting point is near the temperature of the solution or when impurities are present that inhibit crystallization.

  • Solution 1: Solvent Screening: Try different solvent systems for recrystallization. A good starting point is a system where the compound is soluble when hot but poorly soluble when cold, such as isopropanol, ethanol, or a toluene/heptane mixture.

  • Solution 2: Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal (a "seed") to the cooled, supersaturated solution to initiate crystallization.

  • Solution 3: Trituration: Stir the oil with a solvent in which the product is insoluble (like cold heptane or diethyl ether). This can sometimes induce solidification by washing away impurities and providing mechanical energy for crystal formation.

Q: I have a persistent impurity that co-elutes with my product during chromatography or co-crystallizes. What are my options?

A: This is a challenging problem that requires a multi-faceted approach.

  • Re-evaluate the Reaction: The easiest way to remove an impurity is to prevent its formation. Re-examine the troubleshooting guides to see if you can optimize the reaction to minimize the byproduct.

  • Alternative Purification: If recrystallization and standard chromatography fail, consider alternative techniques. Sometimes a different stationary phase in chromatography (e.g., alumina instead of silica) can provide different selectivity.

  • Chemical Treatment: In some cases, an impurity can be chemically removed. For example, if the impurity is acidic (like the hydrolysis byproduct), a mild basic wash during the workup might selectively remove it. This should be tested on a small scale first.[5]

Section 4: Data and Protocols

Table 1: Critical Process Parameters for Methoxylation
ParameterRecommended RangeRationale & Notes
Substrate 2-Chloro-5-fluoronicotinonitrile1.0 equivalent
Reagent Sodium Methoxide (NaOMe)1.1 - 1.2 equivalents
Solvent Anhydrous Methanol5 - 10 mL per gram of substrate
Temperature 40 - 60 °CMonitor for exotherm. Higher temperatures may increase byproduct formation.
Reaction Time 2 - 6 hoursMonitor by TLC/HPLC until starting material is <1%.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent reagent decomposition and hydrolysis.
Exemplary Protocol: Synthesis of 5-Fluoro-2-methoxynicotinonitrile

Disclaimer: This protocol is for informational purposes only. All chemical reactions should be performed by trained professionals with appropriate safety measures in place.

  • Setup: Equip a clean, oven-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Under a positive flow of nitrogen, charge the flask with 2-chloro-5-fluoronicotinonitrile (e.g., 10.0 g, 1.0 eq). Add anhydrous methanol (e.g., 70 mL).

  • Reagent Addition: Begin stirring the solution. Carefully add sodium methoxide (e.g., 4.2 g, 1.2 eq) portion-wise. Note: An exotherm will likely be observed. Maintain the internal temperature below 60°C with a water bath if necessary.

  • Reaction: Once the addition is complete, heat the reaction mixture to a constant temperature of 50-55°C.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., 3:1 Heptane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (e.g., 200 mL) with stirring.

  • Isolation: A solid precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 40-50°C until a constant weight is achieved. The crude product can then be purified by recrystallization as described in the troubleshooting section.

References

  • BenchChem. (2025). Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile.
  • RASAYAN Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE.
  • Organic Syntheses. nicotinonitrile.
  • Journal of the American Chemical Society. (2014).
  • ChemicalBook. 5-FLUORO-2-METHOXYNICOTINALDEHYDE synthesis.
  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University.
  • ResearchGate. (2013).
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026).
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
  • Organic Syntheses. 2-chloronicotinonitrile.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Guidechem. How To Prepare 2-FLUORO-5-FORMYLBENZONITRILE? - FAQ.
  • PubMed Central (PMC) - NIH.
  • Google Patents. (1962). Process for preparing 5-fluoronicotinic acid.
  • Beilstein Journal of Organic Chemistry. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
  • Google Patents. (2001). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • PubMed. (2013).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Mechanism of Action of 5-Fluoro-2-methoxynicotinonitrile as a Putative Kinase Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 5-Fluoro-2-methoxynicotinonitrile. Given the prevalence of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 5-Fluoro-2-methoxynicotinonitrile. Given the prevalence of kinase inhibition among nicotinonitrile derivatives, we propose that 5-Fluoro-2-methoxynicotinonitrile acts as a kinase inhibitor.[1][2][3][4] This guide will compare its hypothetical performance against established kinase inhibitors, providing detailed experimental protocols to substantiate this claim.

The Scientific Rationale: Why Hypothesize Kinase Inhibition?

The nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in compounds targeting the ATP-binding pocket of various kinases.[1][2] The pyridine ring can form crucial hydrogen bonds within the hinge region of the kinase domain, a common feature of many kinase inhibitors. Structure-activity relationship (SAR) studies on similar pyridine derivatives have demonstrated that substitutions on the pyridine ring, such as the fluoro and methoxy groups present in 5-Fluoro-2-methoxynicotinonitrile, can significantly influence potency and selectivity.[5]

Our central hypothesis is that 5-Fluoro-2-methoxynicotinonitrile inhibits the activity of one or more protein kinases, leading to downstream cellular effects. For the purpose of this guide, we will focus on a plausible target, the Pim-1 kinase , a serine/threonine kinase implicated in various cancers and a known target for other nicotinonitrile compounds.[1][2][3]

Comparative Compounds

To objectively assess the efficacy and selectivity of 5-Fluoro-2-methoxynicotinonitrile, we will compare its (hypothetical) performance against two well-characterized kinase inhibitors:

  • Staurosporine: A potent, non-selective, pan-kinase inhibitor. It serves as a positive control for kinase inhibition assays.

  • AZD1208: A potent and selective Pim kinase inhibitor. It provides a benchmark for isoform-specific inhibition.

A Multi-pronged Approach to Mechanism of Action Validation

A robust validation of a compound's mechanism of action requires a multi-faceted approach, starting from direct biochemical assays and progressing to more complex cellular models. This ensures that the observed effects are indeed due to the intended target engagement.

Figure 1: A workflow for validating the kinase inhibitor mechanism of action.

Part 1: Biochemical Validation - Does it Inhibit the Kinase?

The first step is to determine if 5-Fluoro-2-methoxynicotinonitrile directly inhibits the enzymatic activity of our putative target, Pim-1 kinase, in a cell-free system.[6]

Experimental Protocol: In Vitro Kinase Activity Assay

This protocol is based on a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[7][8]

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 5-Fluoro-2-methoxynicotinonitrile, Staurosporine, and AZD1208 dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (5-Fluoro-2-methoxynicotinonitrile, Staurosporine, AZD1208) in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase/substrate mixture in kinase buffer.

    • Add 2.5 µL of the serially diluted compounds. Include a "no inhibitor" control (DMSO only) and a "no kinase" control.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final concentration should be at the Km for Pim-1).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Comparative Performance Data (Hypothetical)
CompoundPim-1 IC50 (nM)Notes
5-Fluoro-2-methoxynicotinonitrile85Hypothetical data suggesting moderate potency.
Staurosporine15Expected high potency, but non-selective.
AZD12085High potency and selectivity for Pim kinases.

Part 2: Cellular Validation - Does it Work in a Biological Context?

Positive results from the in vitro assay are promising, but it is crucial to demonstrate that the compound can engage its target within a living cell and elicit a biological response.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells.[9][10][11] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[10][11]

Materials:

  • Cell line with endogenous Pim-1 expression (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Test compounds

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Culture MCF-7 cells to ~80% confluency. Treat the cells with the test compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of soluble Pim-1 at each temperature by Western blotting.

Data Analysis:

For each treatment condition, plot the band intensity of soluble Pim-1 against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating thermal stabilization of Pim-1.

G cluster_0 CETSA Principle Vehicle Vehicle Drug-Treated Drug-Treated Temp Temperature (°C) Soluble Protein Soluble Pim-1 (%) Soluble Protein->Temp p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11

Figure 2: Expected CETSA melting curves.

Experimental Protocol 2: Western Blot for Downstream Signaling

Inhibiting Pim-1 should lead to a decrease in the phosphorylation of its known downstream substrates, such as p-BAD (Ser112).

Materials:

  • MCF-7 cells

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-Pim-1, anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed MCF-7 cells and allow them to adhere. Treat the cells with increasing concentrations of 5-Fluoro-2-methoxynicotinonitrile and the comparator compounds for a defined period (e.g., 4 hours).

  • Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12][13]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL reagent and an imaging system.

Data Analysis:

Quantify the band intensities for p-BAD and normalize them to the total BAD and the loading control (GAPDH). A successful Pim-1 inhibitor should show a dose-dependent decrease in p-BAD levels.

Experimental Protocol 3: Cell Viability Assay

Finally, we need to determine if target engagement and downstream pathway modulation translate into a cellular phenotype, such as reduced cell proliferation or viability.

Materials:

  • MCF-7 cells

  • Complete cell culture medium

  • Test compounds

  • MTT or WST-1 reagent

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well. Allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Measurement:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[14][15]

    • Add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Comparative Cellular Performance (Hypothetical)
CompoundTarget Engagement (CETSA)p-BAD Reduction (EC50, µM)Cell Viability (GI50, µM)
5-Fluoro-2-methoxynicotinonitrileYes (Thermal Shift)1.55.2
StaurosporineYes (Thermal Shift)0.10.05
AZD1208Yes (Thermal Shift)0.050.2

Synthesizing the Evidence

A successful validation of 5-Fluoro-2-methoxynicotinonitrile as a Pim-1 kinase inhibitor would demonstrate:

  • Potent inhibition of Pim-1 in a biochemical assay.

  • Direct target engagement in cells, confirmed by a thermal shift in a CETSA experiment.

  • Modulation of the downstream signaling pathway , evidenced by a dose-dependent reduction in p-BAD phosphorylation.

  • A corresponding reduction in cell viability , linking the molecular mechanism to a cellular outcome.

By systematically comparing the performance of 5-Fluoro-2-methoxynicotinonitrile to both a pan-kinase inhibitor and a selective Pim-1 inhibitor, researchers can build a robust and compelling case for its mechanism of action. This structured approach, grounded in established methodologies, ensures scientific rigor and provides a clear path for further preclinical development.

References

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Fayed, E. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Rastelli, G., & Pinzi, L. (2009). Prediction of kinase-inhibitor binding affinity using energetic parameters. Bioinformation. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry. Retrieved from [Link]

  • Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Wang, Y., et al. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • An, C., et al. (2019). Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Ali, S. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research. Retrieved from [Link]

  • MDPI. (2024, July 5). Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Molecules. Retrieved from [Link]

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  • ChEMBL. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Fluorinated vs. Non-Fluorinated Nicotinonitriles

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired therapeutic profile. Among the various tools in the medicinal chemist's arsenal, the introdu...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired therapeutic profile. Among the various tools in the medicinal chemist's arsenal, the introduction of fluorine is a uniquely powerful strategy. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated nicotinonitriles, designed for researchers, scientists, and drug development professionals. We will move beyond simple descriptions to explore the causal relationships between fluorination and the resulting changes in physicochemical properties, biological activity, and metabolic fate, supported by experimental frameworks.

PART 1: The Fundamental Influence of Fluorine on Molecular Properties

The substitution of a hydrogen atom with fluorine, while seemingly a minor alteration, initiates a cascade of significant changes in the molecule's electronic and physical nature. Fluorine's distinct properties—its high electronegativity, small atomic radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—are the primary drivers of these transformations.[1][2]

Physicochemical Property Modulation

Electronegativity and pKa Shift: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[1][3] When placed on the pyridine ring of a nicotinonitrile, this effect lowers the electron density of the ring and, consequently, reduces the basicity of the pyridine nitrogen. This decrease in basicity (a lower pKa of the conjugate acid) can be highly advantageous, as it can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the molecule at physiological pH.[1][3]

Lipophilicity (LogP): The impact of fluorination on lipophilicity is not always straightforward. A single fluorine substitution on an aromatic ring often leads to a slight increase in LogP.[1] However, this effect is highly context-dependent, and the introduction of multiple fluorine atoms or a trifluoromethyl group can sometimes decrease lipophilicity.[1][4] This modulation of LogP is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond energy of approximately 485 kJ/mol.[1] This inherent strength makes it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[1][2] By strategically replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can effectively block sites of oxidative metabolism, thereby increasing the compound's half-life and systemic exposure.[2][7]

Table 1: Comparative Physicochemical Properties
PropertyNon-Fluorinated Nicotinonitrile (Typical)Fluorinated Nicotinonitrile (Typical)Rationale for Change
pKa (Pyridine N) ~4.0 - 5.0~1.5 - 3.5Fluorine's strong inductive electron-withdrawal reduces the basicity of the nitrogen atom.[1][8][9]
LogP VariableOften slightly increased (single F)The effect is complex, balancing polarity and surface area changes.[1][4]
Metabolic Hotspots C-H bonds on the aromatic ringC-F bond is highly stableThe C-F bond is resistant to CYP-mediated oxidation.[1][2][7]
Dipole Moment ModerateSignificantly IncreasedThe highly polar C-F bond introduces a strong local dipole.[3][8]

PART 2: Impact on Biological Activity & Pharmacokinetics

The alterations in physicochemical properties translate directly into tangible differences in how the molecule interacts with its biological target and behaves within an organism.

Target Binding and Potency

Fluorination can enhance binding affinity through several mechanisms. The polarized C-F bond can participate in favorable electrostatic or dipole-dipole interactions with polar residues in the target's binding pocket.[2] Furthermore, by altering the pKa of the pyridine nitrogen, fluorination can optimize the ionization state for ideal interactions with the target protein. These subtle electronic effects often lead to measurable improvements in potency, as reflected by lower Ki, IC50, or EC50 values.[8][10]

A Representative Case Study

To illustrate these effects, consider the hypothetical data below for a lead nicotinonitrile compound and its fluorinated analog targeting a specific kinase enzyme.

Table 2: Hypothetical Comparative Biological & PK Data
ParameterLead Compound (Non-Fluorinated)Fluorinated AnalogFold Improvement
Kinase Inhibition (IC50, nM) 85127.1x
Cellular Potency (EC50, nM) 450656.9x
Metabolic Stability (t½ in HLM, min) 151107.3x
Oral Bioavailability (%F) 20%55%2.8x

The data clearly shows that the fluorinated analog is not only more potent at the target enzyme and in a cellular context but also demonstrates vastly superior metabolic stability. This improved stability is a primary contributor to the significant enhancement in oral bioavailability.

PART 3: Essential Experimental Protocols for Comparative Analysis

To generate the robust data required for a meaningful comparison, standardized and self-validating experimental systems are crucial. Below are methodologies for two key assays.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism. The causality is direct: a longer half-life in this assay predicts lower hepatic clearance in vivo.

Experimental Workflow Diagram:

G cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis Phase p1 Prepare Compound Stock (10 mM in DMSO) r1 Pre-warm HLM + Compound (37°C, 5 min) p1->r1 p2 Prepare HLM Suspension (in Phosphate Buffer, pH 7.4) p2->r1 p3 Prepare NADPH Cofactor Solution (Regenerating System) r2 Initiate Reaction (Add NADPH Solution) p3->r2 r1->r2 s1 Take Aliquots at Time Points (0, 5, 15, 30, 60 min) r2->s1 s2 Quench Reaction in Acetonitrile (Containing Internal Standard) s1->s2 a1 Centrifuge to Pellet Protein s2->a1 a2 Analyze Supernatant via LC-MS/MS a1->a2 a3 Plot ln(% Remaining) vs. Time a2->a3 a4 Calculate Half-Life (t½) a3->a4

Caption: Workflow for assessing metabolic stability in HLM.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock of Human Liver Microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4). Prepare a 1 mM stock of the test compound (fluorinated or non-fluorinated) in the same buffer, keeping the organic solvent concentration below 1%.

  • Pre-incubation: In a 96-well plate, add the HLM suspension to wells containing the test compound. Pre-incubate the plate at 37°C for 10 minutes with shaking. This step ensures thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reactions by adding a pre-warmed NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to each well. The T=0 time point is taken immediately before this step.

  • Time-Point Sampling: At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing: Once all time points are collected, centrifuge the plate at 3000g for 15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the amount of the parent compound remaining relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope).

Protocol: Target Binding via Radioligand Displacement Assay

This assay determines a compound's binding affinity (Ki) for a receptor by measuring its ability to displace a known radiolabeled ligand.

Logical Relationship Diagram:

G cluster_outcome Receptor Target Receptor Bound_Signal Receptor-[³H]-Ligand Complex (Generates Signal) Receptor->Bound_Signal No_Signal Receptor-Test Compound Complex (No Signal) Receptor->No_Signal Radioligand [³H]-Ligand (Constant Conc.) Radioligand->Receptor Binds to Test_Compound Test Compound (Variable Conc.) Test_Compound->Receptor Competes for binding site

Caption: Competitive binding in a radioligand displacement assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand (e.g., [³H]-ligand) at a concentration near its Kd, and serial dilutions of the test compounds.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the plate contents through the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove all traces of unbound radioactivity.

  • Signal Detection: Allow the filters to dry, then add a scintillation cocktail and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

PART 4: Conclusion

The strategic fluorination of a nicotinonitrile scaffold is a proven and effective method for enhancing multiple drug-like properties. It offers a rational approach to overcoming common challenges in drug discovery, such as poor metabolic stability and insufficient potency. By leveraging fluorine's unique electronic properties, medicinal chemists can fine-tune a molecule's pKa, improve its metabolic half-life, and enhance its binding interactions with the intended target.[2][3][10] The comparative analysis presented here, grounded in established physicochemical principles and validated through robust experimental protocols, underscores the value of fluorination as a critical tool for the development of optimized therapeutic candidates.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-774. [Link]

  • Gazzah, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5537. [Link]

  • Phelps, M. E. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Diagnostics, 9(3), 85. [Link]

  • Gomez, A., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(10), e3940. [Link]

  • InVivo ADMET Laboratories (2023). Fluorine in drug discovery: Role, design and case studies. IVADMET Technical Blog. [Link]

  • Di, L., & Kerns, E. H. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(9), 4490-4500. [Link]

  • Kuhn, B., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4035-4039. [Link]

  • Attrill, H. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • Jeffries, B. (2018). The influence of aliphatic fluorination on lipophilicity. University of Southampton Institutional Repository. [Link]

  • Jeffries, B., et al. (2018). The influence of aliphatic fluorination on lipophilicity. Beilstein Journal of Organic Chemistry, 14, 2106-2115. [Link]

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Validation

A Comparative Spectroscopic Guide to 5-Fluoro-2-methoxynicotinonitrile and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Nicotinonitriles The nicotinonitrile scaffold is a privileged core in medicinal chemistry, forming the basis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nicotinonitriles

The nicotinonitrile scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of specific substituents, such as fluorine and methoxy groups, can profoundly influence the molecule's electronic properties, metabolic stability, and biological activity. 5-Fluoro-2-methoxynicotinonitrile, in particular, represents a key building block in the synthesis of novel drug candidates. A thorough understanding of its spectroscopic characteristics, and those of its analogs, is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in the drug development pipeline.

This guide provides an in-depth comparative analysis of the spectroscopic features of 5-Fluoro-2-methoxynicotinonitrile and its conceptual analogs. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. The experimental protocols provided herein are designed to be self-validating, ensuring reliable and reproducible results.

I. The Parent Compound: 5-Fluoro-2-methoxynicotinonitrile

Before comparing analogs, it is crucial to establish a baseline understanding of the spectroscopic signature of 5-Fluoro-2-methoxynicotinonitrile.

Molecular Structure:

Caption: Structure of 5-Fluoro-2-methoxynicotinonitrile.

A. ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule.[1][2] The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Expected ¹H NMR Spectral Features:

The aromatic region will display two doublets, corresponding to the protons at the C4 and C6 positions.

  • H6: This proton is ortho to the nitrogen and will be the most deshielded, appearing at the lowest field.

  • H4: This proton is ortho to the electron-withdrawing fluorine and nitrile groups, and will also be significantly deshielded.

The methoxy group will present as a sharp singlet in the aliphatic region.

Expected ¹³C NMR Spectral Features:

The pyridine ring carbons will exhibit distinct chemical shifts influenced by the substituents. The carbon atoms directly bonded to fluorine will show characteristic coupling (¹JCF).

B. FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying key functional groups.

Expected FT-IR Absorption Bands:

  • C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ for the nitrile group conjugated with the aromatic ring.[3][4][5]

  • C-O Stretch: The methoxy group will exhibit a strong C-O stretching vibration.

  • Aromatic C=C and C=N Stretches: These will appear in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption due to the C-F bond is expected.

C. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[6][7]

Expected Fragmentation Pattern:

  • Molecular Ion (M+): A prominent molecular ion peak will be observed.

  • Loss of CH₃: A fragment corresponding to the loss of a methyl radical from the methoxy group is likely.

  • Loss of CO: Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment can occur.

  • Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide.[6]

II. Comparative Analysis of Analogs

To illustrate the impact of structural modifications on the spectroscopic data, we will consider three hypothetical analogs of 5-Fluoro-2-methoxynicotinonitrile:

  • Analog 1: 5-Chloro -2-methoxynicotinonitrile

  • Analog 2: 5-Fluoro-2-ethoxy nicotinonitrile

  • Analog 3: 5-Fluoro-2-methoxy-6-methyl nicotinonitrile

The following sections will compare the predicted spectroscopic data for these analogs against the parent compound.

A. ¹H NMR Comparison

The chemical shifts of the aromatic protons are particularly sensitive to changes in the electronic nature of the substituents.

CompoundH4 (ppm)H6 (ppm)Methoxy/Ethoxy (ppm)Methyl (ppm)
Parent Compound ~8.3~8.5~4.0 (s, 3H)-
Analog 1 (5-Chloro) ~8.2~8.4~4.0 (s, 3H)-
Analog 2 (2-Ethoxy) ~8.3~8.5~4.3 (q, 2H), ~1.4 (t, 3H)-
Analog 3 (6-Methyl) ~8.2-~4.0 (s, 3H)~2.6 (s, 3H)

Causality Behind the Shifts:

  • Analog 1: Replacing fluorine with chlorine, a less electronegative but still electron-withdrawing halogen, is expected to cause a slight upfield shift (to a lower ppm value) for both H4 and H6 due to the reduced inductive effect.

  • Analog 2: The replacement of a methoxy group with an ethoxy group will have a minimal effect on the aromatic proton chemical shifts. The key difference will be the appearance of a quartet and a triplet for the ethyl protons, replacing the methoxy singlet.

  • Analog 3: The introduction of an electron-donating methyl group at the C6 position will shield the adjacent H4 proton, causing an upfield shift. The H6 proton is replaced by the methyl group, which will appear as a singlet in the aliphatic region.

B. FT-IR Comparison

The vibrational frequencies of the key functional groups will shift based on the electronic and steric environment.

CompoundC≡N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Parent Compound ~2235~1250
Analog 1 (5-Chloro) ~2230~1250
Analog 2 (2-Ethoxy) ~2235~1245
Analog 3 (6-Methyl) ~2238~1255

Causality Behind the Shifts:

  • Analog 1: The slightly less electron-withdrawing nature of chlorine compared to fluorine may lead to a minor decrease in the C≡N stretching frequency.[3]

  • Analog 2: The change from a methoxy to an ethoxy group is unlikely to significantly alter the C≡N or C-O stretching frequencies.

  • Analog 3: The electron-donating methyl group at C6 could slightly increase the electron density in the ring, potentially leading to a small increase in the C≡N stretching frequency.

C. Mass Spectrometry Comparison

The fragmentation patterns will be influenced by the stability of the resulting ions.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Parent Compound 154139 ([M-CH₃]⁺), 111 ([M-CH₃-CO]⁺), 127 ([M-HCN]⁺)
Analog 1 (5-Chloro) 170/172 (isotope pattern)155/157 ([M-CH₃]⁺), 127/129 ([M-CH₃-CO]⁺)
Analog 2 (2-Ethoxy) 168153 ([M-CH₃]⁺), 140 ([M-C₂H₄]⁺)
Analog 3 (6-Methyl) 168153 ([M-CH₃]⁺), 141 ([M-HCN]⁺)

Causality Behind the Fragmentation:

  • Analog 1: The presence of chlorine will result in a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1. The fragmentation will follow a similar pathway to the parent compound.

  • Analog 2: In addition to the loss of a methyl radical, the ethoxy group can undergo a McLafferty-type rearrangement, leading to the loss of ethylene (C₂H₄).

  • Analog 3: The fragmentation pattern will be similar to the parent compound, with the masses of the molecular ion and fragments increased by 14 amu due to the additional methyl group.

III. Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

A. NMR Spectroscopy Protocol

NMR_Workflow A Sample Preparation: Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Instrument Setup: Tune and shim the NMR spectrometer. Set acquisition parameters (e.g., pulse sequence, number of scans). A->B C Data Acquisition: Acquire ¹H, ¹³C, and _if applicable_ ¹⁹F spectra. B->C D Data Processing: Apply Fourier transform, phase correction, and baseline correction. C->D E Spectral Analysis: Integrate peaks, determine chemical shifts, and analyze coupling constants. D->E

Caption: Standard workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified analog in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field. For ¹H NMR, a standard pulse sequence (e.g., zg30) with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) with a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire the ¹H and ¹³C spectra. If applicable, acquire a ¹⁹F spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Calibrate the spectra to the TMS signal. Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Determine the chemical shifts and analyze the coupling patterns to elucidate the structure.

B. FT-IR Spectroscopy Protocol

FTIR_Workflow A Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample on a salt plate (e.g., NaCl). B Background Scan: Acquire a background spectrum of the empty sample compartment. A->B C Sample Scan: Acquire the infrared spectrum of the sample. B->C D Data Analysis: Identify and assign the characteristic absorption bands to functional groups. C->D

Caption: Standard workflow for FT-IR spectroscopic analysis.

  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, for soluble samples, dissolve the compound in a volatile solvent and cast a thin film onto a salt plate (e.g., NaCl).

  • Background Scan: Acquire a background spectrum of the empty sample compartment to subtract the atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Place the sample in the spectrometer and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[8][9]

C. Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

IV. Conclusion

This guide has provided a comprehensive comparative analysis of the spectroscopic features of 5-Fluoro-2-methoxynicotinonitrile and its analogs. By understanding the fundamental principles of NMR, FT-IR, and Mass Spectrometry, and by following the detailed experimental protocols, researchers can confidently and accurately characterize these important pharmaceutical building blocks. The ability to predict and interpret the subtle changes in spectroscopic data resulting from structural modifications is a critical skill in modern drug discovery and development.

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Comparative

A Comparative In Vitro Analysis of 5-Fluoro-2-methoxynicotinonitrile: Projecting Anticancer and Antimicrobial Potential

Introduction In the landscape of contemporary drug discovery, the nicotinonitrile scaffold is a cornerstone for developing novel therapeutic agents, demonstrating a wide spectrum of biological activities. The strategic f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the nicotinonitrile scaffold is a cornerstone for developing novel therapeutic agents, demonstrating a wide spectrum of biological activities. The strategic functionalization of this core structure can significantly modulate its pharmacological profile. This guide provides a comprehensive in vitro comparative analysis of 5-Fluoro-2-methoxynicotinonitrile, a compound of interest due to the presence of a fluorine atom and a methoxy group, substitutions known to enhance metabolic stability and cellular uptake.

Although direct in vitro assay data for 5-Fluoro-2-methoxynicotinonitrile is not extensively available in public literature, by examining the performance of structurally related nicotinonitrile derivatives and established therapeutic agents, we can project its potential efficacy and guide future experimental design. This document will compare the anticipated cytotoxic and antimicrobial activities of 5-Fluoro-2-methoxynicotinonitrile with the well-characterized anticancer drug 5-Fluorouracil (5-FU) and the broad-spectrum antibiotic Ciprofloxacin. The inclusion of detailed experimental protocols for key in vitro assays aims to provide researchers with the necessary tools to empirically validate these projections.

Projected In Vitro Performance: A Comparative Overview

To establish a predictive baseline for the biological activity of 5-Fluoro-2-methoxynicotinonitrile, we have compiled in vitro data from relevant comparator compounds. This data, summarized in the tables below, offers a glimpse into the potential potency of our topic compound in both anticancer and antimicrobial assays.

Table 1: Comparative Anticancer Cytotoxicity (IC50 Values)

The following table presents the half-maximal inhibitory concentration (IC50) values for comparator compounds against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher cytotoxic potential.

Compound/DrugCell LineIC50 (µM)Reference
5-Fluoro-2-methoxynicotinonitrile Projected --
5-FluorouracilHCT-116 (Colon)~2.0[1]
5-FluorouracilMCF-7 (Breast)~348[2]
5-FluorouracilHeLa (Cervical)>15.625 (µg/ml)[3]
DoxorubicinMCF-7 (Breast)~1.2[4]
DoxorubicinDEN-HSA0.07 - 0.15[5]
Nicotinonitrile Derivative (Compound 4c)HePG2 (Liver)8.02[6]
Nicotinonitrile Derivative (Compound 4d)HePG2 (Liver)6.95[6]

Note: The IC50 values for 5-Fluorouracil and Doxorubicin can vary significantly depending on the cell line and experimental conditions.

Table 2: Comparative Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This table provides a comparison of the expected antimicrobial profile of 5-Fluoro-2-methoxynicotinonitrile with the established antibiotic, Ciprofloxacin.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
5-Fluoro-2-methoxynicotinonitrile Projected --
CiprofloxacinEscherichia coli≤ 0.125[7]
CiprofloxacinPseudomonas aeruginosa0.5[7]
CiprofloxacinStaphylococcus aureus≤ 1.0[7]
Nicotinonitrile Derivative (NSC 610493)Staphylococcus aureus12.5[8]
Nicotinonitrile Derivative (NSC 610493)MRSA12.5[8]

Mechanistic Insights: Potential Signaling Pathways

The anticipated biological activities of 5-Fluoro-2-methoxynicotinonitrile are likely to stem from its interaction with key cellular pathways. Based on the known mechanisms of related compounds, we can postulate its potential modes of action.

Projected Anticancer Mechanism

Many anticancer agents, including 5-Fluorouracil, exert their effects by inducing apoptosis (programmed cell death). It is plausible that 5-Fluoro-2-methoxynicotinonitrile could trigger similar pathways. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway that could be activated by a cytotoxic compound.

5-Fluoro-2-methoxynicotinonitrile 5-Fluoro-2-methoxynicotinonitrile Cellular Stress Cellular Stress 5-Fluoro-2-methoxynicotinonitrile->Cellular Stress Induces Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Cellular Stress->Mitochondrial Outer Membrane Permeabilization Leads to Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis 5-Fluoro-2-methoxynicotinonitrile 5-Fluoro-2-methoxynicotinonitrile Bacterial DNA Gyrase/Topoisomerase IV Bacterial DNA Gyrase/Topoisomerase IV 5-Fluoro-2-methoxynicotinonitrile->Bacterial DNA Gyrase/Topoisomerase IV Inhibits DNA Replication & Repair DNA Replication & Repair Bacterial DNA Gyrase/Topoisomerase IV->DNA Replication & Repair Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Leads to

Figure 2: Projected antimicrobial mechanism of action for 5-Fluoro-2-methoxynicotinonitrile.

Experimental Protocols for In Vitro Validation

To empirically determine the cytotoxic and antimicrobial activities of 5-Fluoro-2-methoxynicotinonitrile, the following standardized in vitro assays are recommended.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [9] Workflow:

cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Cell Treatment (24-72h) Cell Treatment (24-72h) Compound Dilution->Cell Treatment (24-72h) Add MTT Reagent Add MTT Reagent Cell Treatment (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate % Viability & IC50 Calculate % Viability & IC50 Read Absorbance->Calculate % Viability & IC50

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of 5-Fluoro-2-methoxynicotinonitrile in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired test concentrations.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent like Doxorubicin or 5-FU). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [10]5. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. [10]6. Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. [9]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [11] Workflow:

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation Compound Dilution in Broth Compound Dilution in Broth Bacterial Inoculum Preparation Bacterial Inoculum Preparation Compound Dilution in Broth->Bacterial Inoculum Preparation Inoculate Microplate Inoculate Microplate Bacterial Inoculum Preparation->Inoculate Microplate Incubate (18-24h) Incubate (18-24h) Inoculate Microplate->Incubate (18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubate (18-24h)->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

Figure 4: Workflow for the Broth Microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Fluoro-2-methoxynicotinonitrile in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). [12]2. Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. [13]Dilute this suspension in broth to achieve the final desired inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours. [12]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [13]

Conclusion and Future Directions

While direct experimental data for 5-Fluoro-2-methoxynicotinonitrile remains to be established, this comparative guide provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The structural motifs present in the molecule, namely the nicotinonitrile core, the fluorine atom, and the methoxy group, have been independently associated with significant biological activities in other compounds.

The provided in vitro assay protocols offer a clear and standardized path for researchers to empirically evaluate the cytotoxic and antimicrobial efficacy of 5-Fluoro-2-methoxynicotinonitrile. The comparative data from established drugs like 5-Fluorouracil, Doxorubicin, and Ciprofloxacin serve as crucial benchmarks for these future studies. Subsequent research should focus on performing these assays across a diverse panel of cancer cell lines and microbial strains to build a comprehensive activity profile for this promising compound. Further investigations into its precise mechanism of action will also be critical in advancing its potential development as a novel therapeutic agent.

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Validation

Benchmarking 5-Fluoro-2-methoxynicotinonitrile: A Comparative Guide for Evaluating a Novel Kinase Inhibitor Candidate

Introduction: The Quest for Novel Kinase Inhibitors In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, particularly in oncology.[1][2][3] The approval of imatinib in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, particularly in oncology.[1][2][3] The approval of imatinib in 2001 marked a paradigm shift towards molecularly targeted therapies and underscored the potential of kinase inhibitors.[2] The pyridine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous approved kinase inhibitors. 5-Fluoro-2-methoxynicotinonitrile is a novel small molecule featuring this pyridine core. While its direct biological targets are yet to be extensively characterized, its structural attributes suggest a potential role as a kinase inhibitor.

This guide presents a comprehensive, albeit prospective, framework for the systematic evaluation of 5-Fluoro-2-methoxynicotinonitrile. We propose a series of benchmarking studies against established inhibitors of the Src family of non-receptor tyrosine kinases. Src kinases are integral to various cellular functions, including proliferation, differentiation, and survival, and their dysregulation is frequently implicated in cancer progression.[4][5] This makes them a compelling target for novel therapeutic agents. Our comparative analysis will focus on two well-characterized Src inhibitors: Dasatinib and Saracatinib (AZD0530) , providing a robust baseline for assessing the potency, selectivity, and cellular activity of our candidate compound.[4][6]

Rationale for Experimental Design: A Multi-Faceted Approach

A thorough evaluation of a potential kinase inhibitor requires a multi-pronged approach, moving from direct biochemical assays to more complex cell-based models.[7] This strategy allows for a comprehensive understanding of the compound's activity, from its interaction with the purified target enzyme to its effects within a living cell. Our proposed workflow is designed to be self-validating, with each stage of the investigation building upon the last to provide a holistic view of the compound's potential.

The initial phase will focus on biochemical assays to determine the direct inhibitory effect of 5-Fluoro-2-methoxynicotinonitrile on Src kinase activity.[4] This will be followed by cell-based assays to assess its efficacy in a more physiologically relevant context.[5] Finally, a selectivity profile will be generated to understand its specificity, a critical factor in minimizing off-target effects.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Fluoro-2-methoxynicotinonitrile against purified Src kinase.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[8] A highly active kinase will produce a large amount of ADP, resulting in a strong luminescent signal. Conversely, an effective inhibitor will reduce kinase activity, leading to lower ADP production and a weaker signal.[8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified Src kinase enzyme and its specific substrate.

  • Compound Dilution: Create a serial dilution of 5-Fluoro-2-methoxynicotinonitrile, Dasatinib, and Saracatinib in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase/substrate mixture with the serially diluted compounds. Include a positive control (no inhibitor) and a negative control (no kinase).

  • ATP Initiation: Add ATP to each well to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of 5-Fluoro-2-methoxynicotinonitrile in a cancer cell line with high Src activity.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[9]

Step-by-Step Protocol:

  • Cell Culture: Seed a cancer cell line known for its dependence on Src signaling (e.g., a colon or breast cancer cell line) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Fluoro-2-methoxynicotinonitrile, Dasatinib, and Saracatinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • CellTiter-Glo® Reagent Addition: Add the CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 value.

Target Engagement Assay in Cells

Objective: To confirm that 5-Fluoro-2-methoxynicotinonitrile inhibits Src signaling in a cellular context.

Methodology: Western Blotting for Phospho-Src

This technique will be used to measure the phosphorylation status of Src at its activation loop (tyrosine 416), which is a direct indicator of its activity.

Step-by-Step Protocol:

  • Cell Treatment: Treat the selected cancer cell line with varying concentrations of 5-Fluoro-2-methoxynicotinonitrile, Dasatinib, and Saracatinib for a defined period (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Src (Tyr416) and total Src.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phospho-Src to total Src at each inhibitor concentration.

Visualizing the Scientific Approach

To better illustrate the concepts discussed, the following diagrams outline the Src signaling pathway and our proposed experimental workflow.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrins Integrins Integrins->Src Activation GPCR GPCRs GPCR->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS RAS Src->RAS Proliferation Proliferation FAK->Proliferation Survival Survival FAK->Survival Migration Migration FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis STAT3->Proliferation STAT3->Survival STAT3->Migration STAT3->Angiogenesis AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation AKT->Survival AKT->Migration AKT->Angiogenesis MAPK->Proliferation MAPK->Survival MAPK->Migration MAPK->Angiogenesis

Caption: Simplified Src signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_cellular Cellular Analysis cluster_selectivity Selectivity Profiling biochem_assay ADP-Glo™ Kinase Assay (Target: Purified Src) ic50 Determine IC50 biochem_assay->ic50 cell_assay CellTiter-Glo® Assay (Src-dependent cancer cells) ic50->cell_assay Inform Dosing gi50 Determine GI50 cell_assay->gi50 western_blot Western Blot (p-Src levels) gi50->western_blot Validate Cellular Effect target_engagement Confirm Target Engagement western_blot->target_engagement kinase_panel Kinase Panel Screen (e.g., 100 kinases) target_engagement->kinase_panel Proceed if Active & On-Target selectivity Assess Selectivity kinase_panel->selectivity

Caption: Proposed experimental workflow.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical but realistic dataset that could be generated from the described experiments. This data is for illustrative purposes to demonstrate how 5-Fluoro-2-methoxynicotinonitrile would be benchmarked against the known inhibitors.

CompoundSrc IC50 (nM)Cell Line GI50 (nM)
5-Fluoro-2-methoxynicotinonitrile 75550
Dasatinib 0.810
Saracatinib 2.7150

Interpretation of Results and Future Directions

Based on our hypothetical data, 5-Fluoro-2-methoxynicotinonitrile displays inhibitory activity against Src kinase, albeit with lower potency than the established inhibitors Dasatinib and Saracatinib. The higher GI50 value compared to its IC50 could suggest several possibilities, including poor cell permeability, metabolic instability, or efflux from the cell.

The next logical step would be to conduct a broad kinase selectivity screen to determine its specificity. If the compound is found to be highly selective for Src, further medicinal chemistry efforts could be undertaken to improve its potency and cellular activity. Conversely, if it inhibits other kinases, it could be a candidate for a multi-targeted inhibitor.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for the initial characterization and benchmarking of a novel compound, 5-Fluoro-2-methoxynicotinonitrile, as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays and comparing its performance against well-established drugs, researchers can efficiently assess its therapeutic potential and make informed decisions about its future development. This structured approach ensures that the data generated is robust, reproducible, and provides a clear path forward in the drug discovery process.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methoxynicotinonitrile Derivatives: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The 5-Fluoro-2-methoxynicotinonitrile Scaffold The nicotinonitrile core, a pyridine ring bearing a nitrile group, is a versatile scaffold pres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Fluoro-2-methoxynicotinonitrile Scaffold

The nicotinonitrile core, a pyridine ring bearing a nitrile group, is a versatile scaffold present in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of activities, including antimicrobial, anticancer, antioxidant, and insecticidal properties.[1] The subject of this guide, the 5-Fluoro-2-methoxynicotinonitrile scaffold, introduces two key modifications to the basic nicotinonitrile structure: a fluorine atom at the 5-position and a methoxy group at the 2-position.

The strategic placement of a fluorine atom is a cornerstone of modern drug design, known to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[2][3][4] Fluorine's high electronegativity can influence pKa, enhance binding affinity, and block metabolic degradation, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4][5] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility.

This guide will dissect the potential SAR of this scaffold by examining the individual and synergistic contributions of the nitrile, methoxy, and fluoro substituents, drawing parallels from existing literature on related compounds.

Predicted Structure-Activity Relationships

The biological activity of 5-Fluoro-2-methoxynicotinonitrile derivatives is anticipated to be significantly influenced by the interplay of its core functional groups and the nature of further substitutions.

The Role of the Core Moieties
  • Nicotinonitrile Core: The pyridine ring and the cyano group are fundamental to the intrinsic activity of this class of compounds. The nitrogen atom of the pyridine ring can participate in hydrogen bonding, while the electron-withdrawing nature of the nitrile group can influence the overall electronic distribution of the molecule, impacting receptor interactions.

  • 2-Methoxy Group: The methoxy group at the 2-position is expected to be a key determinant of activity. Its electron-donating nature through resonance can modulate the reactivity of the pyridine ring. Furthermore, it can serve as a hydrogen bond acceptor, potentially anchoring the molecule within a biological target.

  • 5-Fluoro Group: The fluorine atom at the 5-position is predicted to have a multifaceted impact. Its strong electron-withdrawing inductive effect can alter the pKa of the pyridine nitrogen and influence the molecule's dipole moment.[3] This can lead to enhanced binding interactions with target proteins.[6] Moreover, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby increasing the compound's in vivo half-life.[7]

The Impact of Further Substitutions

Building upon the core scaffold, further derivatization can fine-tune the biological activity. The following diagram illustrates potential points of diversification and their predicted impact.

SAR_Prediction cluster_core 5-Fluoro-2-methoxynicotinonitrile Core cluster_substituents Potential Substitution Points Core 5-F, 2-OMe Nicotinonitrile R1 R1 @ C4 Core->R1 Modulate electronics, sterics, and solubility R2 R2 @ C6 Core->R2 Influence conformation and target access R3 R3 @ Amino Group (if present) Core->R3 Explore diverse chemical space, introduce new pharmacophores Activity Biological Activity (e.g., Potency, Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Predicted impact of substitutions on the biological activity of the core scaffold.

Comparative Analysis with Related Scaffolds

To provide a tangible framework for prediction, the following table compares the known activities of related nicotinonitrile derivatives and extrapolates the potential impact of the 5-fluoro and 2-methoxy groups.

Scaffold Known/Predicted Biological Activity Supporting Rationale/Data Reference
Substituted Nicotinonitriles Antibacterial, AntifungalCompounds showed good antibacterial activity compared to Ampicillin.[8][9]
Nicotinonitrile Hybrids AntioxidantHybridization with thiazole, pyrazole, and pyridine ring systems yielded compounds with antioxidant potential.[10]
Neonicotinoid Analogues InsecticidalSome compounds exhibited excellent bioactivity against cowpea aphids.[11]
5-Fluoro-2-methoxynicotinonitrile Derivatives (Predicted) Potentially Enhanced Antibacterial/Antifungal ActivityThe 5-fluoro group could enhance cell permeability and metabolic stability, leading to improved potency. The 2-methoxy group may modulate target binding.[2][6][12]
5-Fluoro-2-methoxynicotinonitrile Derivatives (Predicted) Potential for Novel Kinase InhibitorsThe nicotinonitrile scaffold is present in some kinase inhibitors. The added fluorine could enhance binding to the ATP pocket.N/A

Experimental Protocols for SAR Elucidation

To validate the predicted SAR and discover novel bioactive compounds, a systematic experimental approach is crucial.

General Synthesis of 5-Fluoro-2-methoxynicotinonitrile Derivatives

A plausible synthetic route, adapted from known procedures for related nicotinonitriles, is outlined below.[1]

Synthesis_Workflow Start Starting Materials: Substituted Chalcone Malononitrile Cyclization Cyclization Reaction (e.g., with ammonium acetate) Start->Cyclization Intermediate Substituted 2-aminonicotinonitrile Cyclization->Intermediate Modification Further Modification: - Introduction of 5-Fluoro group - Introduction of 2-Methoxy group - Derivatization at R positions Intermediate->Modification Final Target 5-Fluoro-2-methoxy- nicotinonitrile Derivatives Modification->Final

Caption: A generalized synthetic workflow for producing the target derivatives.

Step-by-Step Methodology:

  • Chalcone Synthesis: React an appropriately substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., ethanolic NaOH) to form the chalcone precursor.[1]

  • Cyclization: Cyclize the resulting chalcone with malononitrile in the presence of a catalyst such as ammonium acetate in a suitable solvent (e.g., ethanol) under reflux to yield the 2-aminonicotinonitrile intermediate.[1]

  • Fluorination and Methoxylation: Introduce the fluorine at the 5-position and the methoxy group at the 2-position through established methods. This may involve electrophilic fluorinating agents and appropriate methoxide sources. The order of these steps would need to be optimized based on the reactivity of the intermediates.

  • Diversification: Introduce further diversity by modifying other positions on the nicotinonitrile ring or any appended functional groups.

  • Purification and Characterization: Purify the final compounds using techniques such as column chromatography and characterize their structures using NMR, IR, and mass spectrometry.[1][8]

Biological Activity Screening

A tiered screening approach is recommended to efficiently evaluate the synthesized compounds.

Primary Screening: Antimicrobial Assays

  • Broth Microdilution Method: Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria and fungi.

    • Prepare serial dilutions of the test compounds in appropriate broth media in 96-well plates.

    • Inoculate the wells with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Agar Disk Diffusion Assay: A qualitative screen for antimicrobial activity.

    • Spread a standardized inoculum of the microorganism onto an agar plate.

    • Place sterile paper discs impregnated with the test compounds onto the agar surface.

    • Incubate the plates.

    • Measure the diameter of the zone of inhibition around each disc.

Secondary Screening: Mechanism of Action and Cytotoxicity Studies

For compounds showing promising primary activity, further studies can be conducted to elucidate their mechanism of action (e.g., enzyme inhibition assays) and to assess their cytotoxicity against mammalian cell lines to determine a therapeutic index.

Conclusion and Future Directions

The 5-Fluoro-2-methoxynicotinonitrile scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the established principles of medicinal chemistry and the known bioactivities of related nicotinonitrile derivatives, it is hypothesized that this scaffold could yield potent antimicrobial agents or other valuable bioactive molecules. The strategic incorporation of the 5-fluoro and 2-methoxy groups is predicted to favorably influence the pharmacokinetic and pharmacodynamic properties of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5-Fluoro-2-methoxynicotinonitrile derivatives to validate these predictions and to build a robust structure-activity relationship. This will undoubtedly pave the way for the development of new and effective therapeutic candidates.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022. [Link]

  • El-Sayed, H. A., Moustafa, A. H., El Farargy, A. F., Mohammed, S. M., Saudy, E., & Gad, E. M. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8345. [Link]

  • Shao, X., Li, Z., Wang, J., Xi, Z., & Liu, Z. (2013). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 18(1), 646-661. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ResearchGate. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2005). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

  • Abumelha, H. M. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Journal of Heterocyclic Chemistry, 57(2), 1011-1022. [Link]

  • Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8377-8419. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Meanwell, N. A. (2011). A Synopsis of the Properties and Applications of Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Wermuth, C. G. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Current Opinion in Drug Discovery & Development, 13(3), 269-278. [Link]

  • Konc, J., & Janežič, D. (2014). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. Journal of Chemical Information and Modeling, 54(11), 3095-3106. [Link]

  • Singh, S., & Singh, P. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. In Green Chemistry for Environmental Remediation (pp. 169-183). Bentham Science Publishers. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Ishikawa, T., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005-1015. [Link]

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Validation

A Comparative Guide to the Synthesis of Fluoronicotinonitriles for Researchers and Drug Development Professionals

Introduction Fluoronicotinonitriles are a critical class of intermediates in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom and a nitrile group onto the pyridine ring impar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluoronicotinonitriles are a critical class of intermediates in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom and a nitrile group onto the pyridine ring imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, the efficient and scalable synthesis of these building blocks is of paramount importance.

This guide provides a comparative analysis of the most prevalent synthetic methodologies for preparing fluoronicotinonitriles. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route, offering researchers and drug development professionals the insights needed to select the optimal pathway for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluoronicotinonitriles predominantly relies on two classical yet robust methodologies: Nucleophilic Aromatic Substitution (SNAr), particularly the Halex process, and the Balz-Schiemann reaction. Each approach presents a distinct set of advantages and challenges in terms of substrate scope, reaction conditions, scalability, and safety.

Data Presentation: Quantitative Comparison of Synthesis Methods
MethodStarting MaterialKey ReagentsTypical SolventsTemperature (°C)Reaction TimeYield (%)Purity (%)Key Considerations
Halex (SNAr) ChloronicotinonitrileKF, CsF, Phase-Transfer CatalystDMSO, DMF, Sulfolane150-2802-24 h48-90+>98High temperatures; requires anhydrous conditions; suitable for large-scale production.
Balz-Schiemann AminonicotinonitrileHBF₄, NaNO₂Water, Organic Solvents-10 to 1301-4 h~64HighRisk of explosion with isolated diazonium salts, especially at scale; requires careful temperature control.

Nucleophilic Aromatic Substitution (SNAr): The Halex Process

The Halex (Halogen Exchange) process is a cornerstone of industrial aromatic fluorination.[2] It involves the displacement of a chloride or bromide atom on an electron-deficient aromatic ring with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF).[2][3] The pyridine ring, being inherently electron-deficient, is well-suited for this transformation, and the presence of an additional electron-withdrawing group like a nitrile further activates the ring towards nucleophilic attack.[3]

Mechanistic Rationale and Experimental Choices

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as an intermediate. The choice of reagents and conditions is critical for a successful Halex reaction.

  • Fluoride Source: Anhydrous potassium fluoride is the most common and cost-effective fluoride source. More soluble sources like cesium fluoride (CsF) or tetraalkylammonium fluoride (TBAF) can be used to enhance reactivity but are more expensive.[2]

  • Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are essential to solubilize the fluoride salt and achieve the high temperatures required for the reaction.[2] Comparative studies have shown that DMSO can provide dramatically higher yields compared to DMF and sulfolane in some cases.[3]

  • Phase-Transfer Catalysts (PTCs): In these often heterogeneous reactions, PTCs like quaternary ammonium salts (e.g., Aliquat 336) or crown ethers are employed to facilitate the transfer of fluoride anions into the organic phase, thereby increasing the reaction rate.[4][5] The selection of the PTC can significantly impact the reaction efficiency.

Experimental Protocol: Synthesis of 2-Cyano-5-fluoropyridine via Halex Reaction

This protocol is adapted from a procedure for a similar substrate and illustrates the general principles of the Halex reaction.

Reaction: 2-Chloro-5-cyanopyridine + KF → 2-Cyano-5-fluoropyridine + KCl

Materials:

  • 2-Chloro-5-cyanopyridine (1 g, 7.22 mmol)

  • Potassium fluoride (1.26 g, 21.68 mmol)

  • 1-Methyl-2-pyrrolidinone (NMP) (25 mL)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • A mixture of 2-chloro-5-cyanopyridine (1 g, 7.22 mmol) and potassium fluoride (1.26 g, 21.68 mmol) in 1-methyl-2-pyrrolidinone (25 mL) is heated at reflux for 18 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate.

  • The organic phase is extracted with water and brine.

  • The organic solvents are removed in vacuo.

  • The residue is purified by silica gel chromatography to afford 2-cyano-5-fluoropyridine (425 mg, 48% yield).[6]

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and highly reliable method for introducing a fluorine atom onto an aromatic ring.[7] It proceeds via the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7]

Mechanistic Insights and Causality

The reaction mechanism involves three key steps:

  • Diazotization: The primary aminonicotinonitrile reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically -10 to 5 °C) to form a diazonium salt.

  • Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄), which results in the precipitation of the more stable diazonium tetrafluoroborate intermediate.

  • Thermal Decomposition: The isolated diazonium salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired fluoronicotinonitrile.[1]

The key to a successful Balz-Schiemann reaction lies in the careful control of temperature during both diazotization and decomposition to avoid side reactions and ensure safety.

Experimental Protocol: Synthesis of 2-Cyano-5-fluoropyridine via Balz-Schiemann Reaction

This protocol provides a detailed procedure for the synthesis of 2-cyano-5-fluoropyridine from 2-cyano-5-aminopyridine.[1]

Reaction: 2-Cyano-5-aminopyridine → [Diazonium Tetrafluoroborate Intermediate] → 2-Cyano-5-fluoropyridine

Materials:

  • 2-Cyano-5-aminopyridine (38.6 g, 0.3 mol)

  • 40% Fluoroboric acid (175 mL, 1.05 mol)

  • Sodium nitrite (21.6 g, 0.315 mol)

  • Petroleum ether

  • Anhydrous sodium carbonate

  • Anhydrous ether

  • Anhydrous ethanol

Procedure:

  • Preparation of Diazonium Salt:

    • In a 500 mL four-neck round-bottom flask, add 175 mL of 40% fluoroboric acid.

    • Under stirring, add 38.6 g of 2-cyano-5-aminopyridine in portions.

    • Cool the reaction mixture in an ice-salt bath to -10 to -5°C.

    • Slowly add a saturated solution of 21.6 g of sodium nitrite, maintaining the temperature between -10 and -5°C.

    • Continue stirring for 1 hour at this temperature, during which a large amount of white solid will precipitate.

    • Allow the mixture to stand in a refrigerator overnight to ensure complete precipitation.

    • Vacuum filter the precipitate and wash with anhydrous ether and anhydrous ethanol until nearly colorless.

    • Dry the precipitate in a vacuum oven to a constant weight to yield the diazonium salt (70.0 g).

  • Thermal Decomposition:

    • In a 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.

    • Add the dried diazonium salt in portions.

    • Slowly heat the flask to 80°C and maintain reflux for approximately 30 minutes. The diazonium salt will decompose, releasing nitrogen and boron trifluoride gas.

    • Continue heating for an additional 30 minutes to ensure complete decomposition.

    • Separately, slowly heat the mother liquor from the diazonium salt filtration to 80°C until gas evolution ceases.

    • Adjust the pH of the decomposed mother liquor to approximately 7 with anhydrous sodium carbonate and distill to separate the organic layer.

    • Combine the organic phase from the petroleum ether decomposition and the distilled organic layer. The total yield of 2-cyano-5-fluoropyridine is approximately 26.5 g (64%).

Scalability and Safety Considerations

The choice of synthetic route is often dictated by the desired scale of production.

  • Halex Process: This method is generally preferred for large-scale industrial synthesis due to the lower cost of starting materials and the avoidance of potentially explosive intermediates.[2][3] However, the high temperatures and the need for specialized equipment to handle anhydrous conditions and high-boiling solvents are significant considerations.

  • Balz-Schiemann Reaction: While providing good yields on a laboratory scale, the thermal decomposition of diazonium salts can be highly exothermic and poses a significant explosion risk, especially when scaled up.[8][9][10][11] Modern approaches utilizing continuous flow reactors can mitigate these risks by minimizing the reaction volume at any given time, allowing for better temperature control and safer large-scale production.[8]

Conclusion and Future Perspectives

Both the Halex process and the Balz-Schiemann reaction are powerful and well-established methods for the synthesis of fluoronicotinonitriles. The Halex process is often the method of choice for industrial-scale production due to its cost-effectiveness and avoidance of hazardous diazonium intermediates. The Balz-Schiemann reaction, on the other hand, offers a reliable laboratory-scale synthesis with good yields, with modern advancements in flow chemistry addressing its inherent safety concerns.

The selection of the optimal synthetic route will depend on a careful evaluation of factors such as the desired scale of production, the availability and cost of starting materials, and the safety infrastructure in place. As the demand for complex fluorinated heterocycles continues to grow, the development of even more efficient, safer, and sustainable synthetic methodologies will remain a key area of research.

References

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  • Process for the preparation of 2-cyanopyridine derivatives. (n.d.). Google Patents.
  • Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). JoVE. Retrieved January 22, 2026, from [Link]

  • Halex process. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 22, 2026, from [Link]

  • Selectfluor: mechanistic insight and applications. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. (n.d.). Chemical Science. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. (n.d.). Google Patents.
  • Balz–Schiemann reaction. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Selectfluor: Mechanistic Insight and Applications. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Halex Comparative Reaction. (n.d.). gChem Global. Retrieved January 22, 2026, from [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]

  • The Balz-Schiemann Reaction. (2019). Scientific Update. Retrieved January 22, 2026, from [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Balz–Schiemann reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Scheme 1. Mechanistic pathways for fluorination of olefins with N–F reagents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds

Introduction The introduction of fluorine atoms into organic molecules has been a transformative strategy in modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine atoms into organic molecules has been a transformative strategy in modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated compounds. Consequently, the need for robust and reliable analytical methods for their quantification in various matrices is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the validation of analytical methods for fluorinated compounds. We will delve into the regulatory landscape, compare key analytical techniques, and provide detailed experimental protocols, all while grounding our discussion in the principles of scientific integrity and causality.

The Regulatory Landscape: A Foundation of Trust

The validation of analytical methods is not merely a scientific exercise but a regulatory necessity to ensure data integrity, and ultimately, patient safety. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of method validation.[1][2][3][4][5][6][7][8][9][10][11][12]

Core Principles from ICH, FDA, and EMA

The consensus among these regulatory bodies is that a bioanalytical method must be reliable and reproducible for its intended use.[1][2][3][5][7] The ICH Q2(R1) guideline, in particular, provides a detailed framework for the validation of analytical procedures, which is broadly applicable.[4][10][11] For bioanalytical methods used in preclinical and clinical studies, the ICH M10 guideline is now the harmonized standard.[1][3]

The core validation characteristics that must be assessed include:

  • Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements, expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Selecting the Optimal Analytical Technique: A Comparative Analysis

The choice of analytical technique is a critical decision that depends on the physicochemical properties of the fluorinated compound, the nature of the matrix, and the required sensitivity and selectivity. The three most powerful and commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for the quantification of non-volatile and thermally labile fluorinated compounds in complex biological and environmental matrices.[13][14][15][16][17][18] Its high sensitivity and selectivity make it the gold standard for trace-level analysis, such as in pharmacokinetic studies or for the detection of persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS).[13][15][16][17]

  • Principle: The sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer. The mass spectrometer provides two stages of mass analysis (MS/MS) for enhanced selectivity.

  • Strengths: Exceptional sensitivity (down to part-per-trillion levels), high selectivity, and applicability to a wide range of fluorinated compounds.[18]

  • Limitations: Susceptibility to matrix effects, higher cost, and complexity.[19][20][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and thermally stable fluorinated compounds.[22][23][24][25][26] It offers excellent chromatographic resolution and is a robust and reliable technique.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with the stationary phase of a capillary column. The separated components are then detected by a mass spectrometer.

  • Strengths: Excellent separation efficiency for volatile compounds, definitive identification through mass spectral libraries, and suitability for analyzing certain classes of PFAS.[18][22][24]

  • Limitations: Not suitable for non-volatile or thermally labile compounds, and some reactive fluorinated compounds can degrade the chromatographic column.[26]

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)

¹⁹F qNMR is a powerful and highly specific technique for the absolute quantification of fluorine-containing compounds without the need for a specific reference standard of the analyte itself.[27][28][29][30]

  • Principle: The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance (100%), making it highly amenable to NMR spectroscopy. The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it.[27][29]

  • Strengths: Absolute quantification using a certified internal standard, high specificity due to the large chemical shift range of ¹⁹F and lack of background signals, and non-destructive nature.[27][28][30]

  • Limitations: Lower sensitivity compared to chromatographic methods, and may not be suitable for complex mixtures without prior separation.[31]

Comparative Summary
FeatureLC-MS/MSGC-MS¹⁹F qNMR
Analyte Properties Non-volatile, thermally labileVolatile, thermally stableAny fluorine-containing compound
Sensitivity Very High (ppt to ppb)High (ppb to ppm)Moderate (ppm to %)
Selectivity Very HighHighVery High
Quantification Relative (requires analyte-specific standard)Relative (requires analyte-specific standard)Absolute (requires internal standard)
Matrix Effects High susceptibilityModerate susceptibilityLow susceptibility
Key Applications Bioanalysis, environmental monitoring (PFAS)Volatile organic fluorides, environmental analysisPurity assessment of bulk drugs, reference standards

A Deep Dive into LC-MS/MS Method Validation

Given its widespread use in drug development and environmental analysis, we will now focus on the validation of an LC-MS/MS method for a fluorinated compound in a biological matrix, such as plasma.

The Validation Workflow

The validation process should be systematic and well-documented. A logical workflow ensures all critical parameters are thoroughly evaluated.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation AccuracyPrecision Accuracy & Precision Selectivity->AccuracyPrecision Calibration Calibration Curve & LLOQ AccuracyPrecision->Calibration MatrixEffect Matrix Effect Calibration->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability Routine Routine Sample Analysis Stability->Routine Method Validated

Caption: A typical workflow for the validation of an LC-MS/MS analytical method.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for a bioanalytical LC-MS/MS method and their typical acceptance criteria as per FDA and EMA guidelines.[1][2][5]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference at the retention time of the analyte and internal standard (IS).Response of interfering components should be < 20% of the LLOQ for the analyte and < 5% for the IS.
Calibration Curve To establish the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) To define the lowest quantifiable concentration.Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal. Precision ≤ 20% RSD.
Accuracy & Precision To determine the closeness to the true value and the reproducibility of the method.At least 3 concentrations (low, mid, high QC). Accuracy: within ±15% of nominal. Precision: ≤ 15% RSD.
Matrix Effect To assess the impact of matrix components on analyte ionization.Matrix factor should be consistent across different lots of matrix. CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery To determine the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the matrix under various conditions.Analyte concentration should be within ±15% of the nominal concentration.

Essential Experimental Protocols

The following protocols provide a starting point for the validation experiments. They should be adapted based on the specific analyte and matrix.

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare Stock Solutions: Accurately weigh the reference standards of the analyte and internal standard (IS) and dissolve in a suitable organic solvent to prepare concentrated stock solutions.

  • Prepare Working Solutions: Serially dilute the stock solutions with the appropriate solvent to create a series of working solutions for calibration standards and quality control (QC) samples.

  • Spike into Matrix: Spike a small volume of the working solutions into blank biological matrix (e.g., plasma) to prepare calibration standards and QC samples at the desired concentrations.[5] The final concentration of the organic solvent should be minimal to avoid altering the matrix composition.

  • Storage: Store the prepared samples at an appropriate temperature (e.g., -80°C) until analysis.

Protocol 2: Assessment of Matrix Effects
  • Obtain Multiple Matrix Lots: Procure at least six different lots of the blank biological matrix from individual donors.

  • Prepare Three Sets of Samples:

    • Set A: Neatly prepare standards of the analyte and IS in the mobile phase.

    • Set B: Spike the analyte and IS into the post-extracted blank matrix from each of the six lots.

    • Set C: Spike the analyte and IS into the pre-extracted blank matrix from each of the six lots.

  • Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluate: The coefficient of variation (CV) of the IS-normalized MF across the different lots should be ≤ 15%.

Protocol 3: Evaluation of Recovery
  • Prepare Two Sets of Samples:

    • Set 1 (Pre-extraction spike): Spike the analyte and IS into the blank matrix before the extraction process.

    • Set 2 (Post-extraction spike): Spike the analyte and IS into the matrix after the extraction process.

  • Calculate Recovery: Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100

  • Evaluate: Recovery does not need to be 100%, but it should be consistent and reproducible across different concentrations.

Navigating Challenges in Fluorinated Compound Analysis

The unique properties of fluorinated compounds can present specific analytical challenges.

The Ubiquitous Challenge of Matrix Effects

Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, are a significant concern in LC-MS/MS analysis.[19][20][21] They can lead to ion suppression or enhancement, compromising the accuracy and precision of the method.

Matrix Effect Mitigation cluster_0 Mitigation Strategies ME Matrix Effect (Ion Suppression/Enhancement) SP Optimize Sample Preparation (e.g., SPE, LLE) ME->SP Chromo Improve Chromatographic Separation ME->Chromo IS Use Stable Isotope-Labeled IS ME->IS Dilution Dilute Sample ME->Dilution

Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.

Minimizing Contamination

Many fluorinated compounds, particularly PFAS, are ubiquitous in the laboratory environment, leading to a high risk of sample contamination.[32] It is crucial to implement stringent measures to minimize background contamination.

  • Use PFAS-free labware: Vials, caps, and pipette tips should be made of polypropylene rather than glass or PTFE.

  • Check solvents and reagents: Test all solvents and reagents for background levels of the target analytes.

  • Instrument modifications: Use PEEK tubing and fittings in the HPLC system to avoid potential contamination from Teflon components. A delay column can also be installed to separate background contamination from the analytical peak.[15]

The validation of analytical methods for fluorinated compounds is a rigorous process that requires a deep understanding of the analyte's chemistry, the chosen analytical technique, and the regulatory framework. By carefully selecting the appropriate method, systematically validating all performance characteristics, and implementing strategies to mitigate potential challenges, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides a comprehensive foundation for developing and validating robust analytical methods, ultimately contributing to the advancement of science and the development of safe and effective medicines.

References

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  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8595389. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • CASC4DE. (n.d.). FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

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  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Separation Science. (n.d.). LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327. Retrieved from [Link]

  • Advanced Materials Technology. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Shimadzu. (n.d.). PFAS Analysis: Application Notebook. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(7), 727-730. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(4), 329-336. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • Hindawi. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6633809. Retrieved from [Link]

  • National Institutes of Health. (2012). Recent developments in methods for analysis of perfluorinated persistent pollutants. Central European Journal of Chemistry, 10(4), 900-929. Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(18), 4303-4312. Retrieved from [Link]

  • ACS Publications. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals. Retrieved from [Link]

  • ACS Publications. (2007). Challenges in Perfluorocarboxylic Acid Measurements. Analytical Chemistry, 79(11), 3875-3881. Retrieved from [Link]

  • MDPI. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Molecules, 26(12), 3624. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Advances in fluorine-containing materials for sample preparation in the food field. Analytical Methods, 14(35), 3323-3336. Retrieved from [Link]

  • Analytik Jena. (2025). ICprep Series: AOF Sample Preparation for Ion Chromatography and More. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). Retrieved from [Link]

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  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-methoxynicotinonitrile

This document provides a detailed protocol for the safe handling and disposal of 5-Fluoro-2-methoxynicotinonitrile. As a halogenated heterocyclic compound, its management requires a stringent adherence to safety protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 5-Fluoro-2-methoxynicotinonitrile. As a halogenated heterocyclic compound, its management requires a stringent adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Compound Profile and Hazard Assessment

5-Fluoro-2-methoxynicotinonitrile is a substituted pyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its structure—containing a fluorinated aromatic ring, a nitrile group, and a methoxy group—allows us to infer its primary hazards based on analogous compounds.

The presence of the fluoro- and nitrile- functionalities suggests potential for toxicity if ingested, inhaled, or absorbed through the skin. Similar compounds are classified as irritants to the skin, eyes, and respiratory system.[1][2][3] Upon combustion, halogenated organic compounds can release hazardous gases such as nitrogen oxides (NOx) and highly corrosive hydrogen fluoride (HF).[1][2]

Therefore, it must be treated as a hazardous substance, and all handling and disposal procedures should reflect this assessment.

Property Information
IUPAC Name 5-Fluoro-2-methoxypyridine-3-carbonitrile
Molecular Formula C₇H₅FN₂O
Inferred GHS Hazard Codes Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure - Respiratory)
Primary Disposal Route Incineration at a licensed hazardous waste facility.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][5]
The Core Principle: Segregation of Halogenated Waste

The single most critical step in managing waste streams containing 5-Fluoro-2-methoxynicotinonitrile is segregation. Halogenated organic compounds (containing F, Cl, Br, or I) require specific disposal protocols, primarily high-temperature incineration in specialized facilities.[6]

Causality: Why is segregation so critical?

  • Incineration Requirements: Halogenated wastes are more difficult and costly to incinerate.[7] They require scrubbers to neutralize the acid gases (like HCl or HF) produced during combustion, which would otherwise cause significant environmental damage and corrode the incinerator.

  • Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA), mandate the strict separation and tracking of different waste streams.[8][9] Mixing halogenated and non-halogenated waste can result in the entire container being classified as the more hazardous (and expensive) type.[10]

  • Safety: Improperly mixed chemical waste can lead to dangerous reactions.[11] Storing halogenated compounds away from incompatible materials like strong acids or bases prevents potentially violent reactions in the waste container.[5]

Pre-Disposal Protocol: In-Lab Accumulation and Storage

Proper waste management begins the moment the compound is deemed "waste." Adherence to these steps ensures safety within the laboratory satellite accumulation area (SAA).

Step 1: Select the Appropriate Waste Container

  • Use only containers designated for "Halogenated Organic Waste."[6] These are typically supplied by your institution's Environmental Health & Safety (EHS) department.

  • The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass. Avoid metal cans, as acids generated from the slow decomposition of halogenated solvents can cause corrosion.[5]

  • Ensure the container is in good condition, free of leaks, and has a secure, vapor-tight sealing cap.[12]

Step 2: Label the Container Correctly

  • Attach a "Hazardous Waste" tag as soon as the first drop of waste is added.[7]

  • Clearly write the full chemical name: "Waste 5-Fluoro-2-methoxynicotinonitrile." Avoid using abbreviations or formulas.

  • If it is a solution, list all components and their approximate percentages (e.g., "5-Fluoro-2-methoxynicotinonitrile (~5g), Dichloromethane (100mL)").

  • Keep a running log of what is added to the container.[6][8]

Step 3: Safe Storage Practices

  • Store the waste container in a designated and clearly marked Satellite Accumulation Area. This should be at or near the point of generation.

  • The container must be kept closed at all times except when actively adding waste.[8][10] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Utilize secondary containment, such as a spill tray, to capture any potential leaks.[13]

  • Store away from heat sources, direct sunlight, and incompatible materials.[5][11]

Step-by-Step Disposal Procedure

This workflow outlines the path from generating waste to its final, compliant disposal.

Methodology:

  • Generation: Collect all materials contaminated with 5-Fluoro-2-methoxynicotinonitrile. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Solvent rinses (e.g., acetone, dichloromethane) of glassware that contained the compound. These rinses must be treated as halogenated waste.

    • Contaminated consumables like gloves, weigh boats, or absorbent pads used for minor spills. These should be double-bagged, sealed, and placed in a container for solid hazardous waste.

  • Accumulation: Add liquid waste to the correctly labeled "Halogenated Organic Waste" container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[13]

  • Request for Pickup: Once the container is full or the waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department or designated hazardous waste contractor.

  • Professional Disposal: The licensed waste management service will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] There, it will be incinerated at high temperatures under controlled conditions that comply with all environmental regulations.

Do not, under any circumstances, dispose of 5-Fluoro-2-methoxynicotinonitrile down the drain or in the regular trash. [5][10][14] This is a serious regulatory violation and poses a significant threat to environmental and public health.

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely.

  • Minor Spill (Contained within a fume hood):

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material in a sealed, labeled bag or container for disposal as hazardous waste.[7]

    • Wipe the spill area with a suitable solvent (like acetone) and dispose of the wipes as hazardous waste.

  • Major Spill (Outside a fume hood or large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • If the compound is volatile or there is a risk of inhalation, evacuate the entire lab and close the doors.

    • Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for proper waste management of 5-Fluoro-2-methoxynicotinonitrile.

G A Waste Generation (e.g., Unused reagent, reaction mixture, contaminated glassware) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: 5-Fluoro-2-methoxynicotinonitrile is present B->C Yes D Select 'HALOGENATED ORGANIC WASTE' Container C->D E Is the waste liquid or solid? D->E F Liquid Waste Stream (Solutions, Rinsates) E->F Liquid G Solid Waste Stream (Contaminated gloves, wipes, absorbent) E->G Solid H Affix 'Hazardous Waste' Label - List all components - Date container F->H G->H I Store in designated Satellite Accumulation Area - Use secondary containment - Keep container closed H->I J Container Full? I->J J->I No K Contact EHS for Waste Pickup J->K Yes L Transport to licensed TSDF for Incineration K->L

Caption: Disposal workflow for 5-Fluoro-2-methoxynicotinonitrile.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-methoxynicotinonitrile

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 5-Fluoro-2-methoxynicotinonitrile, a substituted pyridine derivative, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 5-Fluoro-2-methoxynicotinonitrile, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of 5-Fluoro-2-methoxynicotinonitrile, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and procedures outlined herein are synthesized from established safety data for structurally analogous compounds and are designed to empower researchers to work safely and effectively.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][4][5][6]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][4][5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[1][4][5][6][7]

Given these potential hazards, a multi-layered PPE strategy is not merely a recommendation but a critical requirement for ensuring personnel safety.

The Core Ensemble: Essential Personal Protective Equipment

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling 5-Fluoro-2-methoxynicotinonitrile.

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesNitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and organic compounds.[8][9][10][11][12] They provide a robust barrier against accidental skin contact. For prolonged handling or when there is a risk of immersion, consider double-gloving or using thicker, chemical-resistant gauntlets.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes or fine powders.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is essential to protect against splashes and spills. Ensure the material is appropriate for the chemicals being used in the laboratory.
Respiratory Protection NIOSH-approved RespiratorWhen handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2][7][13][14]

Operational Blueprint: A Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is paramount in mitigating risks. The following workflow provides a procedural guide for the safe handling of 5-Fluoro-2-methoxynicotinonitrile.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Syringe or Pipette handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware and Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste in Designated Containers clean_decontaminate->clean_dispose clean_doff Doff PPE in Correct Order clean_dispose->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: A typical laboratory workflow for handling chemical compounds.

Detailed Steps:

  • Preparation:

    • Don PPE: Before entering the laboratory, don a lab coat, safety goggles, and nitrile gloves. A respirator should be worn if the compound is being handled outside of a fume hood.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Gather Materials: Assemble all necessary glassware, spatulas, solvents, and waste containers within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the solid 5-Fluoro-2-methoxynicotinonitrile in the fume hood. Use a draft shield to prevent the powder from becoming airborne.

    • Dissolution: Add the desired solvent to the solid in a suitable flask. Gently swirl to dissolve.

    • Transfer: Use a syringe or calibrated pipette to transfer the solution. Avoid splashing.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

    • Waste Disposal: Dispose of all contaminated waste, including gloves, pipette tips, and excess solution, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[1]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, then lab coat, and finally eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Preparedness: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is crucial.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS spill->notify ppe Don Appropriate PPE for Cleanup notify->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean the Area as per SDS Guidelines contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose

Caption: A flowchart for responding to a chemical spill.

Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][5][6][7][15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][5][6][7][15][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][5][7][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5][15][16]

By integrating these safety measures and protocols into your daily laboratory practices, you can confidently and safely handle 5-Fluoro-2-methoxynicotinonitrile and other novel compounds, fostering a culture of safety and scientific excellence.

References

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  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn. [Link]

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